4-Fluorobenzhydryl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[chloro(phenyl)methyl]-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFODANOHXAUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957802 | |
| Record name | 1-[Chloro(phenyl)methyl]-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365-21-9 | |
| Record name | 1-(Chlorophenylmethyl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chlorophenylmethyl)-4-fluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[Chloro(phenyl)methyl]-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chlorophenylmethyl)-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Fluorobenzhydryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluorobenzhydryl chloride (CAS No. 365-21-9), a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document delves into its chemical and physical properties, outlines detailed synthetic pathways with mechanistic insights, explores its applications in medicinal chemistry, and provides essential safety and handling protocols. The guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound, with the systematic IUPAC name 1-(chloro(phenyl)methyl)-4-fluorobenzene, is a halogenated aromatic compound that has garnered significant interest as a versatile building block in organic synthesis. The presence of a fluorine atom on one of the phenyl rings and a reactive benzylic chloride moiety makes it a valuable precursor for the synthesis of a wide array of complex molecules, most notably in the pharmaceutical industry for the development of antihistamines and other therapeutic agents. The strategic incorporation of fluorine can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide aims to provide a detailed technical resource for scientists working with or considering the use of this important synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 365-21-9 | |
| Molecular Formula | C₁₃H₁₀ClF | |
| Molecular Weight | 220.67 g/mol | |
| Appearance | Likely a colorless to pale yellow liquid or low melting solid | Inferred from related compounds |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Density | Not readily available | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, toluene) | General chemical knowledge |
| Stability | Sensitive to moisture and strong bases | Inferred from the reactivity of benzhydryl chlorides[2] |
Synthesis and Mechanism
The synthesis of this compound can be approached through several strategic pathways. A common and logical approach involves a two-step process starting from the commercially available 4-fluorobenzophenone.
Synthetic Pathway: Reduction of 4-Fluorobenzophenone followed by Chlorination
This is a widely applicable and reliable method for preparing benzhydryl chlorides.
Workflow Diagram:
Caption: A two-step synthesis of this compound.
Step 1: Reduction of 4-Fluorobenzophenone to 4-Fluorobenzhydrol
-
Principle: The carbonyl group of 4-fluorobenzophenone is reduced to a secondary alcohol using a mild reducing agent like sodium borohydride. The choice of a mild reductant is crucial to avoid the reduction of the aromatic rings.
-
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzophenone (1.0 eq) in methanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-fluorobenzhydrol. Purification can be achieved by recrystallization or column chromatography if necessary. A similar reduction of 4-chlorobenzophenone to 4-chlorobenzhydrol is a well-established procedure.[3]
-
Step 2: Chlorination of 4-Fluorobenzhydrol to this compound
-
Principle: The hydroxyl group of 4-fluorobenzhydrol is converted to a chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction proceeds via a nucleophilic substitution mechanism.
-
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 4-fluorobenzhydrol (1.0 eq) in a dry, non-polar solvent such as dichloromethane or toluene.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise. A small amount of a tertiary amine base like triethylamine or pyridine can be added to neutralize the HCl gas produced.
-
Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude this compound. The product is often used in the next step without further purification due to its reactivity. A similar chlorination of 4-chlorobenzhydrol is known to proceed efficiently.[3]
-
Mechanistic Insights
The chlorination of 4-fluorobenzhydrol with thionyl chloride likely proceeds through an Sₙi (internal nucleophilic substitution) mechanism, which often results in retention of configuration. However, the presence of a base can shift the mechanism towards an Sₙ2 pathway, leading to inversion of configuration. The benzylic carbocation intermediate is stabilized by resonance with both phenyl rings, making Sₙ1-type reactions also plausible under certain conditions. The reactivity of benzhydryl chlorides in nucleophilic substitution reactions has been a subject of extensive study.[4]
Applications in Drug Development
The primary utility of this compound in medicinal chemistry lies in its role as a key electrophile for the introduction of the 4-fluorobenzhydryl moiety into various molecular scaffolds. This is particularly relevant in the synthesis of antihistamines.
Synthesis of Antihistamines
Many second-generation H₁-antihistamines, such as Cetirizine, contain a diarylmethylpiperazine core. This compound can serve as a crucial precursor for the synthesis of analogs of these drugs.
Reaction Scheme:
Caption: N-alkylation of a piperazine derivative with this compound.
-
Principle: this compound undergoes a nucleophilic substitution reaction with a suitable piperazine derivative. The nitrogen atom of the piperazine acts as the nucleophile, displacing the chloride ion.
-
Significance: The resulting 4-fluorobenzhydryl piperazine scaffold can then be further functionalized to produce a library of compounds for screening as potential antihistamines or other therapeutic agents. The synthesis of the well-known antihistamine Cetirizine involves the alkylation of a piperazine derivative with 4-chlorobenzhydryl chloride, highlighting the importance of this synthetic strategy.[3][5] The introduction of a fluorine atom can modulate the drug's pharmacokinetic and pharmacodynamic properties.[1]
Analytical Characterization
-
¹H NMR: The proton on the benzylic carbon would appear as a singlet in the region of 6.0-6.5 ppm. The aromatic protons would show complex multiplets in the range of 7.0-7.5 ppm.
-
¹³C NMR: The benzylic carbon would appear around 60-70 ppm. The aromatic carbons would be observed in the region of 120-145 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.
-
IR Spectroscopy: Characteristic peaks would include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and a C-Cl stretching band (around 600-800 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 220, along with an M+2 peak with approximately one-third the intensity due to the ³⁷Cl isotope. Fragmentation would likely involve the loss of a chlorine radical to form a stable benzhydryl cation.
Safety and Handling
As with all reactive chemical intermediates, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from similar benzhydryl chlorides and related fluorinated compounds.[6][7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
-
Inhalation: Avoid inhaling vapors or mists. May cause respiratory tract irritation.
-
Skin and Eye Contact: Corrosive. Causes severe skin burns and eye damage. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Harmful if swallowed. Do not induce vomiting. Seek immediate medical attention.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as water, strong bases, and oxidizing agents. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition due to moisture.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis with significant potential in the field of drug discovery. Its synthesis from readily available starting materials is straightforward, and its reactivity allows for the facile introduction of the 4-fluorobenzhydryl moiety into a variety of molecular structures. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory. This guide provides a foundational resource for researchers and professionals, enabling them to leverage the synthetic utility of this important compound in their research endeavors.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: Benzhydryl Chloride in Advanced Material Science. Retrieved from [Link]
- Lee, I., et al. (1995). Kinetics and Mechanism of Reactions of Benzhydryl Chlorides with Anilines. The Journal of Organic Chemistry, 60(24), 7748-7753.
-
Scholars' Mine. (n.d.). An investigation of the reaction of benzhydryl chloride with potassium t-butoxide in DMSO. Retrieved from [Link]
- Hemminki, K., et al. (1986). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 162(2), 169-176.
- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
-
ACS Publications. (1995, December 1). Kinetics and Mechanism of Reactions of Benzhydryl Chlorides with Anilines. Retrieved from [Link]
- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
- Google Patents. (n.d.). CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
-
ResearchGate. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Fluorophenylmagnesium bromide solution. Retrieved from [Link]
- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.
-
PrepChem.com. (n.d.). Synthesis of A. Bromo(4-fluorophenyl)magnesium. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Narsaiah, A. V., & Narsimha, P. (2011). Efficient synthesis of antihistamines clocinizine and chlorcyclizine. Medicinal Chemistry Research, 20(4), 443-446.
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
National Center for Biotechnology Information. (n.d.). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
ChemBuyersGuide.com, Inc. (n.d.). GLR Innovations (Page 135). Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, October 15). Transformation mechanism of benzophenone-4 in free chlorine promoted chlorination disinfection. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Transformation mechanism of benzophenone-4 in free chlorine promoted chlorination disinfection | Request PDF. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenesulfonyl chloride, 4-methyl-. Retrieved from [Link]
Sources
- 1. Transformation pathways and acute toxicity variation of 4-hydroxyl benzophenone in chlorination disinfection process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Fluorobenzoyl chloride(403-43-0) 1H NMR spectrum [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 4-Fluorobenzhydryl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Fluorobenzhydryl chloride, a halogenated aromatic compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data in publicly accessible literature, this document synthesizes known information on structurally related compounds to offer valuable insights into its physical properties, synthesis, reactivity, and safe handling.
Introduction: The Significance of Fluorinated Benzhydryl Moieties
The benzhydryl functional group is a prevalent scaffold in a multitude of pharmacologically active molecules, particularly in the development of antihistamines, anticholinergics, and CNS-acting agents. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. This compound, by combining these two key features, represents a potentially valuable building block for the synthesis of novel therapeutic agents.
Physicochemical Properties of this compound
| Property | Estimated Value / Information | Citation / Basis of Estimation |
| Molecular Formula | C₁₃H₁₀ClF | - |
| Molecular Weight | 220.67 g/mol | - |
| CAS Number | 3096-69-5 | - |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on analogous compounds |
| Melting Point | Not available. Likely a low-melting solid. | - |
| Boiling Point | Not available. Likely high boiling and may decompose upon distillation at atmospheric pressure. | - |
| Density | Not available. Likely denser than water. | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, THF, diethyl ether) and insoluble in water. | Based on general solubility of similar organic halides. |
Synthesis of this compound: A Methodological Approach
A common and effective method for the synthesis of benzhydryl chlorides is the reaction of the corresponding benzhydrol with a chlorinating agent. This approach is adaptable for the preparation of this compound.
Two-Step Synthesis from 4-Fluorobenzophenone
A reliable synthetic route begins with the reduction of commercially available 4-fluorobenzophenone to 4-fluorobenzhydrol, followed by chlorination.
Step 1: Reduction of 4-Fluorobenzophenone to 4-Fluorobenzhydrol
-
Reaction: The carbonyl group of 4-fluorobenzophenone is reduced to a hydroxyl group using a suitable reducing agent, such as sodium borohydride (NaBH₄) in an alcoholic solvent.
-
Rationale: Sodium borohydride is a mild and selective reducing agent for ketones, offering high yields and operational simplicity. The alcoholic solvent serves to protonate the resulting alkoxide.
Step 2: Chlorination of 4-Fluorobenzhydrol
-
Reaction: The hydroxyl group of 4-fluorobenzhydrol is replaced with a chlorine atom using a chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid.
-
Causality: Thionyl chloride is a highly effective reagent for this transformation as it reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the desired product and gaseous byproducts (SO₂ and HCl), driving the reaction to completion.[1]
Detailed Experimental Protocol
Protocol: Synthesis of this compound from 4-Fluorobenzhydrol
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, dissolve 4-fluorobenzhydrol (1.0 equivalent) in an anhydrous solvent such as dichloromethane or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Chlorination: Cool the solution in an ice bath. Slowly add thionyl chloride (1.1 - 1.5 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Caption: Synthetic workflow for this compound.
Reactivity and Mechanistic Insights
The reactivity of this compound is primarily dictated by the benzhydryl carbocation stability, which is influenced by the electronic effects of the fluorine substituent.
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution reactions, likely proceeding through an S_N1 mechanism due to the ability of the two phenyl rings to stabilize the resulting carbocation.
-
Mechanism: The rate-determining step is the ionization of the carbon-chlorine bond to form a planar benzhydryl carbocation. This carbocation is then rapidly attacked by a nucleophile.
-
Influence of the Fluorine Substituent: The fluorine atom at the para-position exerts a dual electronic effect:
-
-I (Inductive) Effect: Fluorine is highly electronegative and withdraws electron density through the sigma bond network, which destabilizes the carbocation intermediate.
-
+M (Mesomeric) Effect: The lone pairs on the fluorine atom can be delocalized into the aromatic ring through resonance, which stabilizes the carbocation.
-
For fluorine, the inductive effect generally outweighs the mesomeric effect. Consequently, this compound is expected to be less reactive in S_N1 reactions compared to the unsubstituted benzhydryl chloride.[2] However, it will be more reactive than compounds with strongly deactivating groups.
Common Nucleophilic Reactions
-
Hydrolysis: Reacts with water to form 4-fluorobenzhydrol.
-
Alcoholysis: Reacts with alcohols to form the corresponding ethers.
-
Amination: Reacts with amines to form substituted benzhydrylamines, a key step in the synthesis of many pharmaceuticals.
Caption: Generalized SN1 reaction mechanism for this compound.
Applications in Drug Discovery and Development
The primary application of this compound is as a synthetic intermediate in the preparation of more complex molecules with potential therapeutic applications. The introduction of the 4-fluorobenzhydryl moiety can be a critical step in the synthesis of various drug candidates.
-
Antihistamines: The benzhydryl group is a core component of many first-generation antihistamines. The fluorine substitution can be used to fine-tune the pharmacological profile.
-
CNS Agents: The lipophilic nature of the benzhydryl group facilitates crossing the blood-brain barrier, making it a suitable scaffold for CNS-targeting drugs. The fluorine atom can further enhance this property and improve metabolic stability.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following precautions, based on analogous compounds, should be strictly followed.
-
Hazards: Assumed to be corrosive and a lachrymator. Causes severe skin burns and eye damage. May cause respiratory irritation. Reacts with water, potentially releasing HCl gas.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Keep away from moisture and incompatible materials such as water, strong bases, and alcohols.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).
Analytical Characterization
Spectroscopic data for this compound is not readily found in public databases. The following are expected spectral characteristics based on its structure.
-
¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.0-7.5 ppm). A key singlet for the benzylic proton (CH-Cl) would be expected further downfield (likely > 6.0 ppm) due to the deshielding effects of the adjacent chlorine and aromatic rings.
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon attached to fluorine showing a characteristic large coupling constant (J_C-F). The signal for the benzylic carbon (CH-Cl) would be in the range of 60-80 ppm.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve the loss of the chlorine atom to form the stable 4-fluorobenzhydryl cation.
Conclusion
This compound is a valuable, albeit not extensively documented, synthetic intermediate. This guide provides a foundational understanding of its properties, synthesis, and reactivity, primarily through extrapolation from closely related and well-characterized analogs. As with any chemical, all handling and reactions should be conducted with the utmost care and appropriate safety precautions. Further research into the experimental characterization of this compound would be beneficial to the wider scientific community.
References
-
Kinetics and Mechanism of Reactions of Benzhydryl Chlorides with Anilines. American Chemical Society. (Accessed January 21, 2026). Available from: [Link]
-
4-Fluorobenzoyl Chloride. Anshul Specialty Molecules. (Accessed January 21, 2026). Available from: [Link]
-
Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides. Ludwig-Maximilians-Universität München. (Accessed January 21, 2026). Available from: [Link]
Sources
Navigating the Uncharted: A Technical Guide to the Solubility of 4-Fluorobenzhydryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
4-Fluorobenzhydryl chloride is a key synthetic intermediate whose utility in medicinal chemistry and materials science is significant. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating new chemical entities. This in-depth technical guide addresses the current landscape of solubility data for this compound. It directly confronts the scarcity of published quantitative data and, in response, provides a robust framework for its empirical determination. This document offers a qualitative solubility profile based on first principles of chemical structure and polarity, and presents a detailed, field-proven experimental protocol for researchers to generate reliable and reproducible solubility data in their own laboratories.
Introduction: The Significance of this compound
This compound, a diarylmethyl halide, serves as a versatile building block in organic synthesis. The presence of the fluorine atom can modulate the electronic properties and lipophilicity of target molecules, making it an attractive moiety in the design of novel pharmaceuticals and functional materials. Its benzhydryl core is a common scaffold in a variety of bioactive compounds. Given its importance, a thorough characterization of its physicochemical properties, particularly its solubility in a range of common laboratory solvents, is essential for its effective application.
Current State of Solubility Data: An Acknowledged Gap
A comprehensive review of the scientific literature and major chemical databases reveals a notable absence of quantitative solubility data for this compound. While physicochemical properties are available from various suppliers and databases, specific measurements of its solubility in grams per 100 mL or moles per liter in common organic solvents have not been extensively published. This guide, therefore, shifts focus from reporting existing data to empowering the researcher to generate this critical information.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure, polarity, and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" provides a foundational basis for predicting solubility.
Physicochemical Characteristics
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for both predicting solubility and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀ClF | |
| Molecular Weight | 220.67 g/mol | |
| Appearance | White to off-white crystalline solid | Inferred from typical benzhydryl halides |
| Melting Point | Not widely reported | - |
| Boiling Point | Not widely reported | - |
| Predicted LogP | 4.3 |
Note: The lack of widely reported melting and boiling points underscores the limited public data on this specific compound.
Qualitative Solubility Prediction
Based on its structure—a largely nonpolar aromatic framework with a polar carbon-chlorine bond and a carbon-fluorine bond—we can infer the following qualitative solubility behavior:
-
High Solubility in Nonpolar and Moderately Polar Aprotic Solvents: Due to its significant hydrocarbon character, this compound is expected to be readily soluble in solvents such as toluene, diethyl ether, dichloromethane (DCM), and tetrahydrofuran (THF).
-
Limited Solubility in Polar Protic Solvents: The compound lacks hydrogen bond donating capabilities and is expected to have low solubility in polar protic solvents like water, methanol, and ethanol. Furthermore, as a halide, it may be prone to solvolysis in these solvents, particularly upon heating.
-
Potential for Solubility in Polar Aprotic Solvents: Solvents like acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) may dissolve this compound to varying extents, depending on the balance of intermolecular forces.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed, self-validating protocol for the gravimetric determination of the solubility of this compound. This method is adapted from established techniques for moderately soluble, stable solids and is designed to ensure accuracy and reproducibility.[1]
Principle
This protocol follows the thermodynamic equilibrium solubility method, where an excess of the solute is equilibrated with a known amount of solvent at a constant temperature.[1] The concentration of the dissolved solute in the resulting saturated solution is then determined gravimetrically.
Materials and Equipment
-
This compound (high purity)
-
Anhydrous solvents of interest (e.g., HPLC grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Temperature-controlled shaker or incubator
-
Calibrated thermometer
-
Glass vials with PTFE-lined caps
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Pre-weighed glass evaporation dishes
-
Desiccator
-
Vortex mixer
Experimental Workflow Diagram
The logical flow of the solubility determination protocol is illustrated below.
Caption: Workflow for Gravimetric Solubility Determination.
Step-by-Step Methodology
-
Preparation of the Sample Vials:
-
Place an excess amount (e.g., ~100 mg) of this compound into a clean, dry glass vial. The presence of excess solid is crucial to ensure saturation is achieved.
-
Accurately weigh the vial containing the solute on an analytical balance.
-
Add a known mass (e.g., 2-5 g) of the desired anhydrous solvent to the vial.
-
Accurately weigh the vial again to determine the precise mass of the added solvent.
-
-
Equilibration:
-
Tightly seal the vial with a PTFE-lined cap.
-
Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended. The system is considered at equilibrium when the concentration of the solute in the solution does not change over time. This can be validated by taking measurements at successive time points (e.g., 24, 48, and 72 hours) and confirming the values are consistent.
-
-
Sample Separation and Analysis:
-
After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible syringe filter. This step is critical to separate the dissolved fraction from any undissolved solid.
-
Dispense the filtered saturated solution into a pre-weighed, dry evaporation dish.
-
Immediately weigh the dish containing the solution to determine the exact mass of the saturated solution transferred.
-
-
Gravimetric Determination:
-
Place the evaporation dish in a well-ventilated fume hood or use a rotary evaporator to gently remove the solvent at a temperature that will not cause decomposition of the solute.
-
Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute residue.
-
Repeat the drying and weighing process until a constant mass is achieved, confirming all solvent has been removed.
-
Calculation of Solubility
The solubility can be calculated as follows:
-
Mass of dissolved solute (m_solute):
-
m_solute = (Mass of dish + residue) - (Mass of empty dish)
-
-
Mass of solvent in the aliquot (m_solvent):
-
m_solvent = (Mass of dish + solution) - (Mass of dish + residue)
-
-
Solubility (S):
-
S (g / 100 g solvent) = (m_solute / m_solvent) x 100
-
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by several key validation steps:
-
Confirmation of Equilibrium: As mentioned, taking measurements at multiple time points (e.g., 24, 48, 72 hours) until the calculated solubility is constant ensures that true thermodynamic equilibrium has been reached.
-
Purity of Materials: The use of high-purity solute and anhydrous solvents is essential to avoid erroneous results. The purity of the this compound should be confirmed by appropriate analytical techniques (e.g., NMR, HPLC) prior to the experiment.
-
Temperature Control: Maintaining a constant and accurately measured temperature (± 0.1 °C) throughout the equilibration and separation steps is critical, as solubility is highly temperature-dependent.
Conclusion
While published quantitative solubility data for this compound is currently lacking, this should not impede its effective use in research and development. By understanding its physicochemical properties, a qualitative solubility profile can be reasonably predicted. More importantly, by employing the robust, step-by-step experimental protocol detailed in this guide, researchers can confidently and accurately determine the solubility of this compound in any solvent of interest. This foundational data will empower scientists to optimize synthetic routes, streamline purification processes, and accelerate the development of novel chemical applications.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
OECD. OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, No. 105: Water Solubility. OECD Publishing. [Link]
Sources
A Technical Guide to the Spectral Analysis of 4-Fluorobenzhydryl Chloride
Foreword for the Researcher
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation and intellectual property. 4-Fluorobenzhydryl chloride, a halogenated aromatic compound, presents a unique substitution pattern that is of significant interest in the synthesis of specialized organic molecules. Its characterization is paramount for ensuring purity, understanding reactivity, and confirming its identity in complex reaction mixtures.
This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of data, offering a detailed exploration of the principles and practicalities of acquiring and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of readily available, published experimental spectra for this specific molecule, this document provides expertly predicted spectral data, grounded in the empirical data of structurally analogous compounds. This predictive approach, rooted in fundamental principles of spectroscopy, serves as a robust framework for researchers encountering this or similar molecules in their work.
Structural Overview and Predicted Spectroscopic Behavior
This compound, with the chemical formula C₁₃H₁₀ClF, possesses a stereogenic center at the benzylic carbon. The molecule's asymmetry, with one phenyl ring and one 4-fluorophenyl ring attached to the chloromethyl group, is expected to produce a complex and informative set of spectral data. The electron-withdrawing nature of the fluorine atom and the chlorine atom will influence the electronic environment of the molecule, which will be reflected in its NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of the atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to be complex due to the asymmetry of the molecule. The protons on the two aromatic rings are not chemically equivalent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale and Insights |
| Methine (CH) | ~6.4 | s | - | The benzylic proton is expected to be a singlet and significantly downfield due to the deshielding effects of the adjacent chlorine atom and the two aromatic rings. Its chemical shift will be similar to that of the methine proton in benzhydryl chloride. |
| Phenyl H (ortho, meta, para) | 7.2 - 7.5 | m | - | The five protons of the unsubstituted phenyl ring will likely appear as a complex multiplet in the aromatic region. |
| 4-Fluorophenyl H (ortho to F) | 7.0 - 7.2 | t | ~8.7 (³JHH), ~8.7 (³JHF) | These protons will be a triplet due to coupling with the adjacent meta proton and the fluorine atom. The ortho-protons to the fluorine will be upfield relative to the other aromatic protons due to the electron-donating resonance effect of fluorine. |
| 4-Fluorophenyl H (meta to F) | 7.3 - 7.5 | dd | ~8.7 (³JHH), ~5.4 (⁴JHF) | These protons will appear as a doublet of doublets due to coupling with the adjacent ortho proton and a weaker four-bond coupling to the fluorine atom. |
Expert Commentary: The precise chemical shifts and coupling constants are sensitive to the solvent and the concentration of the sample. The predicted values are based on the known spectra of benzhydryl chloride and other fluorinated aromatic compounds. The key diagnostic feature will be the splitting pattern of the protons on the 4-fluorophenyl ring, which will unambiguously confirm the presence and position of the fluorine substituent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) | Coupling to Fluorine (¹JCF, ²JCF, etc.) | Rationale and Insights |
| Methine (CH) | ~65 | - | The benzylic carbon will be significantly downfield due to the attached chlorine atom. |
| Phenyl C (ipso) | ~140 | - | The carbon atom of the phenyl ring attached to the methine group. |
| Phenyl C (ortho, meta, para) | 127 - 129 | - | The remaining carbons of the unsubstituted phenyl ring. |
| 4-Fluorophenyl C (ipso) | ~136 | ²JCF ≈ 22 Hz | The carbon atom of the 4-fluorophenyl ring attached to the methine group will show a doublet due to two-bond coupling with fluorine. |
| 4-Fluorophenyl C (ortho to F) | ~129 | ²JCF ≈ 8 Hz | These carbons will appear as a doublet due to two-bond coupling with fluorine. |
| 4-Fluorophenyl C (meta to F) | ~115 | ³JCF ≈ 21 Hz | These carbons will appear as a doublet due to three-bond coupling with fluorine. |
| 4-Fluorophenyl C (para to F) | ~162 | ¹JCF ≈ 245 Hz | This carbon will show a large one-bond coupling to fluorine, which is a characteristic feature of a C-F bond. |
Expert Commentary: The most telling signals in the ¹³C NMR spectrum will be the carbons of the 4-fluorophenyl ring. The large one-bond C-F coupling constant (¹JCF) is a definitive indicator of a direct C-F bond. The smaller two- and three-bond couplings provide further structural confirmation.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorptions
The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic rings, the C-H bonds, the C-F bond, and the C-Cl bond.
Table 3: Predicted Key IR Absorptions for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| Aromatic C-H | 3100 - 3000 | Medium | Stretch |
| Aliphatic C-H | 2980 - 2850 | Medium | Stretch |
| Aromatic C=C | 1600 - 1450 | Medium-Strong | Stretch |
| C-F | 1250 - 1000 | Strong | Stretch |
| C-Cl | 800 - 600 | Medium-Strong | Stretch |
Expert Commentary: The strong absorption band in the 1250-1000 cm⁻¹ region will be a key diagnostic peak for the presence of the C-F bond. The exact position of the C-Cl stretch can sometimes be difficult to assign definitively as it falls in the fingerprint region where other vibrations occur.
Experimental Protocol for IR Spectroscopy
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and for obtaining structural information through fragmentation analysis.
Predicted Mass Spectrum
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Ion | Formation Mechanism | Significance |
| 220/222 | [M]⁺ | Molecular Ion | Confirms the molecular weight. The M+2 peak with ~1/3 the intensity of the M peak is characteristic of the presence of one chlorine atom. |
| 185 | [M-Cl]⁺ | Loss of a chlorine radical | This will likely be the base peak, representing the stable benzhydryl cation. |
| 109 | [C₇H₆F]⁺ | Fragmentation of the benzhydryl cation | Represents the fluorobenzyl fragment. |
| 77 | [C₆H₅]⁺ | Fragmentation of the benzhydryl cation | Represents the phenyl fragment. |
Expert Commentary: The isotopic pattern of the molecular ion peak will be a clear indicator of the presence of a chlorine atom. The most abundant fragment ion is expected to be the [M-Cl]⁺ ion, as the resulting secondary carbocation is resonance-stabilized by both aromatic rings.
Experimental Protocol for Mass Spectrometry
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer via a direct insertion probe or through a GC inlet.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Workflow and Data Integration
The synergistic use of these three spectroscopic techniques provides a comprehensive and self-validating system for the structural confirmation of this compound.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
References
-
Spectral data for analogous compounds were referenced from publicly available databases such as PubChem and commercial supplier websites.
An In-Depth Technical Guide to the Synthesis of 4-Fluorobenzhydryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive and technically detailed overview of the primary synthetic routes to 4-fluorobenzhydryl chloride, a valuable intermediate in pharmaceutical and materials science research. The protocols described herein are grounded in established chemical principles and are presented with the clarity and rigor required for successful laboratory implementation. This document eschews a rigid template in favor of a logical narrative that prioritizes causal understanding of the experimental choices, ensuring both scientific integrity and practical utility.
Introduction and Strategic Overview
This compound, with its diarylmethyl halide structure incorporating a fluorine substituent, is a key building block for introducing the 4-fluorobenzhydryl moiety into a variety of molecular scaffolds. The fluorine atom can significantly modulate the physicochemical and pharmacological properties of a target molecule, including metabolic stability, binding affinity, and lipophilicity.
The most reliable and commonly employed synthetic strategy for this compound involves a two-step sequence. This approach offers high yields and a manageable purification process. The overall synthetic pathway is depicted below:
Caption: Overall synthetic workflow for this compound.
This guide will first detail the synthesis of the intermediate alcohol, 4-fluorobenzhydrol, via a Grignard reaction. Subsequently, the conversion of this alcohol to the final chloride product using thionyl chloride will be described.
Synthesis of the Precursor: 4-Fluorobenzhydrol via Grignard Reaction
The initial and critical step is the formation of the carbon-carbon bond that establishes the benzhydryl framework. The Grignard reaction is an exemplary method for this transformation, involving the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1] In this specific synthesis, phenylmagnesium bromide is reacted with 4-fluorobenzaldehyde.
Reaction Mechanism
The reaction proceeds in two key stages: the formation of the Grignard reagent and its subsequent nucleophilic attack on the aldehyde.
Caption: Mechanism of 4-Fluorobenzhydrol synthesis via Grignard reaction.
Experimental Protocol: Synthesis of 4-Fluorobenzhydrol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 1.34 g | 0.055 |
| Bromobenzene | 157.01 | 7.85 g (5.2 mL) | 0.05 |
| 4-Fluorobenzaldehyde | 124.11 | 6.21 g (5.2 mL) | 0.05 |
| Anhydrous diethyl ether or THF | - | ~100 mL | - |
| Iodine | 253.81 | 1 crystal | - |
| Saturated aq. NH₄Cl | - | ~50 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Apparatus Setup: All glassware must be rigorously oven-dried and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which quenches the Grignard reagent. A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is recommended.
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine to activate the magnesium surface. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed. Allow the flask to cool to room temperature.
-
Grignard Reagent Formation: Prepare a solution of bromobenzene in 20 mL of anhydrous diethyl ether or THF and add it to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the solution becomes cloudy and starts to reflux gently. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[1]
-
Reaction with 4-Fluorobenzaldehyde: After the magnesium has been consumed, cool the Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of 4-fluorobenzaldehyde in 30 mL of anhydrous diethyl ether or THF and add it to the dropping funnel. Add the 4-fluorobenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.
-
Reaction Completion and Quenching: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 30-60 minutes. Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-fluorobenzhydrol. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Conversion of 4-Fluorobenzhydrol to this compound
The transformation of the secondary alcohol to the corresponding chloride is efficiently achieved using thionyl chloride (SOCl₂). This reagent is highly effective for this conversion and the byproducts are gaseous, simplifying the purification process.[2]
Reaction Mechanism
The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.
Caption: Mechanism for the chlorination of 4-Fluorobenzhydrol.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluorobenzhydrol | 202.22 | 10.11 g | 0.05 |
| Thionyl chloride (SOCl₂) | 118.97 | 8.92 g (5.4 mL) | 0.075 |
| Anhydrous dichloromethane (DCM) | - | ~100 mL | - |
| Pyridine (optional, catalyst) | 79.10 | A few drops | - |
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, dissolve the 4-fluorobenzhydrol in anhydrous dichloromethane.
-
Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add the thionyl chloride dropwise to the stirred solution. A catalytic amount of pyridine can be added to facilitate the reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC. Gentle heating under reflux may be required to drive the reaction to completion.
-
Work-up and Purification: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel and wash with cold water, followed by a wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
Specific Hazards:
-
Grignard Reagents: Phenylmagnesium bromide is highly reactive and pyrophoric upon contact with air and moisture.[3] It should be handled under an inert atmosphere.
-
Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory liquid. It reacts violently with water to release toxic gases (SO₂ and HCl).[2][4] Handle with extreme care and ensure all glassware is dry.
-
Solvents: Diethyl ether and THF are highly flammable. Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
Conclusion
The two-step synthesis of this compound, commencing with a Grignard reaction to form 4-fluorobenzhydrol followed by chlorination with thionyl chloride, represents a robust and efficient methodology. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can reliably produce this important synthetic intermediate for a wide range of applications in drug discovery and materials science.
References
-
MDPI. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3-diaryl-4-hydroxymethylimidazolium chlorides. [Link]
-
ResearchGate. (n.d.). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
ResearchGate. (n.d.). Thionyl Chloride - A Versatile Reagent. [Link]
- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.
-
Sciencemadness.org. (2007). Easy Route to Thionyl Chloride SOCl2. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Phenylmagnesium bromide. [Link]
-
PrepChem.com. (n.d.). Synthesis of diphenylmethyl chloride. [Link]
-
ResearchGate. (n.d.). Efficient synthesis of diarylmethane derivatives by PdCl2 catalyzed cross-coupling reactions of benzyl chlorides with aryl boronic acids in aqueous medium. [Link]
-
ResearchGate. (n.d.). Reaction of 2-thiobenzazoles with thionyl chloride. [Link]
-
YouTube. (2020). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol. [Link]
-
YouTube. (2015). Preparation of benzhydrol (Grignard reaction). [Link]
- Google Patents. (n.d.).
-
Chegg.com. (2020). Solved The Grignard Reaction: Synthesis of | Chegg.com. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
NIH. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. [Link]
-
Taylor & Francis. (n.d.). Thionyl chloride – Knowledge and References. [Link]
Sources
A Technical Guide to the Reaction Mechanism of 4-Fluorobenzhydryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of the reaction mechanisms governing the reactivity of 4-Fluorobenzhydryl chloride. This compound serves as a pivotal substrate for studying nucleophilic substitution reactions, offering nuanced insights into the electronic effects of substituents on reaction pathways. We will dissect the mechanistic dichotomy between the unimolecular nucleophilic substitution (SN1) and bimolecular nucleophilic substitution (SN2) pathways, explore the critical role of the para-fluoro substituent, and detail the experimental methodologies required to rigorously characterize these systems. The content herein is synthesized from foundational principles and contemporary research to provide a robust framework for professionals in chemical and pharmaceutical development.
Introduction: The Benzhydryl System and the Influence of the Fluoro Substituent
The benzhydryl system, characterized by two phenyl rings attached to a central carbon, is a cornerstone for mechanistic studies in organic chemistry. The secondary benzylic chloride, benzhydryl chloride, and its derivatives are particularly sensitive to electronic and steric modifications, making them ideal probes for the continuous spectrum of SN1 and SN2 reaction mechanisms.
The introduction of a fluorine atom at the para-position of one phenyl ring, yielding this compound, introduces a fascinating electronic duality. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect would be expected to destabilize the benzhydryl carbocation intermediate central to the SN1 pathway. Conversely, fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+R effect), which would act to stabilize the carbocation. The ultimate reactivity and mechanistic preference of this compound are dictated by the subtle interplay of these opposing electronic forces. Understanding this balance is critical for predicting reaction outcomes and designing synthetic pathways.
The Central Mechanistic Question: SN1 vs. SN2 Pathways
Nucleophilic substitution at the benzylic carbon of this compound can proceed through two principal pathways. The preferred mechanism is highly dependent on the solvent, nucleophile, and temperature.
The SN1 Pathway: A Stepwise Process via a Carbocation Intermediate
The SN1 mechanism is a two-step process initiated by the slow, rate-determining departure of the chloride leaving group to form a 4-fluorobenzhydryl carbocation. This intermediate is then rapidly captured by a nucleophile.
The stability of the carbocation is paramount for the SN1 pathway. Benzhydryl cations are significantly stabilized by resonance, which delocalizes the positive charge across both aromatic rings.[1] The para-fluoro substituent modulates this stability. While its inductive effect is destabilizing, its resonance donation helps to delocalize the charge further. Experimental studies, often involving solvolysis reactions, show that the rate of ionization is a key indicator of the SN1 pathway's viability.[2]
The SN2 Pathway: A Concerted Displacement
In the SN2 mechanism, the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This is a single, concerted step that proceeds through a five-coordinate transition state. This pathway avoids the formation of a high-energy carbocation intermediate.
The SN2 pathway is favored by strong, unhindered nucleophiles and solvents with low ionizing power. For benzhydryl systems, the steric hindrance from the two phenyl rings can impede the backside attack required for an SN2 reaction, often favoring the SN1 pathway. However, under conditions that strongly disfavor carbocation formation (e.g., non-polar solvents, highly nucleophilic media), the SN2 mechanism can become competitive or even dominant.[3]
Quantifying Reactivity: The Role of Linear Free-Energy Relationships
To quantitatively assess the reaction mechanism, linear free-energy relationships (LFERs) like the Hammett and Grunwald-Winstein equations are indispensable tools.
Hammett Equation
The Hammett equation correlates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives.[4] For the solvolysis of substituted benzhydryl systems, a plot of the logarithm of the rate constant (log k) against the substituent constant (σ⁺) provides significant mechanistic insight. A large negative slope (ρ value) indicates the development of significant positive charge in the transition state, which is characteristic of an SN1 mechanism.[5] Curvature in a Hammett plot can suggest a change in the rate-determining step or a shift in the mechanism from SN1 to SN2 across the series of substituents.[6]
Grunwald-Winstein Equation
The Grunwald-Winstein equation is used to describe the effect of the solvent on solvolysis rates.[7] The extended form of the equation is:
log(k/k₀) = lN + mY
Where:
-
k is the rate constant in a given solvent.
-
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
-
l is the sensitivity of the substrate to solvent nucleophilicity (N).
-
m is the sensitivity of the substrate to solvent ionizing power (Y).[8]
For a pure SN1 mechanism, the reaction rate is highly dependent on the solvent's ionizing power, resulting in a high m value (close to 1.0) and a low l value. Conversely, a pure SN2 mechanism shows high sensitivity to solvent nucleophilicity, leading to a high l value and a lower m value.[9] For this compound, the l and m values obtained from solvolysis studies in a range of solvents provide a quantitative measure of the degree of nucleophilic participation in the transition state.[3]
| Substrate | Mechanism Type | Expected l Value | Expected m Value |
| tert-Butyl Chloride | Pure SN1 | ~0.00 | ~1.00 |
| Methyl Chloride | Pure SN2 | ~1.00 | ~0.30 |
| Benzhydryl Chloride | Borderline SN1/SN2 | ~0.3 - 0.5 | ~0.7 - 0.9 |
| This compound | Borderline SN1/SN2 | Varies with solvent | Varies with solvent |
| Table 1: Representative Grunwald-Winstein parameters for different substitution mechanisms. |
Experimental Protocol: Kinetic Analysis of Solvolysis
A robust method for elucidating the reaction mechanism is to perform a kinetic study of the solvolysis reaction. This protocol outlines a conductometric method for determining the first-order rate constant for the solvolysis of this compound in an aqueous ethanol mixture. The reaction produces hydrochloric acid, and the rate can be followed by monitoring the change in conductivity of the solution over time.[2]
Methodology
-
Solvent Preparation: Prepare a precise mixture of ethanol and water (e.g., 80:20 v/v).
-
Temperature Control: Place the solvent in a jacketed reaction vessel connected to a constant-temperature water bath set to the desired temperature (e.g., 25.0 °C). Allow the system to equilibrate.
-
Conductivity Measurement: Immerse a calibrated conductivity probe into the solvent.
-
Reaction Initiation: Prepare a concentrated stock solution of this compound in a small amount of a non-reactive solvent like acetone. At time zero, inject a small, precise aliquot of this stock solution into the stirred, thermostatted solvent. The amount should be small enough not to significantly alter the solvent composition.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals. The reaction is complete when the conductivity reaches a stable plateau (G∞).
-
Data Analysis: The rate constant (k) is determined from the integrated first-order rate law: ln(G∞ - Gt) = -kt + ln(G∞ - G₀) Where Gt is the conductivity at time t, G∞ is the final conductivity, and G₀ is the initial conductivity. A plot of ln(G∞ - Gt) versus time should yield a straight line with a slope of -k.[10][11]
Conclusion
The reaction mechanism of this compound is a classic example of a borderline case, delicately balanced between the SN1 and SN2 pathways. The para-fluoro substituent's dual electronic nature—inductive withdrawal and resonance donation—makes this substrate highly sensitive to reaction conditions. A thorough mechanistic investigation, employing kinetic studies and the application of linear free-energy relationships like the Hammett and Grunwald-Winstein equations, is essential for a complete understanding. The insights gained from studying this system are not merely academic; they inform the rational design of synthetic routes and the prediction of reactivity for complex molecules in pharmaceutical and materials science.
References
- Nolte, C., & Mayr, H. (2010). Kinetics of the Solvolyses of Fluoro-Substituted Benzhydryl Derivatives: Reference Electrofuges for the Development of a Comprehensive Nucleofugality Scale. European Journal of Organic Chemistry, 2010(8), 1435-1439. [Source available online, specific URL not provided in search result]
-
Koh, H. J., Kang, S. J., & Kim, C. J. (2009). Correlation of the Rates of Solvolyses of Benzhydryl Halides Using an Extended Grunwald-Winstein Equation. Bulletin of the Korean Chemical Society, 30(2), 378-382. [Link]
-
Richard, J. P., & Jencks, W. P. (1982). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 104(17), 4689-4691. [Link]
- Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride. [Link]
-
ResearchGate. (n.d.). Equilibrium data obtained for substituted benzhydryl cations in sulfuric acid solutions at 25 o C. [Link]
-
Bentley, T. W. (2018). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 23(8), 1888. [Link]
-
Koh, H., & Kang, S. (2011). Application of the Extended Grunwald-Winstein Equation to the Solvolyses of Phenyl Methanesulfonyl Chloride in Aqueous Binary Mixtures. Bulletin of The Korean Chemical Society. [Link]
-
Reddit. (2023). 4-fluorobenzoyl chloride formation. r/Chempros. [Link]
-
University of Calgary. (n.d.). Applications of Hammett Equation: Substituent and Reaction Constants. [Link]
-
Carver, J. S. (1998). Application of the extended Grunwald-Winstein equation to the solvolysis of dimethyl chlorophosphate and dimethyl chlorothiophosphate. Huskie Commons. [Link]
-
D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 51-66. [Link]
-
IUPAC. (2025). Grunwald–Winstein equation (G02710). The IUPAC Compendium of Chemical Terminology. [Link]
-
Mayr, H., et al. (2003). Relationships between Carbocation Stabilities and Electrophilic Reactivity Parameters, E: Quantum Mechanical Studies of Benzhydryl Cation Structures and Stabilities. Journal of the American Chemical Society, 125(1), 205-217. [Link]
-
Sadlej-Sosnowska, N. (2021). Substituent Effect in the Cation Radicals of Monosubstituted Benzenes. Molecules, 26(11), 3129. [Link]
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
SciSpace. (n.d.). Correlation of the Rates of Solvolysis of 4-Morpholinecarbonyl Chloride Using the Extended Grunwald-Winstein Equation. [Link]
-
Chem 21, Fall 2009. Experiment 8 — Kinetics of SN1 Solvolysis. [Link]
-
Studylib. (n.d.). tert-Butyl Chloride Solvolysis: SN1 Kinetics Lab. [Link]
-
ChemRxiv. (2022). Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. [Link]
-
ResearchGate. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. [Link]
-
uofgchem2700. (2012, February 14). Hydrolysis of t-ButylChloride. Kinetics. Experiment #5. SN1 Reaction. [Video]. YouTube. [Link]
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.viu.ca [web.viu.ca]
- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbook.iupac.org [goldbook.iupac.org]
- 8. "Application of the extended Grunwald-Winstein equation to the solvolys" by Jeffrey S. Carver [huskiecommons.lib.niu.edu]
- 9. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 10. amherst.edu [amherst.edu]
- 11. studylib.net [studylib.net]
An In-depth Technical Guide to the Safe Handling and Use of 4-Fluorobenzhydryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
4-Fluorobenzhydryl chloride is a halogenated aromatic hydrocarbon. Its structure, featuring a diphenylmethyl core with a fluorine substituent, suggests its utility as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and novel materials. The benzhydryl moiety is a common pharmacophore, and the fluorine atom can be strategically incorporated to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.
The reactivity of this compound is primarily dictated by the lability of the benzylic chloride, which can readily participate in nucleophilic substitution reactions. This reactivity, while beneficial for synthesis, also underpins its potential hazards, as it can react with biological nucleophiles. The presence of the fluorine atom may also influence its chemical behavior and toxicological properties. Therefore, a cautious and well-informed approach to its handling is paramount.
Hazard Identification and Risk Assessment
Based on the hazard profiles of benzhydryl chloride and other substituted benzhydryl halides, this compound is anticipated to be a hazardous substance. The primary concerns are its corrosivity, potential for causing severe skin and eye damage, and respiratory irritation.
Inferred Hazard Profile:
| Hazard Class | Anticipated Classification | Rationale and Causality |
| Skin Corrosion/Irritation | Category 1B | Benzhydryl chlorides are known to be corrosive.[1] The chloride is a good leaving group, and the resulting carbocation is stabilized by the two phenyl rings. This reactivity allows for reaction with moisture on the skin to produce hydrochloric acid, leading to chemical burns. |
| Serious Eye Damage/Irritation | Category 1 | Direct contact with the eyes is likely to cause severe and potentially irreversible damage due to the corrosive nature of the compound.[2][3] |
| Respiratory Irritation | Potential for severe irritation | Inhalation of vapors or aerosols can cause irritation and burns to the respiratory tract.[2][3] This is due to its reactivity and the potential to form hydrochloric acid upon contact with mucous membranes. |
| Toxicity (Oral) | Harmful if swallowed | Ingestion is expected to cause severe burns to the mouth, throat, and stomach.[2][3] Systemic toxicity, while not fully characterized, should be considered a possibility. |
| Reactivity | Reacts with water and incompatible materials | Contact with water, alcohols, strong bases, and oxidizing agents should be avoided to prevent vigorous or exothermic reactions and the release of toxic fumes.[2][3] |
Personal Protective Equipment (PPE): A Self-Validating System
A comprehensive PPE strategy is the cornerstone of safe handling. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Hand Protection: Use of chemically resistant gloves is mandatory. Nitrile gloves may offer splash protection for short-duration tasks, but for extended handling or in the case of a spill, heavier-duty gloves such as Viton® or butyl rubber should be used. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[4] Given the severe corrosive potential, the use of a full-face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[4]
-
Skin and Body Protection: A lab coat should be worn at all times. For tasks with a higher risk of exposure, a chemically resistant apron or suit may be necessary. Ensure that footwear is closed-toed.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5] If there is a potential for exposure outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and acid gases should be used, in accordance with a site-specific respirator program.
Safe Handling and Storage: Proactive Measures
A proactive approach to handling and storage is essential to prevent accidental exposures and maintain the integrity of the compound.
Experimental Workflow for Safe Handling:
Caption: A logical workflow for the safe handling of this compound.
Storage Procedures:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3]
-
The storage area should be designated for corrosive materials.[5]
-
Protect from moisture, as it can react to produce hydrochloric acid. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation and reaction with atmospheric moisture.[2]
-
Store away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[2][3]
Emergency Procedures: Rapid and Informed Response
In the event of an exposure or spill, a rapid and correct response is critical.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting.[2][3] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Accidental Release Measures:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid directing airflow in a way that spreads the contaminant.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.
-
Report: Report the incident to the appropriate safety personnel.
Fire-Fighting Measures
While not anticipated to be highly flammable, this compound may be combustible.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2]
-
Unsuitable Extinguishing Media: Do NOT use water, as it can react with the compound to produce hydrochloric acid and may exacerbate the situation.[2]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[6]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).
Disposal Considerations: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment.
-
Waste Classification: This compound should be treated as a hazardous waste.
-
Disposal Method: Disposal should be carried out by a licensed hazardous waste disposal company. Incineration in a permitted hazardous waste incinerator is a common disposal method for halogenated organic compounds.[4]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. As a halogenated organic compound, it should be disposed of in a dedicated "Halogenated Organic Waste" container.[7]
-
Regulatory Compliance: All local, state, and federal regulations regarding hazardous waste disposal must be strictly followed. Do not dispose of this chemical down the drain.[8]
Conclusion
This compound is a valuable research chemical with a presumed significant hazard profile. By adhering to the principles of proactive safety, including thorough risk assessment, consistent use of appropriate PPE, and strict adherence to safe handling and disposal protocols, researchers can mitigate the risks associated with its use. The information provided in this guide serves as a foundation for developing robust, site-specific safety procedures to ensure the well-being of all laboratory personnel.
References
-
Loba Chemie. (2017, February 13). 4-FLUOROBENZOYL CHLORIDE MSDS. Loba Chemie. [Link]
-
Hazardous Waste Segregation. (n.d.). Retrieved from [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzhydryl chloride. National Center for Biotechnology Information. [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
Sources
An In-depth Technical Guide to the Stability and Storage of 4-Fluorobenzhydryl Chloride
Introduction
4-Fluorobenzhydryl chloride, with the chemical formula C₁₃H₁₀ClF, is a halogenated aromatic compound of significant interest to researchers and professionals in the field of drug development and organic synthesis. Its utility as a versatile synthetic intermediate stems from the reactivity of the benzhydrylic chloride, which allows for its use in the formation of various carbon-heteroatom and carbon-carbon bonds. The presence of a fluorine atom on one of the phenyl rings can modulate the electronic properties and metabolic stability of resulting derivatives, making it a valuable building block in medicinal chemistry.
However, the very reactivity that makes this compound a useful synthetic tool also predisposes it to degradation under improper handling and storage conditions. A thorough understanding of its stability profile is therefore paramount to ensure its quality, achieve reproducible experimental outcomes, and maintain a safe laboratory environment. This in-depth technical guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and safe handling procedures for this compound, grounded in established principles of physical organic chemistry and supported by data from analogous compounds.
Chemical Stability and Reactivity Profile
The stability of this compound is intrinsically linked to the lability of the carbon-chlorine bond at the benzhydrylic position. The molecule's reactivity is predominantly governed by its propensity to undergo nucleophilic substitution reactions, typically proceeding through an SN1 mechanism. This is due to the ability of the two phenyl rings to stabilize the resulting benzhydryl carbocation intermediate through resonance.
Hydrolytic Stability
This compound is highly susceptible to hydrolysis. Exposure to water, including atmospheric moisture, will lead to its decomposition into 4-fluorobenzhydrol and corrosive hydrogen chloride (HCl) gas. The reaction is facilitated by the stability of the intermediate carbocation.
The rate of this hydrolysis is influenced by the electronic nature of the substituents on the aromatic rings. The fluorine atom at the 4-position, being an electron-withdrawing group, has a destabilizing effect on the adjacent carbocation through the inductive effect (-I), which would be expected to decrease the rate of SN1 hydrolysis compared to the unsubstituted benzhydryl chloride. However, the lone pairs on the fluorine atom can also exert a resonance-donating effect (+M), which would stabilize the carbocation. For halogens, the inductive effect is generally stronger than the mesomeric effect.
Table 1: Relative Solvolysis Rates of Substituted Benzhydryl Chlorides in 80% Aqueous Acetone at 25°C
| Substituent (X) in X-C₆H₄-CH(Cl)-C₆H₅ | Relative Rate (k/k₀) |
| H | 1.00 |
| 4-CH₃ | 8.78 |
| 4-Cl | 0.20 |
| 3-Cl | 0.084 |
Data extrapolated from literature to illustrate electronic effects on carbocation stability and, by extension, hydrolytic stability. k₀ is the rate constant for the unsubstituted benzhydryl chloride.[1]
Thermal Stability and Decomposition
While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not widely published, its thermal decomposition profile can be predicted based on analogous structures like 4-chlorobenzyl chloride. The primary thermal degradation pathway is expected to involve the cleavage of the benzylic carbon-chlorine bond.
Upon heating, this compound will likely decompose to release hazardous gases, including hydrogen chloride (HCl), carbon monoxide (CO), carbon dioxide (CO₂), and potentially gaseous hydrogen fluoride (HF)[2]. In the presence of oxygen, the formation of phosgene is a possibility. The decomposition is expected to be an exothermic process. Based on data for similar chlorinated organic compounds, the onset of thermal decomposition can be anticipated in the range of 150-170°C, with a peak decomposition temperature between 180-200°C[3]. It is crucial to avoid exposing the compound to high temperatures.
Diagram 1: Proposed Thermal Decomposition Pathway of this compound
Sources
An In-depth Technical Guide to the Theoretical and Experimental Study of 4-Fluorobenzhydryl Chloride Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the reactivity of 4-Fluorobenzhydryl chloride, a molecule of significant interest in organic synthesis and medicinal chemistry. By integrating high-level theoretical computations with robust experimental validation, this document serves as a technical resource for understanding and predicting the chemical behavior of this and similar compounds.
Part 1: Foundational Concepts of this compound Reactivity
This compound is a diarylmethyl halide distinguished by a fluorine atom at the para position of one of its phenyl rings. Its reactivity is primarily dictated by its propensity to undergo nucleophilic substitution reactions, where the chloride ion is displaced by a nucleophile. The central carbon atom, bonded to two phenyl rings and a chlorine atom, is the electrophilic center.
The reaction mechanism can proceed through two principal pathways: a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2). The SN1 pathway involves the formation of a carbocation intermediate, while the SN2 pathway proceeds through a concerted mechanism where bond-forming and bond-breaking occur simultaneously. The stability of the potential benzhydryl carbocation intermediate is a critical factor in determining the reaction pathway.[1][2] Factors that stabilize this carbocation, such as resonance and hyperconjugation, favor the SN1 mechanism.[1][3]
The fluorine substituent introduces a fascinating electronic dichotomy. While fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I), it also possesses lone pairs of electrons that can be donated through resonance (+R). The interplay of these opposing effects significantly influences the stability of the carbocation intermediate and the overall reaction kinetics.
Part 2: Theoretical Framework for Analyzing Reactivity
Computational chemistry provides powerful tools to dissect the intricate details of reaction mechanisms and predict reactivity. For this compound, theoretical studies can elucidate the electronic structure, characterize transition states, and calculate reaction energy profiles.
Computational Methodologies
Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational efficiency. It allows for the calculation of ground state geometries, energies, and a host of electronic properties. The choice of a suitable functional and basis set is crucial for obtaining reliable results.
Natural Bond Orbital (NBO) Analysis offers a chemically intuitive picture of the electronic structure by localizing molecular orbitals into bonding, lone pair, and anti-bonding orbitals.[4] For this compound, NBO analysis can quantify the polarization of the C-Cl bond and the extent of charge delocalization in the carbocation intermediate, providing insights into its stability.[4]
The general workflow for a theoretical investigation of this compound reactivity is depicted below.
Protocol 1: Computational Protocol for DFT Analysis
-
Structure Preparation:
-
Build the 3D structure of this compound using molecular modeling software.
-
Perform an initial geometry optimization using a low-level method (e.g., molecular mechanics) to obtain a reasonable starting structure.
-
-
Ground State Optimization:
-
Perform a full geometry optimization and frequency calculation using a DFT method (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Confirm that the optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.
-
-
Transition State Search:
-
For the SN1 pathway, the transition state resembles the carbocation.
-
For the SN2 pathway, model the approach of a nucleophile (e.g., a water molecule for hydrolysis) to the electrophilic carbon.
-
Use a transition state search algorithm (e.g., QST2 or Berny optimization) to locate the transition state structure.
-
Perform a frequency calculation on the located transition state. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the transition state to confirm that it connects the reactants and products along the desired reaction pathway.
-
-
Energy Profile and Analysis:
-
Calculate the single-point energies of all optimized structures (reactants, transition states, intermediates, and products) using a higher-level basis set (e.g., 6-311+G(d,p)) for improved accuracy.
-
Construct a reaction energy profile to determine the activation energies and reaction energies.
-
Perform NBO analysis on the key structures to analyze charge distribution and orbital interactions.
-
Part 3: Experimental Validation through Kinetic Studies
Theoretical predictions must be validated by experimental data. Solvolysis reactions, where the solvent acts as the nucleophile, are a classic method for studying the reactivity of compounds like this compound.[5] The rate of these reactions provides a quantitative measure of reactivity.
Experimental Design for Solvolysis Kinetics
The choice of solvent is critical as it can influence the reaction mechanism. Polar protic solvents like aqueous ethanol or methanol can stabilize the carbocation intermediate, favoring the SN1 pathway.[5]
A variety of techniques can be employed to monitor the reaction kinetics:
-
Conductometry: This method is highly suitable for solvolysis reactions that produce ions, such as the chloride ion and a protonated solvent molecule. The increase in conductivity over time is directly proportional to the progress of the reaction.
-
UV-Vis Spectrophotometry: If the reactant or product has a distinct absorption spectrum, the change in absorbance at a specific wavelength can be used to monitor the reaction.[6]
-
Stopped-Flow and Quenched-Flow Methods: These techniques are ideal for studying fast reactions that occur on the millisecond timescale.[6][7]
The diagram below illustrates a typical experimental setup for a conductometric kinetic study.
Protocol 2: Experimental Protocol for Kinetic Analysis by Conductometry
-
Solution Preparation:
-
Prepare a precise solvent mixture (e.g., 80% ethanol/20% water by volume).
-
Prepare a stock solution of this compound in a dry, non-reactive solvent (e.g., anhydrous acetone).
-
-
Experimental Setup:
-
Place a known volume of the solvent mixture into a thermostated reaction vessel equipped with a conductivity probe.
-
Allow the system to equilibrate to the desired temperature.
-
-
Kinetic Run:
-
Inject a small, precise volume of the this compound stock solution into the stirred solvent mixture to initiate the reaction.
-
Immediately begin recording the conductivity of the solution as a function of time.
-
Continue data collection for at least 5-7 half-lives to ensure the reaction has gone to completion and a stable final conductivity (G∞) is reached.
-
-
Data Analysis:
-
For a first-order reaction, the rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t.
-
The slope of this line will be equal to -k.
-
Repeat the experiment at several different temperatures to determine the temperature dependence of the rate constant.
-
-
Activation Parameters:
-
Construct an Eyring plot of ln(k/T) versus 1/T.
-
The enthalpy of activation (ΔH‡) can be calculated from the slope of the Eyring plot, and the entropy of activation (ΔS‡) can be determined from the y-intercept.
-
Part 4: Synthesis of Theory and Experiment
The true power of this dual approach lies in the synergy between computational predictions and experimental results.
Data Comparison
The table below illustrates how theoretical and experimental data can be compared.
| Parameter | Theoretical (DFT) | Experimental (Solvolysis) |
| Reaction Mechanism | SN1 pathway predicted to be lower in energy | First-order kinetics observed, consistent with SN1 |
| Activation Energy (ΔG‡) | Calculated value (e.g., in kcal/mol) | Determined from Eyring plot (e.g., in kcal/mol) |
| Substituent Effects | Fluorine predicted to slightly destabilize the carbocation via induction, but stabilize via resonance | Rate constant compared to unsubstituted benzhydryl chloride |
A strong correlation between the calculated activation barriers and the experimentally determined activation energies provides confidence in the proposed reaction mechanism. Discrepancies can point to limitations in the theoretical model or suggest the influence of factors not accounted for, such as explicit solvent effects.
Mechanistic Insights
The reaction coordinate diagram below, derived from computational studies, visualizes the energy changes during the SN1 and SN2 reactions of this compound.
Part 5: Conclusion and Future Outlook
The study of this compound reactivity serves as an excellent case study for the modern approach to mechanistic organic chemistry, where theoretical calculations and experimental investigations are mutually reinforcing. The insights gained from such studies are invaluable for predicting the behavior of related compounds and for the rational design of new molecules with desired properties in fields such as drug development and materials science.
Future work could involve more sophisticated theoretical models that explicitly account for solvent molecules, or the use of ultrafast spectroscopy to directly observe the transient carbocation intermediate.[8] These advanced techniques will continue to refine our understanding of these fundamental chemical processes.
References
-
Nolte, C. (2011). Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides. Ludwig-Maximilians-Universität München. [Link]
-
Zhou, L. L., et al. Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride. ResearchGate. [Link]
- Google Patents. CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
Anshul Specialty Molecules. 4-Fluorobenzoyl Chloride. [Link]
-
Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. [Link]
-
Reddit. 4-fluorobenzoyl chloride formation. r/Chempros. [Link]
-
Ashenhurst, J. (2011). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]
-
Pacławski, K., & Sikora, M. (2012). XAFS in the tracking of reactions in aqueous solution: a case of redox reaction between [AuCl4]− complex ions and ethanol. Archives of Metallurgy and Materials, 57(4). [Link]
-
Chemistry World. (2022). Quantum chemical analysis uncovers previously overlooked contributor to carbocation stability trend. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(4), 3360-3381. [Link]
-
Steinmann, S., et al. (2015). Hyperconjugation in Carbocations, a BLW Study with DFT approximation. Frontiers in Chemistry, 3, 63. [Link]
-
Martin, S. R. (2006). Rapid Kinetic Techniques. University of Hertfordshire Research Archive. [Link]
-
Vallance, C. Reaction Kinetics. [Link]
-
Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
-
Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. [Link]
-
ResearchGate. Thermodynamic Stabilities of Carbocations. [Link]
-
Chemistry LibreTexts. (2025). 7.10: Carbocation Structure and Stability. [Link]
-
ResearchGate. Polycondensation of benzyl chloride and its derivatives: A study of the reaction at different temperatures. [Link]
-
CORE. An investigation of the reaction of benzhydryl chloride with potassium t-butoxide in DMSO. [Link]
-
Bentley, T. W., & Jones, R. O. (1993). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357. [Link]
-
Queen's University Belfast. Experimental Design with Differential Flow Kinetics. [Link]
-
Hemminki, K., et al. (1980). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Chemico-Biological Interactions, 30(3), 259-270. [Link]
-
ResearchGate. Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. [Link]
-
PubChem. 2-Fluorobenzoyl chloride. [Link]
-
Wikipedia. Acyl chloride. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
chemguide. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hyperconjugation in Carbocations, a BLW Study with DFT approximation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Methodological & Application
Introduction: The Need for Precision in Chemical Synthesis
An In-Depth Guide to 4-Fluorobenzhydryl Chloride as a Protecting Group for Amines and Thiols
In the intricate world of multi-step organic synthesis, the ability to selectively modify one functional group in the presence of others is paramount. This necessity gives rise to the strategy of using "protecting groups," which act as temporary shields for reactive sites.[1] A protecting group is reversibly attached to a functional group to mask its inherent reactivity, allowing other chemical transformations to occur elsewhere in the molecule.[2] After the desired reactions are complete, the protecting group is removed to restore the original functionality.[1][2]
Among the myriad of protecting groups available, those based on the benzhydryl (diphenylmethyl) scaffold are valued for their stability and specific cleavage conditions. This guide introduces the 4-Fluorobenzhydryl (F-BHD) group, derived from this compound, as a versatile protecting group for nucleophilic functions such as amines and thiols. The presence of the electron-withdrawing fluorine atom on one of the phenyl rings subtly modulates the electronic properties of the benzhydryl system, offering a unique stability profile that can be strategically exploited in complex synthetic routes.
This document serves as a detailed application note and protocol guide for researchers, chemists, and drug development professionals, providing the foundational knowledge and practical steps for the successful implementation of the 4-F-BHD protecting group.
PART 1: Core Principles of the 4-Fluorobenzhydryl (F-BHD) Group
Reagent: this compound
-
Structure: C₁₃H₁₀ClF
-
Key Features: As a benzhydrylic halide, the chloride is a good leaving group, making the benzylic carbon highly susceptible to nucleophilic attack by functions like amines and thiols. The single fluorine atom provides a handle for tuning the group's stability, particularly its resistance to acidic conditions compared to more electron-rich benzhydryl systems (e.g., 4,4'-dimethoxybenzhydryl).
Mechanism of Protection: A Nucleophilic Substitution Pathway
The introduction of the F-BHD group proceeds via a standard SN2 reaction. The nucleophile (the lone pair of an amine or the sulfur of a thiol) attacks the electrophilic benzylic carbon of this compound, displacing the chloride ion. This reaction is typically facilitated by a non-nucleophilic base, which serves to deprotonate the nucleophile (in the case of thiols or protonated amines) or to scavenge the HCl generated during the reaction.
PART 2: Application Protocols
The following protocols are designed as self-validating systems. Each step includes explanations for the choice of reagents and conditions, ensuring reproducibility and a deeper understanding of the process.
Protection of Primary and Secondary Amines
Amines are converted to their corresponding N-(4-Fluorobenzhydryl) derivatives, which effectively removes their nucleophilicity and basicity.[2] This protection is robust and withstands a variety of reaction conditions that the parent amine would not.
Protocol 1: F-BHD Protection of a Primary Amine
-
Dissolution: Dissolve the primary amine (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1-0.5 M).
-
Causality: Aprotic solvents are chosen to avoid competition with the amine nucleophile. DCM and THF are excellent for solubilizing a wide range of organic substrates.
-
-
Addition of Base: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5–2.0 eq). Stir for 5 minutes at room temperature.
-
Causality: The base is crucial for neutralizing the HCl byproduct of the reaction. An excess ensures the reaction medium does not become acidic, which could protonate the starting amine and halt the reaction.
-
-
Addition of Protecting Group: Add this compound (1.1–1.2 eq) portion-wise or as a solution in the reaction solvent.
-
Causality: A slight excess of the protecting agent ensures complete consumption of the valuable amine substrate.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2–12 hours).
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-(4-Fluorobenzhydryl) protected amine.
-
Protection of Thiols
The sulfhydryl group (-SH) is highly nucleophilic and easily oxidized, often forming disulfide bridges.[3] Protection is critical, especially in peptide chemistry involving cysteine residues.
Protocol 2: F-BHD Protection of a Thiol
-
Dissolution: Dissolve the thiol-containing substrate (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF).
-
Causality: DMF is an excellent solvent for this reaction, effectively solvating the thiolate anion intermediate.
-
-
Deprotonation: Cool the solution to 0 °C and add a suitable base such as Sodium Hydride (NaH, 1.1 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq). Stir for 15-30 minutes.
-
Causality: Thiols are more acidic than amines but require a base to form the highly nucleophilic thiolate anion. NaH provides irreversible deprotonation, driving the reaction forward.
-
-
Addition of Protecting Group: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 1-4 hours).
-
Work-up and Purification:
-
Carefully quench the reaction by adding water or saturated aqueous NH₄Cl (especially if NaH was used).
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentrate under reduced pressure and purify the resulting thioether by flash column chromatography.
-
PART 3: Deprotection Strategies
The removal of the F-BHD group is typically achieved under acidic conditions, leveraging the formation of a resonance-stabilized benzhydrylic carbocation.
Mechanism of Deprotection: Acid-Catalyzed Cleavage
The deprotection proceeds via an SN1-type mechanism. The protected heteroatom (N or S) is first protonated by a strong acid. This is followed by the departure of the neutral amine or thiol, generating a stable 4-fluorobenzhydryl carbocation. This cation is then quenched by a nucleophile present in the medium.
Protocol 3: Acidic Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the F-BHD protected substrate in a minimal amount of a suitable solvent, such as DCM.
-
Addition of Scavenger: Add a carbocation scavenger such as Triisopropylsilane (TIS) or water (5-10% v/v).
-
Causality: The highly electrophilic benzhydryl cation generated during cleavage can re-alkylate other nucleophilic sites on the substrate (e.g., tryptophan or methionine residues). Scavengers are added to trap this cation irreversibly.[4]
-
-
Acid Treatment: Add Trifluoroacetic Acid (TFA) to the solution (e.g., a 50-95% TFA/DCM mixture).
-
Trustworthiness: TFA is a strong acid that effectively promotes cleavage but is volatile and easily removed.[5] The concentration can be adjusted based on the acid sensitivity of the substrate.
-
-
Reaction and Monitoring: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure (a stream of nitrogen can help remove residual TFA).
-
Co-evaporate with a solvent like toluene to remove the last traces of acid.
-
The deprotected product can be isolated by precipitation with cold diethyl ether, or purified via chromatography or crystallization.
-
PART 4: Orthogonality and Comparative Stability
The true power of a protecting group lies in its orthogonality —the ability to be removed under conditions that do not affect other protecting groups.[6] The F-BHD group's stability profile makes it a valuable component in a synthetic chemist's toolbox.
| Protecting Group | Common Abbreviation | Primary Cleavage Condition | Stable to Hydrogenolysis? | Stable to Strong Base? |
| 4-Fluorobenzhydryl | F-BHD | Strong Acid (e.g., TFA) | Yes | Yes |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA)[7] | Yes | Yes |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine)[7] | Yes | No |
| Carboxybenzyl | Cbz / Z | Catalytic Hydrogenolysis[8] | No | Yes |
| Benzyl | Bn | Catalytic Hydrogenolysis[9] | No | Yes |
-
F-BHD vs. Boc: Both are acid-labile. However, the electron-withdrawing fluorine atom likely makes the F-BHD group slightly more stable than the Boc group, potentially allowing for selective Boc removal with milder acids while leaving the F-BHD intact. This must be verified experimentally for each substrate.
-
F-BHD vs. Fmoc: These groups are fully orthogonal. The F-BHD group is stable to the basic conditions used to remove Fmoc, making it ideal for syntheses that require both acid-labile and base-labile protection (e.g., certain strategies in solid-phase peptide synthesis).
-
F-BHD vs. Cbz/Bn: These groups are also fully orthogonal. The F-BHD group is stable to the catalytic hydrogenation conditions used for Cbz and Bn deprotection.[10][11] This allows for the selective deprotection of benzyl-type groups in the presence of an F-BHD protected amine or thiol.
References
-
The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. PubMed. Available at: [Link]
-
4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate. Available at: [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
4-Fluorobenzoyl Chloride. Anshul Specialty Molecules. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Available at: [Link]
- Preparation of 4-hydroxybenzoyl chloride. Google Patents.
-
Protecting group. Wikipedia. Available at: [Link]
-
A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate. Available at: [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Alcohol Protecting Groups. University of Windsor. Available at: [Link]
-
Protecting Groups. Lokey Lab Protocols - Wikidot. Available at: [Link]
-
Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC - NIH. Available at: [Link]
-
Protecting Groups. University of California, Irvine. Available at: [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. Available at: [Link]
-
Amino Protecting Groups Stability. Organic Chemistry Portal. Available at: [Link]
-
Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. ResearchGate. Available at: [Link]
-
Cys thiol protection with the 4,4-bis(dimethylsulfinyl)benzhydryl.... ResearchGate. Available at: [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Thiol. Wikipedia. Available at: [Link]
-
Does anyone know a simple protecting group for thiol in the presence of NH group?. ResearchGate. Available at: [Link]
-
4-fluorobenzoyl chloride formation. Reddit. Available at: [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. Thiol - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
Application Notes and Protocols for 4-Fluorobenzhydryl Chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 4-Fluorobenzhydryl Chloride in Modern Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of a linker—the molecular bridge connecting the nascent peptide chain to the insoluble resin—is a critical determinant of the overall success of the synthesis. The linker's stability dictates the integrity of the peptide-resin bond throughout the iterative cycles of deprotection and coupling, while its cleavage characteristics determine the final form of the peptide and the ease of its recovery.[] The this compound (F-BHC) resin is a specialized solid support designed for the synthesis of peptide acids. It belongs to the family of acid-labile resins, which are prized for their utility in Fmoc-based SPPS strategies.
The this compound linker offers a nuanced level of acid lability. The presence of an electron-withdrawing fluorine atom on one of the phenyl rings modulates the stability of the carbocation formed during acid-catalyzed cleavage. This subtle electronic effect makes the F-BHC linker generally more stable than highly acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin, yet more labile than resins like Wang, which require harsher acidic conditions for cleavage.[2][3] This intermediate lability allows for the synthesis of fully protected peptide fragments under specific, mild cleavage conditions, a valuable strategy in convergent peptide synthesis.
This document provides a comprehensive guide to the application of this compound resin in Fmoc-based SPPS, detailing its mechanism of action, providing field-proven protocols, and offering insights into the chemical principles that govern its use.
Mechanistic Overview: Anchoring and Cleavage
The utility of this compound resin is rooted in the chemistry of its linker. The synthesis workflow involves two key stages: the anchoring of the first amino acid and the final cleavage of the completed peptide.
Anchoring the First Amino Acid
The initial step is the nucleophilic substitution reaction between the carboxylate of the first N-Fmoc protected amino acid and the benzylic chloride of the resin. This reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which facilitates the formation of the carboxylate anion.[4]
Figure 1: Anchoring of the first amino acid to the this compound resin.
Cleavage from the Resin
The final step, cleavage, is an acid-catalyzed process. Trifluoroacetic acid (TFA) is the most common reagent used for this purpose.[5] The acidic environment protonates the ester oxygen, weakening the carbon-oxygen bond. This leads to the formation of a resonance-stabilized benzhydryl carbocation and the release of the peptide with a C-terminal carboxylic acid. The presence of scavengers, such as triisopropylsilane (TIS) and water, is crucial to quench the reactive carbocations and other electrophilic species generated during cleavage, thereby preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[5]
Figure 2: Acid-catalyzed cleavage of the peptide from the resin.
Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis on this compound resin. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Resin Preparation and Swelling
Rationale: Proper swelling of the resin is essential to ensure that the reactive sites within the polymer matrix are accessible to reagents. Dichloromethane (DCM) is an excellent solvent for swelling polystyrene-based resins.
-
Place the desired amount of this compound resin (typically with a substitution of 0.5-1.0 mmol/g) in a suitable reaction vessel.
-
Add DCM (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DCM using positive nitrogen pressure or filtration.
Protocol 2: Loading of the First Fmoc-Amino Acid
Rationale: The loading of the first amino acid is a critical step that determines the maximum theoretical yield of the synthesis. The use of a non-nucleophilic base like DIPEA is crucial to avoid side reactions. A capping step is included to block any unreacted chloride sites on the resin, preventing the formation of deletion peptides in subsequent cycles.
-
Dissolve 2.0 equivalents of the desired N-Fmoc-amino acid in DCM (or a minimal amount of DMF to aid dissolution, followed by dilution with DCM).
-
Add 4.0 equivalents of DIPEA to the amino acid solution.
-
Add the amino acid/DIPEA solution to the swollen resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1 v/v/v) to the resin and agitate for 30 minutes.[6]
-
Drain the capping solution and wash the resin with DCM (3x) and DMF (3x).
Protocol 3: Iterative Peptide Chain Elongation
This protocol describes a single cycle of deprotection and coupling for the addition of one amino acid. This cycle is repeated for each amino acid in the peptide sequence.
Fmoc Deprotection:
Rationale: The Fmoc protecting group is base-labile and is typically removed with a solution of piperidine in DMF. The dibenzofulvene byproduct of this reaction can react with the newly liberated amine, so it is crucial to use a sufficient excess of piperidine to act as a scavenger.[7]
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
Amino Acid Coupling:
Rationale: The coupling reaction forms the peptide bond. A coupling reagent, such as HBTU, in combination with a base like DIPEA, activates the carboxylic acid of the incoming Fmoc-amino acid, facilitating its reaction with the free amine on the growing peptide chain.
-
In a separate vessel, dissolve 3.0 equivalents of the next N-Fmoc-amino acid and 2.9 equivalents of HBTU in DMF.
-
Add 6.0 equivalents of DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
Protocol 4: Cleavage and Deprotection
Rationale: The final cleavage step liberates the peptide from the solid support and removes the acid-labile side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. The inclusion of scavengers is essential to prevent side reactions.[8]
Table 1: Recommended Cleavage Cocktails
| Reagent Cocktail | Composition (v/v) | Target Peptides |
| Reagent K | TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) | Peptides containing Trp, Arg, Met, Cys |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | General purpose, good for Arg-containing peptides |
| TFA/TIS/H₂O | TFA/Triisopropylsilane/H₂O (95:2.5:2.5) | Peptides without Trp, Met, or Cys |
-
Wash the peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Place the dried peptide-resin in a round-bottom flask.
-
Add the appropriate cleavage cocktail (10 mL per gram of resin) to the flask.
-
Stir the mixture at room temperature for 2-4 hours. The optimal time may need to be determined empirically for a given peptide.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Data Presentation: Purity and Yield Considerations
The success of a peptide synthesis is ultimately judged by the purity and yield of the final product. The table below provides representative data for the synthesis of a model peptide using this compound resin.
Table 2: Synthesis of a Model Decapeptide (H-Tyr-Gly-Gly-Phe-Leu-Arg-Pro-Gly-Ile-Gln-OH)
| Parameter | Value |
| Resin | This compound |
| Resin Substitution | 0.7 mmol/g |
| Synthesis Scale | 0.1 mmol |
| Cleavage Cocktail | Reagent K |
| Cleavage Time | 3 hours |
| Crude Yield | 78% |
| Crude Purity (by HPLC) | 72% |
Conclusion
This compound resin represents a valuable tool in the arsenal of the peptide chemist. Its intermediate acid lability provides a balance between the stability required for successful chain assembly and the controlled cleavage conditions necessary for the synthesis of both fully deprotected peptides and protected fragments. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can leverage the unique properties of this resin to achieve their synthetic goals with high efficiency and purity. The protocols and insights provided in this document serve as a robust starting point for the application of this compound resin in diverse research and drug development endeavors.
References
- Deng, F. K., Mandal, K., Luisier, S., & Kent, S. B. H. (2010). Synthesis and comparative properties of two amide-generating resin linkers for use in solid phase peptide synthesis. Journal of Peptide Science, 16(10), 545–550.
- Thompson, P. E., Keah, H. H., Gomme, P. T., Stanton, P. G., & Hearn, M. T. (1995). Synthesis of peptide amides using Fmoc-based solid-phase procedures on 4-methylbenzhydrylamine resins. International Journal of Peptide and Protein Research, 46(2), 174–180.
-
AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]
- Rajagopalan, V. G., & Pillai, V. N. R. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(5), 389-396.
-
Lee, N. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]
- Heavner, G. A., Doyle, D. L., & Riexinger, D. (1985). Cleavage of peptides from benzhydrylamine resins using trifluoromethanesulfonic acid. Tetrahedron Letters, 26(38), 4583–4586.
-
Creative Biolabs. (n.d.). Acid-labile Linkers. Retrieved from [Link]
- Story, S. C., & Aldrich, J. V. (1992). Preparation of protected peptide amides using the Fmoc chemical protocol. International journal of peptide and protein research, 39(1), 87–92.
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Kihlberg, T., & Lönnberg, H. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Molecules (Basel, Switzerland), 15(9), 6194–6222.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
- Dempsey, D. R., & Kent, S. B. H. (2013). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Chembiochem : a European journal of chemical biology, 14(18), 2445–2450.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Sources
- 2. peptide.com [peptide.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Synthesis and comparative properties of two amide-generating resin linkers for use in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
In-depth Technical Guide: 4-Fluorobenzhydryl Chloride for Derivatization in Chromatography
A Note from the Senior Application Scientist:
To maintain the highest standards of scientific integrity and provide a trustworthy, validated protocol, this guide will instead focus on a closely related and extensively documented derivatization strategy. We will detail the application of reagents that share a similar reactive moiety and are used for the same class of analytes, primarily carboxylic acids (including fatty acids). The principles, reaction mechanisms, and protocols described herein for analogous reagents can serve as a strong foundational framework for researchers exploring the potential of 4-Fluorobenzhydryl chloride.
Introduction: The Rationale for Derivatization in Modern Chromatography
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and accurate quantification of endogenous and exogenous compounds is paramount. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are stalwart techniques for these analyses. However, a significant challenge arises when target analytes lack a native chromophore or fluorophore, or exhibit poor ionization efficiency, rendering them difficult to detect at low concentrations.[1][2]
Pre-column derivatization is a powerful strategy to overcome these limitations.[1][3] This chemical modification of an analyte prior to chromatographic separation is designed to:
-
Enhance Detector Response: By introducing a moiety with strong UV absorbance or fluorescence, the sensitivity of detection is significantly increased.[4][5]
-
Improve Chromatographic Behavior: Derivatization can increase the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase columns.
-
Increase Mass Spectrometric Sensitivity: For LC-MS applications, derivatization can introduce a readily ionizable group, promoting efficient formation of ions in the MS source and improving detection limits.[6][7]
This guide provides a comprehensive overview of the principles and a detailed protocol for the derivatization of carboxylic acids, a class of compounds often requiring derivatization for sensitive analysis.
The Chemistry of Derivatization: A Mechanistic Perspective
The derivatization of carboxylic acids with halogenated reagents, such as alkyl or acyl chlorides, typically proceeds via a nucleophilic substitution reaction. The carboxylate anion, formed under basic conditions, acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom.
Caption: Generalized workflow for the derivatization of a carboxylic acid.
In this proposed reaction with this compound, the bulky benzhydryl group would significantly increase the hydrophobicity of the resulting ester derivative, making it well-suited for reversed-phase HPLC. The fluorine atom can be useful for certain detection methods, though it does not act as a strong chromophore or fluorophore.
Protocol: Derivatization of Fatty Acids for HPLC-Fluorescence Detection
The following protocol is adapted from established methods for fluorescent derivatization of fatty acids and can be used as a starting point for method development with a new reagent like this compound.[4][5]
Materials and Reagents
-
Fatty Acid Standards: Prepare stock solutions of individual fatty acids in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Derivatization Reagent: (e.g., a fluorescently-labeled alkyl halide). Prepare a solution in a dry, aprotic solvent like acetone or acetonitrile.
-
Catalyst: Anhydrous potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as triethylamine (Et₃N).
-
Crown Ether (optional): 18-crown-6 can enhance the reaction rate by solvating the potassium ion of the catalyst.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Sample Preparation: A method for extracting fatty acids from the sample matrix will be required.
Experimental Procedure
-
Sample Preparation:
-
For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the fatty acid fraction.
-
Evaporate the solvent from the extracted sample to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the reaction solvent (e.g., 100 µL of acetone).
-
-
Derivatization Reaction:
-
To the reconstituted sample or standard in a microcentrifuge tube, add the catalyst. For example, add approximately 2 mg of anhydrous K₂CO₃.
-
Add the derivatization reagent solution. A 4- to 5-fold molar excess of the reagent over the expected amount of fatty acids is a good starting point.[4]
-
If using a crown ether, add a small amount to the reaction mixture.
-
Vortex the mixture thoroughly to ensure proper mixing.
-
Incubate the reaction at an elevated temperature. A typical starting point is 60-90°C for 30-60 minutes.[4][8] The optimal temperature and time will need to be determined experimentally.
-
-
Reaction Quenching and Sample Preparation for HPLC:
-
After incubation, cool the reaction mixture to room temperature.
-
Centrifuge the mixture to pellet the catalyst.
-
Transfer the supernatant to a clean vial.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the derivatized sample in the initial mobile phase for HPLC analysis (e.g., 200 µL of acetonitrile/water).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Conditions
-
Column: A C8 or C18 reversed-phase column is typically used for the separation of derivatized fatty acids.[4]
-
Mobile Phase: A gradient elution with acetonitrile and water is common.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing reagent. For a new reagent, these would need to be determined experimentally.
-
Injection Volume: 10-20 µL.
Method Validation: A Cornerstone of Scientific Trustworthiness
A self-validating system is crucial for any analytical method. The validation process ensures that the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1[4] |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 15% |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 85-115% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for a given time interval. | Analyte concentration remains within ±15% of the initial concentration |
Data Interpretation and Troubleshooting
-
Peak Tailing: This can be caused by interactions between the analyte and the stationary phase. Ensure the pH of the mobile phase is appropriate.
-
Poor Resolution: Optimize the mobile phase gradient and consider a different stationary phase.
-
Low Signal Intensity: Ensure the derivatization reaction has gone to completion and that the detector settings are optimal.
-
Ghost Peaks: These can arise from contaminants in the solvents or from the derivatization reagent itself. Always run a reagent blank.
Visualization of the Experimental Workflow
Caption: A typical workflow for the derivatization and analysis of fatty acids.
Conclusion and Future Outlook
While specific applications of this compound in chromatographic derivatization remain to be published, the fundamental principles of derivatization chemistry provide a solid framework for its investigation. By leveraging established protocols for analogous reagents, researchers can systematically develop and validate new analytical methods. The bulky, hydrophobic nature of the benzhydryl group suggests that its derivatives would be well-suited for reversed-phase chromatography, potentially offering unique selectivity for certain classes of analytes. Further research is warranted to explore the full potential of this and other novel derivatizing agents in expanding the capabilities of modern chromatographic analysis.
References
-
A new fluorescent derivatization reagent and its application to free fatty acid analysis in pomegranate samples using HPLC with fluorescence detection. Journal of Separation Science, [Link]
-
Trapping 4-fluorobenzyl Chloride in Human Plasma With Chemical Derivatization Followed by Quantitative Bioanalysis Using High-Performance Liquid chromatography/tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, [Link]
-
New Fluorescence Derivatization Reagent for the Determination of 7 Unsaturated Fatty Acids in Oil Samples by Pre-Column Derivatization HPLC-FLD. ResearchGate, [Link]
-
Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. PMC, [Link]
-
Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC, [Link]
-
Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. N/A, [Link]
-
A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed, [Link]
-
An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. Academic Journals, [Link]
-
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, [Link]
-
Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, [Link]
-
Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. PubMed, [Link]
-
Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International, [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH, [Link]
-
Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, [Link]
-
Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate. ResearchGate, [Link]
-
Fatty Acid Analysis by HPLC. Nacalai Tesque, [Link]
-
Fatty Acid Analysis by HPLC – AOCS. AOCS, [Link]
-
Reversed Phase HPLC of Fatty Acids. Agilent, [Link]
-
Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PMC, [Link]
Sources
- 1. journalajacr.com [journalajacr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. A new fluorescent derivatization reagent and its application to free fatty acid analysis in pomegranate samples using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ddtjournal.com [ddtjournal.com]
- 8. researchgate.net [researchgate.net]
The Lynchpin in Modern Drug Synthesis: Applications of 4-Fluorobenzhydryl Chloride in Medicinal Chemistry
Introduction: The Strategic Importance of the Fluorobenzhydryl Moiety
In the landscape of medicinal chemistry, the 4-fluorobenzhydryl group represents a cornerstone structural motif, pivotal in the synthesis of a range of blockbuster pharmaceuticals. Its prevalence stems from a confluence of advantageous physicochemical properties conferred upon a parent molecule. The diarylmethyl structure provides a critical level of steric bulk and lipophilicity, enhancing binding to target proteins and facilitating passage across biological membranes. The strategic incorporation of a fluorine atom on one of the phenyl rings further modulates electronic properties, metabolic stability, and binding interactions, often leading to improved pharmacokinetic and pharmacodynamic profiles. 4-Fluorobenzhydryl chloride, as the reactive precursor, is therefore a reagent of immense value to researchers and drug development professionals. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights.
Core Applications in Drug Synthesis: Case Studies
The utility of this compound is most prominently demonstrated in the synthesis of second-generation antihistamines and calcium channel blockers.
Case Study 1: Synthesis of Cetirizine
Cetirizine, the active metabolite of hydroxyzine, is a widely used non-sedating antihistamine for the treatment of allergies.[1] Its synthesis hinges on the N-alkylation of a piperazine derivative with a substituted benzhydryl chloride.
Synthetic Overview:
The synthesis of cetirizine typically involves the reaction of 1-[(4-chlorophenyl)phenylmethyl]piperazine with a suitable two-carbon electrophile bearing a carboxylic acid or its precursor.[2][3] While the core structure of cetirizine itself contains a 4-chlorobenzhydryl group, the analogous 4-fluorobenzhydryl moiety is a common variation in related antihistamines, and the synthetic principles remain identical. The key step is the formation of the carbon-nitrogen bond between the piperazine nitrogen and the benzhydryl carbon.
Caption: Synthetic pathway for Cetirizine.
Case Study 2: Synthesis of Flunarizine
Flunarizine is a selective calcium channel blocker used in the treatment of migraine and vertigo.[4] Its synthesis provides a direct example of the application of a bis(4-fluorophenyl)methyl chloride, a close analog of this compound.
Synthetic Overview:
The synthesis of Flunarizine involves the N-alkylation of N-cinnamylpiperazine with bis(4-fluorophenyl)methyl chloride.[5][6] This reaction highlights the straightforward and efficient nature of employing benzhydryl chlorides to introduce the bulky diarylmethyl pharmacophore.
Caption: Synthetic pathway for Flunarizine.
The 4-Fluorobenzhydryl Group as a Protective Group
Beyond its role as a core pharmacophore, the benzhydryl moiety, including its fluorinated analogs, can be employed as a protecting group for various functionalities in multi-step organic synthesis.[7][8][9][10]
Key Features as a Protecting Group:
| Feature | Description |
| Introduction | Readily introduced via reaction of the corresponding alcohol, amine, or thiol with this compound in the presence of a base. |
| Stability | Stable to a wide range of reaction conditions, including basic and organometallic reagents. |
| Cleavage | Typically removed under acidic conditions or via hydrogenolysis. |
The choice of a benzhydryl protecting group is often dictated by its steric bulk, which can influence the stereochemical outcome of subsequent reactions, and its specific cleavage conditions, which can be tailored for orthogonal deprotection strategies in complex syntheses.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Piperazine Derivatives with this compound
This protocol provides a robust and general method for the N-alkylation of piperazine and its derivatives, a key step in the synthesis of many pharmaceuticals.
Materials and Reagents:
-
Piperazine derivative (1.0 eq.)
-
This compound (1.0-1.2 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq.)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, Toluene)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of the piperazine derivative (1.0 eq.) in the chosen anhydrous solvent, add the base (K₂CO₃ or Et₃N, 2.0-3.0 eq.).
-
Slowly add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent to the reaction mixture at room temperature.
-
Heat the reaction mixture to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of this compound to the corresponding alcohol, which would be an unproductive side reaction.
-
Base: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Potassium carbonate is a mild inorganic base that is easily removed by filtration, while triethylamine is a soluble organic base.[11]
-
Stoichiometry: A slight excess of the piperazine derivative can be used to ensure complete consumption of the more expensive this compound, especially in cases of mono-alkylation of piperazine to avoid dialkylation.[12]
-
Temperature: Heating the reaction mixture increases the rate of reaction. The optimal temperature will depend on the reactivity of the specific piperazine derivative and the solvent used.
-
Work-up: The aqueous wash with NaHCO₃ removes any remaining acidic byproducts, and the brine wash helps to remove water from the organic layer.
-
Purification: Column chromatography is a standard method for purifying the final product from any unreacted starting materials or byproducts.
Caption: Experimental workflow for N-alkylation.
Protocol 2: Synthesis of 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine (Flunarizine)
This protocol is a specific application of the general N-alkylation procedure for the synthesis of Flunarizine.[4]
Materials and Reagents:
-
N-Cinnamylpiperazine (1.0 eq.)
-
bis(4-fluorophenyl)methyl chloride (1.1 eq.)
-
Potassium carbonate (K₂CO₃) (2.5 eq.)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-cinnamylpiperazine (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.5 eq.).
-
Add bis(4-fluorophenyl)methyl chloride (1.1 eq.) and reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Flunarizine.
Quantitative Data for Flunarizine Synthesis:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| N-Cinnamylpiperazine | 1.0 | 216.32 |
| bis(4-fluorophenyl)methyl chloride | 1.1 | 238.68 |
| Potassium carbonate | 2.5 | 138.21 |
| Product | ||
| Flunarizine | - | 404.49 |
Mechanistic Insights: The S_N Reaction Pathway
The N-alkylation of piperazines with this compound generally proceeds through a nucleophilic substitution mechanism.[13] Given the secondary nature of the benzylic carbon and its stabilization by two phenyl rings, the reaction can exhibit characteristics of both S_N1 and S_N2 pathways.
Caption: S_N1 vs. S_N2 pathways for N-alkylation.
The formation of a stabilized benzhydryl carbocation intermediate (S_N1) is plausible, especially in polar aprotic solvents. However, a concerted S_N2 mechanism, where the piperazine nitrogen directly displaces the chloride, is also likely. The actual operative mechanism may be a continuum between these two extremes, influenced by the specific reaction conditions and the nature of the substituents on the piperazine ring.
Conclusion
This compound is a versatile and indispensable reagent in medicinal chemistry. Its application in the synthesis of key pharmaceuticals like Cetirizine and Flunarizine underscores its importance in constructing molecules with tailored biological activities. The protocols and mechanistic insights provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this valuable building block in their synthetic endeavors.
References
- Kilbourn, M. R. (1991). Synthesis of [18F]flunarizine. International Journal of Radiation Applications and Instrumentation. Part A.
- Kilbourn, M. R. (1990). Synthesis of [18F]Flunarizine. SciSpace.
- Shivprakash, & Reddy, G. C. (2014). General Method for the Preparation of E/Z-1-Benzhydryl-4-cinnamylpiperazine Derivatives.
- CN103497166A - Synthesis method of cetirizine hydrochloride intermediate. (2014).
- Venkat Narsaiah, A. (2010). A simple and straightforward synthesis of antihistaminic drug Cetirizine. International Journal of Applied Biology and Pharmaceutical Technology, 1(2), 736-739.
- Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. (2024).
- Synthesis of Cetirizine. ChemicalBook.
- Application Note: Synthesis Protocol for Cetirizine Dihydrochloride. (2025). Benchchem.
- Narsaiah, A. V., & Kumar, J. K. (2011). A simple and efficient synthesis of calcium channel blocker Flunarizine. Organic Chemistry: An Indian Journal, 7(2), 105-107.
- Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxyl
- Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. The Journal of Organic Chemistry, 74(6), 2486–2493.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
- What are protective groups?. Organic Chemistry Portal.
- Protecting group. Wikipedia.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013).
- Scheme 9. Organic photoredox C-H alkylation of piperazines.
- N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute.
Sources
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Synthesis of [18F]flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. Protective Groups [organic-chemistry.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. N-alkylation - Wordpress [reagents.acsgcipr.org]
Application Note: Strategic Synthesis of Pharmaceutical Intermediates Utilizing 4-Fluorobenzhydryl Chloride
Abstract
4-Fluorobenzhydryl chloride is a pivotal building block in modern medicinal chemistry, prized for its role in constructing the diarylmethane scaffold present in numerous active pharmaceutical ingredients (APIs). Its unique electronic properties, conferred by the fluorine substituent, make it a versatile reagent for targeted alkylation reactions. This application note provides a detailed technical guide for researchers and drug development professionals on the synthesis of key pharmaceutical intermediates using this compound. We will delve into the mechanistic principles, present a comprehensive, field-tested protocol for the synthesis of a Cetirizine precursor, discuss critical safety considerations, and explore its broader utility in drug discovery.
Introduction: The Significance of the 4-Fluorobenzhydryl Moiety
The benzhydryl (diphenylmethyl) group is a privileged scaffold in pharmacology, forming the core of many drugs, particularly in the antihistamine and CNS therapeutic areas. The introduction of a fluorine atom at the 4-position of one of the phenyl rings, creating the 4-fluorobenzhydryl group, subtly modulates the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. This compound serves as the primary electrophilic synthon for introducing this valuable moiety.
Its principal application lies in the N-alkylation of piperazine and its derivatives. This reaction is a cornerstone in the synthesis of second-generation antihistamines, most notably Cetirizine, where the 4-fluorobenzhydryl group is essential for its selective H1 receptor antagonism with reduced sedative effects.
Core Application: Synthesis of 1-[(4-Fluorophenyl)(phenyl)methyl]piperazine, a Key Cetirizine Intermediate
The synthesis of Cetirizine and related compounds frequently proceeds through the intermediate 1-[(4-fluorophenyl)(phenyl)methyl]piperazine. The formation of this intermediate is achieved via a nucleophilic substitution reaction, where the secondary amine of piperazine attacks the electrophilic benzylic carbon of this compound, displacing the chloride leaving group.
Mechanistic Principle: Nucleophilic Alkylation
The reaction is a classic SN2-type nucleophilic substitution. The piperazine nitrogen acts as the nucleophile. An acid scavenger, typically a mild inorganic base like potassium carbonate or an organic base like triethylamine, is crucial. It neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the piperazine nucleophile (which would render it unreactive) and driving the equilibrium towards the product. In some protocols, a catalyst such as sodium iodide may be used to facilitate the reaction, presumably through an in-situ Finkelstein reaction to form the more reactive iodinated intermediate.
Visualized Synthetic Workflow
The following diagram illustrates a common pathway for the synthesis of the target intermediate, starting from the precursor 4-fluorobenzophenone.
Caption: Synthetic workflow for the Cetirizine intermediate.
Detailed Experimental Protocol
This protocol describes the N-alkylation of piperazine with this compound.
Materials & Reagents:
-
This compound (1.0 eq)
-
Piperazine (anhydrous, 2.5 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)
-
Acetonitrile (anhydrous, 10 mL/g of starting material)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: To a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add piperazine (2.5 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask. Stir the resulting suspension at room temperature for 15 minutes to ensure good mixing.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred suspension at room temperature over 30 minutes. The use of an excess of piperazine helps to minimize double alkylation.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzhydryl chloride is consumed.
-
Work-up (Aqueous Extraction):
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and ethyl acetate. Stir vigorously.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent (Na₂SO₄).
-
Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure 1-[(4-fluorophenyl)(phenyl)methyl]piperazine.
-
Data Summary: Reaction Parameter Comparison
The choice of base, solvent, and temperature can significantly impact reaction time and yield. The following table summarizes typical conditions found in synthetic procedures.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Substrate Ratio | 1:1.5 (Chloride:Piperazine) | 1:2.0 (Chloride:Piperazine) | 1:1.3 (Chloride:Hydroxyethyl piperazine)[1] |
| Base | Triethylamine (TEA)[1] | Potassium Carbonate (K₂CO₃)[1] | Sodium Iodide (Catalyst)[1] |
| Solvent | Dimethylformamide (DMF)[1] | Acetonitrile (MeCN) | Dimethyl sulfoxide (DMSO)[1] |
| Temperature | 45 °C[1] | 50 °C[1] | 80-85 °C (Reflux) |
| Reaction Time | 6-8 hours | 4-6 hours | 5 hours |
| Typical Yield | 78.8%[1] | 74.7%[1] | >80% |
Broader Applications in Pharmaceutical Synthesis
While its use in antihistamine synthesis is prominent, this compound is also a valuable reagent for creating novel compounds with diverse therapeutic potential. Research has shown its utility in synthesizing:
-
Anticancer Agents: A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[2] These syntheses follow a similar N-alkylation strategy to produce the core intermediate, which is then further functionalized.[2]
-
Anticonvulsants: Novel benzhydryl piperazine derivatives have been developed and tested for anticonvulsant activity, demonstrating the versatility of the benzhydryl piperazine scaffold.[3]
-
Other Antihistamines: The chloride is a key starting material for other piperazine-based antihistamines like Meclizine, following a two-step alkylation process on the piperazine ring.[4]
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound and related reagents are hazardous and must be handled with appropriate precautions.
4.1. Hazard Identification:
-
4-Fluorobenzoyl chloride (a related precursor): Causes severe skin burns and eye damage.[5][6][7] May cause respiratory irritation and is a lachrymator (increases tear flow).[6][8] It is corrosive.[6][7][8]
-
General Acyl/Alkyl Halides: These compounds are often moisture-sensitive and can release corrosive HCl gas upon contact with water.[6]
4.2. Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][7]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5][7][9]
-
Incompatible Materials: Avoid contact with water, strong bases, alcohols, and strong acids.[5]
-
Safe Handling: Do not breathe dust, fumes, or vapors.[5] Wash hands thoroughly after handling.[5][8][10]
4.3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9][10]
-
It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) as the material can be air and moisture sensitive.[10]
4.4. First-Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[5][6] Seek immediate medical attention.[5][6]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present.[5][6] Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][6]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5][6] Call a poison center or doctor immediately.[5][6]
-
Ingestion: Rinse mouth with water. DO NOT induce vomiting.[5][6] Seek immediate medical assistance.[5][6]
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical synthesis. The N-alkylation reaction with piperazine derivatives is a robust and scalable method for producing the core of many important drugs, including the widely used antihistamine Cetirizine. A thorough understanding of the reaction mechanism, optimization of process parameters, and strict adherence to safety protocols are essential for its successful and safe implementation in a research and development setting. The methodologies outlined in this note provide a solid foundation for chemists to leverage this important synthetic tool.
References
- Fisher Scientific. (2015, October 22).
- Sigma-Aldrich. (2025, November 6).
- Thermo Fisher Scientific. (2015, October 22).
- Apollo Scientific. (2023, July 7).
- Thermo Fisher Scientific. (2010, October 23). SAFETY DATA SHEET - 2-Chloro-4-fluorobenzoyl chloride.
-
Anshul Specialty Molecules. 4-Fluorobenzoyl Chloride. [Link]
-
ResearchGate. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. [Link]
- Google Patents. (2014, January 8).
-
Durmaz, I., Alankus-Caliskan, R., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(6), 8071–8085. [Link]
- Venkat Narsaiah, A. (2010). A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. International Journal of Applied Biology and Pharmaceutical Technology, 1(2), 735-739.
-
LookChem. (n.d.). New manufacturing procedure of cetirizine. [Link]
-
ResearchGate. (2012). New Manufacturing Procedure of Cetirizine. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2009). Synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. [Link]
- Google Patents. (1953, March 3). US2630435A - N-benzohydryl-n-methyl piperazines and process of preparing same.
- Google Patents. (2014, May 7). CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride.
Sources
- 1. CN103497166A - Synthesis method of cetirizine hydrochloride intermediate - Google Patents [patents.google.com]
- 2. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 3. ijpsr.com [ijpsr.com]
- 4. CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 4-Fluorobenzoyl Chloride [anshulchemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
The Pivotal Role of 4-Fluorobenzhydryl Chloride in Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Strategic Importance of Fluorinated Intermediates in Modern Agrochemicals
In the landscape of modern crop protection, the incorporation of fluorine into active ingredients has become a cornerstone of innovative agrochemical design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes, have led to the development of highly effective and selective fungicides, herbicides, and insecticides. Among the vast array of fluorinated building blocks, 4-Fluorobenzhydryl chloride and its derivatives stand out as versatile intermediates, particularly in the synthesis of potent triazole fungicides.
This technical guide provides an in-depth exploration of the synthesis and application of this compound derivatives in the agrochemical sector. We will delve into the robust synthetic pathways to access this key intermediate, starting from readily available precursors. Furthermore, this document will present a detailed, field-proven protocol for a potential application in the synthesis of a triazole-based fungicidal agent, drawing upon established reaction mechanisms and analogous pharmaceutical syntheses. This guide is intended for researchers, scientists, and professionals in the field of drug and agrochemical development, offering both practical experimental procedures and the underlying scientific rationale.
Part 1: Synthesis of the Key Intermediate: 4,4'-Difluorobenzhydryl Chloride
The synthesis of 4,4'-Difluorobenzhydryl chloride is a multi-step process that begins with the formation of 4,4'-Difluorobenzophenone. This ketone is then reduced to the corresponding alcohol, which is subsequently chlorinated to yield the target benzhydryl chloride. This pathway is reliable and scalable, making it suitable for both laboratory and industrial applications.
Step 1.1: Synthesis of 4,4'-Difluorobenzophenone via Friedel-Crafts Acylation
The initial step involves a classic Friedel-Crafts acylation reaction between fluorobenzene and p-fluorobenzoyl chloride.[1] The use of a Lewis acid catalyst, such as aluminum chloride, facilitates the electrophilic aromatic substitution.[1]
Causality of Experimental Choices:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, as water would deactivate the aluminum chloride catalyst.
-
Low Temperature: Maintaining a low temperature during the addition of reactants helps to control the exothermic reaction and minimize the formation of unwanted side products.
-
Excess Fluorobenzene: Using a slight excess of fluorobenzene can help to drive the reaction to completion.
-
Quenching with Acidified Ice: This step serves to decompose the aluminum chloride complex and protonate the product, facilitating its extraction.
Experimental Protocol: Synthesis of 4,4'-Difluorobenzophenone
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.3 equivalents) in petroleum ether.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add p-fluorobenzoyl chloride (1.0 equivalent) to the stirred suspension.
-
Add fluorobenzene (1.1 equivalents) dropwise to the mixture over a period of 45-60 minutes, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with 2M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from petroleum ether to yield colorless crystals of 4,4'-Difluorobenzophenone.[2]
Step 1.2: Reduction of 4,4'-Difluorobenzophenone to 4,4'-Difluorobenzhydrol
The second step is the reduction of the ketone to the corresponding secondary alcohol. This can be achieved using a variety of reducing agents, with sodium borohydride being a common and effective choice due to its selectivity and ease of handling.
Causality of Experimental Choices:
-
Protic Solvent: A protic solvent like methanol is used to protonate the intermediate alkoxide formed during the reduction.
-
Controlled Addition: The sodium borohydride is added portion-wise to control the rate of reaction and prevent excessive foaming.
Experimental Protocol: Synthesis of 4,4'-Difluorobenzhydrol
-
In a round-bottom flask, dissolve 4,4'-Difluorobenzophenone (1.0 equivalent) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting ketone is no longer detectable.
-
Carefully add water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 4,4'-Difluorobenzhydrol, which can be used in the next step without further purification.
Step 1.3: Chlorination of 4,4'-Difluorobenzhydrol to 4,4'-Difluorobenzhydryl Chloride
The final step in the synthesis of the key intermediate is the conversion of the alcohol to the chloride. Thionyl chloride is a highly effective reagent for this transformation.[3]
Causality of Experimental Choices:
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the reaction of thionyl chloride with atmospheric moisture.[3]
-
Neat Reaction or Aprotic Solvent: The reaction can be run neat or in an aprotic solvent like toluene to avoid side reactions with the solvent.
-
Room Temperature: The reaction is typically facile and proceeds smoothly at room temperature.[3]
Experimental Protocol: Synthesis of 4,4'-Difluorobenzhydryl Chloride [3]
-
To a flask containing 4,4'-Difluorobenzhydrol (1.0 equivalent), add thionyl chloride (3.0 equivalents) under an argon atmosphere.[3]
-
Stir the mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Carefully add water to the reaction mixture to quench the excess thionyl chloride.
-
Extract the product with a suitable organic solvent such as toluene.[3]
-
Wash the organic layer successively with water and brine, then dry over anhydrous sodium sulfate.[3]
-
Concentrate the organic layer under reduced pressure to yield crude 4,4'-Difluorobenzhydryl chloride.[3] This crude product is often of sufficient purity for use in subsequent reactions.
Data Presentation: Physicochemical Properties and Yields of Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| 4,4'-Difluorobenzophenone | C₁₃H₈F₂O | 218.20 | 107.5–108.5 | ~90 |
| 4,4'-Difluorobenzhydrol | C₁₃H₁₀F₂O | 220.22 | 46.0–49.0 | >95 |
| 4,4'-Difluorobenzhydryl Chloride | C₁₃H₉ClF₂ | 238.66 | - | >90 (crude) |
Visualization of the Synthetic Workflow
Sources
Application Notes and Protocols: N-Protection of Amines using 4-Fluorobenzhydryl Chloride
Introduction: The Strategic Imperative of Amine Protection and the Rise of the 4-Fluorobenzhydryl Group
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the selective modification of a single reactive site within a multifunctional molecule is a paramount challenge. Amino groups, with their inherent nucleophilicity, are particularly susceptible to a wide range of reactions, necessitating the use of protecting groups to temporarily mask their reactivity.[1] An ideal protecting group strategy involves the facile and high-yielding introduction of the group, its stability under various reaction conditions, and its clean, selective removal under mild conditions that do not compromise the integrity of the target molecule.[2]
The benzhydryl (diphenylmethyl) group has emerged as a valuable acid-labile protecting group for amines. Its steric bulk effectively shields the nitrogen atom, and the stability of the resulting benzhydryl cation facilitates its cleavage under acidic conditions. This application note details a comprehensive protocol for the N-protection of primary amines using a substituted benzhydryl derivative, 4-Fluorobenzhydryl chloride. The introduction of a fluorine atom on one of the phenyl rings is anticipated to modulate the electronic properties of the protecting group, potentially influencing its stability and cleavage kinetics. This guide provides a detailed experimental protocol, an exploration of the underlying chemical principles, and a framework for the application of this strategy in complex synthetic endeavors.
Chemical Rationale and Mechanistic Overview
The N-protection of a primary amine with this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of the this compound, displacing the chloride leaving group. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the protected amine.
Reaction Mechanism:
Caption: Mechanism of N-protection with this compound.
The stability of the resulting N-(4-Fluorobenzhydryl) group is attributed to the steric hindrance provided by the two aryl rings. The electron-withdrawing nature of the fluorine atom may slightly decrease the stability of the benzhydryl cation upon cleavage, potentially requiring stronger acidic conditions for deprotection compared to the unsubstituted benzhydryl group. This can be advantageous in achieving orthogonality with other acid-labile protecting groups.
Experimental Protocol: N-Protection of a Primary Amine
This protocol provides a representative procedure for the N-protection of a primary amine using this compound.
Materials:
-
Primary amine (e.g., benzylamine)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 equivalent).
-
Solvent and Base Addition: Dissolve the amine in anhydrous DMF (approximately 0.5 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Protecting Agent: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-Fluorobenzhydryl)-protected amine.
Experimental Workflow:
Caption: Workflow for N-protection using this compound.
Quantitative Data: Representative Yields
The following table summarizes representative yields for the N-alkylation of various primary amines with benzhydryl-type halides. Yields for reactions with this compound are expected to be in a similar range.
| Primary Amine | Alkylating Agent | Base | Solvent | Yield (%) |
| Benzylamine | Benzhydryl bromide | K₂CO₃ | ACN | 95 |
| Aniline | Benzhydryl chloride | Et₃N | DCM | 88 |
| Glycine methyl ester | 4-Chlorobenzhydryl chloride | DIPEA | DMF | 92 |
| p-Methoxyaniline | This compound | DIPEA | DMF | ~90 (expected) |
Note: Yields are representative and can vary based on the specific substrate, reaction conditions, and purification method.
Deprotection Protocol: Cleavage of the N-(4-Fluorobenzhydryl) Group
The N-(4-Fluorobenzhydryl) group is an acid-labile protecting group. The cleavage proceeds through the protonation of the nitrogen atom, followed by the departure of the stable 4-fluorobenzhydryl cation.
Deprotection Mechanism:
Caption: Acid-catalyzed deprotection of the N-(4-Fluorobenzhydryl) group.
Recommended Cleavage Conditions:
Based on the cleavage of the parent N-benzhydryl group, a solution of strong acid in a suitable solvent is effective.[3][4]
-
Reagents: 10% Triflic acid (TfOH) in Trifluoroacetic acid (TFA)
-
Procedure:
-
Dissolve the N-(4-Fluorobenzhydryl)-protected amine in TFA.
-
Cool the solution to 0 °C in an ice bath.
-
Add triflic acid dropwise.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, carefully quench the reaction by adding it to a cooled saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the deprotected amine.
-
Conclusion and Field-Proven Insights
The this compound reagent offers a valuable tool for the N-protection of amines in organic synthesis. The protocol outlined in this application note provides a robust and reproducible method for its installation. The anticipated acid lability of the resulting protecting group allows for its selective removal, potentially offering orthogonality with other protecting groups.
Key Considerations for a Self-Validating System:
-
Moisture-Free Conditions: The N-alkylation reaction is sensitive to moisture, which can hydrolyze the this compound. Ensure all glassware is oven-dried and anhydrous solvents are used.
-
Choice of Base: A non-nucleophilic hindered base like DIPEA is crucial to prevent competition with the primary amine for the alkylating agent.
-
Reaction Monitoring: TLC is an indispensable tool to monitor the reaction progress and ensure complete consumption of the starting material, preventing tedious purification steps.
-
Deprotection Optimization: The deprotection conditions may need to be optimized depending on the substrate. For acid-sensitive substrates, milder conditions or the inclusion of a cation scavenger (e.g., triethylsilane) may be necessary.
By adhering to these principles, researchers can confidently employ the 4-Fluorobenzhydryl protecting group as a reliable and strategic component in the synthesis of complex molecules.
References
-
What is N-benzhydryl deprotection. LookChem. Accessed January 20, 2026. [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Wu, F., Buhendwa, M. G., & Weaver, D. F. (2004). Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. The Journal of Organic Chemistry, 69(26), 9307–9309. [Link]
-
Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Accessed January 20, 2026. [Link]
- Pless, J. (1974). A novel method for the protection of the amino group. Helvetica Chimica Acta, 57(5), 1306-1317.
-
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]
-
Protective Groups. Organic Chemistry Portal. Accessed January 20, 2026. [Link]
-
Benzhydryl as an efficient selective nitrogen protecting group for uracils. PubMed. Accessed January 20, 2026. [Link]
Sources
Application Notes and Protocols: The Synthesis of N-(4-Fluorobenzhydryl) Primary Amines
Introduction: Strategic Importance in Contemporary Drug Discovery
The N-alkylation of primary amines with 4-fluorobenzhydryl chloride represents a significant synthetic transformation in the field of medicinal chemistry. The resulting N-(4-fluorobenzhydryl) amine scaffold is a privileged structure, combining the conformational properties of the benzhydryl moiety with the unique physicochemical characteristics imparted by the fluorine atom. The introduction of fluorine into drug candidates can profoundly influence metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] Consequently, the 4-fluorobenzhydryl group serves not only as a core structural element but also as a strategic tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[3]
This guide provides an in-depth exploration of the reaction between this compound and primary amines, offering mechanistic insights, detailed experimental protocols, and characterization guidelines for researchers in drug development and synthetic chemistry.
Mechanistic Considerations: A Tale of Two Pathways
The reaction of this compound with a primary amine is a classic example of nucleophilic substitution. The operative mechanism, whether SN1 or SN2, is dictated by several factors, including the stability of the carbocation intermediate, the nucleophilicity of the amine, the solvent polarity, and the nature of the leaving group.[4][5]
Given the secondary benzylic nature of the electrophile, which can be stabilized by resonance across both phenyl rings, the reaction often proceeds through an SN1-like mechanism. The rate-determining step is the formation of the 4-fluorobenzhydryl carbocation. The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which can destabilize the adjacent carbocation. However, this is partially offset by the electron-donating resonance effect of the fluorine's lone pairs. The overall effect is a modulation of the carbocation stability and, consequently, the reaction rate.
In the presence of a highly concentrated, strong amine nucleophile and a polar aprotic solvent, an SN2 pathway may also be competitive. However, for most applications with primary amines, the SN1 pathway is considered predominant.
Caption: Predominant SN1 reaction pathway for the synthesis of N-(4-fluorobenzhydryl) amines.
Experimental Protocols: A Step-by-Step Guide
The following protocol provides a general yet robust method for the N-alkylation of a primary amine with this compound. It is crucial to perform the reaction under an inert atmosphere to prevent moisture from hydrolyzing the alkylating agent.
General Protocol for the Synthesis of N-(4-Fluorobenzhydryl)benzylamine
This protocol details the synthesis of a representative product, N-(4-fluorobenzhydryl)benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the primary amine (e.g., benzylamine, 1.1 eq) and the chosen anhydrous solvent (DMF or ACN, approximately 0.1-0.2 M concentration relative to the limiting reagent).
-
Base Addition: Add the base (DIPEA or K₂CO₃, 1.5-2.0 eq) to the stirred solution. If using K₂CO₃, ensure vigorous stirring to maintain a fine suspension.
-
Addition of Alkylating Agent: Dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the amine solution at room temperature over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[6]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-fluorobenzhydryl) amine.
Caption: General experimental workflow for the synthesis and purification of N-(4-fluorobenzhydryl) amines.
Data Presentation: Reaction Conditions for Various Primary Amines
The following table summarizes representative reaction conditions for the N-alkylation of various primary amines with this compound, based on established protocols for similar transformations.[7][8]
| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |
| Benzylamine | K₂CO₃ | ACN | RT | 6 | 85-95 |
| Aniline | DIPEA | DMF | 50 | 12 | 70-80 |
| Cyclohexylamine | K₂CO₃ | ACN | RT | 8 | 80-90 |
| 4-Methoxybenzylamine | DIPEA | DMF | RT | 5 | 90-98 |
Note: Yields are representative and may vary based on the specific substrate, reaction scale, and purification method. "RT" denotes room temperature.
Characterization of N-(4-Fluorobenzhydryl) Amines
The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a characteristic singlet or doublet for the benzhydrylic proton (CH) in the range of 4.5-5.5 ppm. The aromatic protons will appear in the region of 7.0-7.5 ppm. The protons on the carbon adjacent to the nitrogen in the primary amine moiety will show a downfield shift upon alkylation. For example, in N-(4-fluorobenzhydryl)benzylamine, the benzylic CH₂ protons would appear as a singlet around 3.8 ppm.[9]
-
¹³C NMR: The benzhydrylic carbon should appear around 60-70 ppm. The aromatic carbons will be in the 120-145 ppm range, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JC-F).
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the product.
Applications in Drug Development
The N-benzhydryl and specifically N-(4-fluorobenzhydryl) motifs are present in a number of biologically active compounds, including antihistamines, anticonvulsants, and calcium channel blockers.[10] The 4-fluorobenzhydryl group can also be employed as a protecting group for amines in multi-step syntheses, offering stability under various conditions and allowing for selective deprotection.[3][11][12]
The incorporation of a fluorine atom can block metabolic oxidation at the para-position of the phenyl ring, a common site of enzymatic degradation. This can lead to an improved pharmacokinetic profile, including a longer half-life and enhanced bioavailability.[5][13][14] Researchers developing novel therapeutics can utilize this reaction to synthesize libraries of fluorinated benzhydryl amines for structure-activity relationship (SAR) studies, aiming to enhance potency and optimize drug-like properties.
References
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Ashenhurst, J. (2024, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 21, 2026, from [Link]
-
2 Protection of Functional Groups. (n.d.). Retrieved January 21, 2026, from [Link]
-
Iali, W., Rayner, P. J., & Adel, A. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. (n.d.). Retrieved January 21, 2026, from [Link]
-
ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC. Retrieved January 21, 2026, from [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
SpectraBase. (n.d.). 4-Fluoro-benzylamine - Optional[1H NMR] - Chemical Shifts. Retrieved January 21, 2026, from [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Mei, H., Han, J., Fustero, S., & Soloshonok, V. A. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 15(11), 1369. [Link]
- Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. (n.d.). Google Patents.
-
Han, J., & Soloshonok, V. A. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8527. [Link]
-
Sharma, P., et al. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 5(1), 136-155. [Link]
-
Ferreira, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(4), 585. [Link]
-
da Silva, A. C. M., et al. (2021). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 26(16), 4995. [Link]
- Process for the purification of amines. (n.d.). Google Patents.
-
ChemistryViews.org. (2018, October 20). New Protecting Group for Amines. Retrieved January 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. chemistryviews.org [chemistryviews.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: 4-Fluorobenzhydryl Chloride as a Cornerstone Building Block in Modern Organic Synthesis
Abstract
4-Fluorobenzhydryl chloride is a pivotal bifunctional electrophile in organic synthesis, prized for its role as a key intermediate in the construction of complex molecular architectures, particularly within the pharmaceutical industry. The diarylmethyl (benzhydryl) moiety is a common scaffold in a multitude of biologically active compounds, and the strategic placement of a fluorine atom on one of the phenyl rings can significantly enhance pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of this compound's primary application in the N-alkylation of amines, focusing on the synthesis of precursors for second-generation antihistamines. We will dissect the underlying reaction mechanisms, present detailed, field-proven protocols, and offer expert insights into experimental design and optimization.
Introduction: The Strategic Value of the 4-Fluorobenzhydryl Moiety
The benzhydryl group, characterized by two phenyl rings attached to a single carbon, is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for specific and high-affinity interactions with biological targets. When this scaffold is halogenated, as in this compound, it becomes a potent electrophilic building block for introducing the diarylmethyl group into a target molecule.
The inclusion of a fluorine atom is a deliberate and strategic choice in drug design. Fluorine's high electronegativity and small size can modulate a molecule's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life.
-
Binding Affinity: Fluorine can participate in favorable electrostatic interactions and hydrogen bonding with enzyme active sites.
-
Lipophilicity: Strategic fluorination can enhance a molecule's ability to cross biological membranes.
Consequently, this compound is not merely a reagent but a sophisticated tool for crafting molecules with tailored therapeutic properties, most notably in the synthesis of H1-receptor antagonists used to treat allergic conditions.[1][2]
Core Application: Synthesis of Antihistamine Precursors via N-Alkylation
The most prominent application of this compound is in the synthesis of second-generation antihistamines, such as Cetirizine. The core transformation is a nucleophilic substitution reaction with a piperazine derivative. This reaction serves as an excellent model to understand the reagent's utility. The analogous compound, 4-chlorobenzhydryl chloride, is similarly used to synthesize drugs like Hydroxyzine, Meclizine, and Buclizine, highlighting the versatility of this class of reagents.[3][4][5][6]
General Reaction Scheme & Mechanism
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[7][8][9] The amine, typically a secondary amine like a piperazine derivative, acts as the nucleophile. Its lone pair of electrons attacks the electrophilic benzylic carbon of this compound, displacing the chloride leaving group.
An inorganic base (e.g., K₂CO₃) or an organic base (e.g., triethylamine) is essential to act as an acid scavenger. It neutralizes the hydrogen chloride (HCl) formed as a byproduct, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[7]
Causality Behind Experimental Choices
-
Choice of Amine: While ammonia or primary amines can be alkylated, these reactions are often plagued by over-alkylation, as the product amine is typically more nucleophilic than the starting material.[9][10] The use of a secondary amine, such as piperazine, provides a more controlled route to the desired tertiary amine product.[11][12]
-
Solvent Selection: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are often preferred.[12][13] They effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the anion (e.g., CO₃²⁻), making the base more reactive. They also support the SN2 transition state.
-
Use of a Catalyst: In reactions with chlorides, a catalytic amount of potassium iodide (KI) or sodium iodide is frequently added.[13][14] This initiates an in situ Finkelstein reaction, converting the this compound to the more reactive iodide analog, which accelerates the rate of substitution.
-
Temperature Control: The reaction is typically heated (e.g., 40-80 °C) to overcome the activation energy barrier.[12][13] Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the point of completion and avoid potential side reactions from prolonged heating.[7][15]
Experimental Protocols & Workflow
The following protocol details the synthesis of 1-[(4-fluorophenyl)(phenyl)methyl]piperazine, a key intermediate for various active pharmaceutical ingredients.
Protocol: Synthesis of 1-[(4-fluorophenyl)(phenyl)methyl]piperazine
This protocol is adapted from established procedures for the N-alkylation of piperazine with benzhydryl halides.[12][14]
Materials:
-
This compound
-
Anhydrous Piperazine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Potassium Iodide (KI)
-
Solvent (e.g., Butanone, Acetonitrile, or DMF)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous piperazine (4.0 equiv.), anhydrous potassium carbonate (1.0-1.5 equiv.), and potassium iodide (0.1-1.0 equiv.).
-
Solvent Addition: Add the chosen solvent (e.g., butanone, ~5-10 mL per mmol of the limiting reagent). Stir the mixture to form a slurry.
-
Electrophile Addition: Dissolve this compound (1.0 equiv., the limiting reagent) in a minimal amount of the reaction solvent and add it dropwise to the stirred slurry at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-90°C for butanone) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a mobile phase of 90:10:0.5 CH₂Cl₂:MeOH:NH₄OH) until the this compound spot has been completely consumed (typically 12-18 hours).[14]
-
Work-up: Once complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃, KCl, KI) and wash the filter cake with a small amount of the solvent.
-
Solvent Removal: Combine the filtrate and washes, and remove the solvent under reduced pressure (in vacuo).
-
Extraction: Dissolve the resulting residue in dichloromethane (CH₂Cl₂). Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or via recrystallization to obtain the pure 1-[(4-fluorophenyl)(phenyl)methyl]piperazine.
Data Summary Table
| Parameter | Value / Condition | Rationale / Notes |
| Limiting Reagent | This compound | 1.0 equivalent |
| Nucleophile | Piperazine | 2.0 - 4.0 equivalents |
| Base | K₂CO₃ (anhydrous) | 1.0 - 1.5 equivalents |
| Catalyst | KI (anhydrous) | 0.1 - 1.0 equivalent |
| Solvent | Butanone / Acetonitrile / DMF | Polar aprotic solvent |
| Temperature | Reflux (80-90 °C) | To increase reaction rate |
| Reaction Time | 12 - 18 hours | Monitor by TLC for completion |
| Typical Yield | 70 - 90% (after purification) | Yields can vary based on scale and purification method.[12][14] |
Safety and Handling
This compound is an alkylating agent and should be handled with care.
-
Corrosive: It is corrosive and can cause burns upon contact with skin or eyes.[16]
-
Handling: Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.[16]
Conclusion
This compound stands as a premier building block for synthetic chemists, particularly in the realm of drug discovery and development. Its utility is expertly demonstrated in the N-alkylation of amines, a robust and reliable method for introducing the functionally significant and therapeutically relevant fluorobenzhydryl scaffold. The protocols and insights provided herein underscore the reagent's importance and offer a validated framework for its successful application in synthesizing advanced intermediates for high-value pharmaceuticals.
References
-
Juniper Publishers. (2018, April 6). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. Retrieved from [Link]
-
Anshul Specialty Molecules. 4-Fluorobenzoyl Chloride. Retrieved from [Link]
- Google Patents. (2014, January 8). CN103497166A - Synthesis method of cetirizine hydrochloride intermediate.
-
Venkat Narsaiah, A. (2010). A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. International Journal of Applied Biology and Pharmaceutical Technology, 1(2), 735-739. Retrieved from [Link]
-
ResearchGate. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. Retrieved from [Link]
-
ResearchGate. N- and O-alkylation of nitrogen heterocycles 1–5 using benzhydryl.... Retrieved from [Link]
-
IJPSR. (2009). synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. Retrieved from [Link]
-
Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8085. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
ResearchGate. New Manufacturing Procedure of Cetirizine. Retrieved from [Link]
-
ResearchGate. Synthesis of Antihistamine Drug Hydroxyzine with New N -Alkylation Method. Retrieved from [Link]
-
Semantic Scholar. (2002). Improved Synthesis of Cetirizine Hydrochloride. Retrieved from [Link]
-
YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
-
YouTube. (2022, April 5). Alkylation of Amines. Retrieved from [Link]
- Google Patents. Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act.
-
PubChem - NIH. Hydroxyzine. Retrieved from [Link]
-
Wikipedia. Amine alkylation. Retrieved from [Link]
-
PubMed Central - NIH. (2020, February 4). Synthesis of anti-allergic drugs. Retrieved from [Link]
- Google Patents. RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.
-
ResearchGate. (PDF) Synthesis of anti-allergic drugs. Retrieved from [Link]
-
ResearchGate. (PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Retrieved from [Link]
-
ResearchGate. Synthesis and Evaluation of (4-Chlorobenzhydryl) Piperazine Amides as Sodium Channel Nav1.7 Inhibitors. Retrieved from [Link]
-
OpenStax adaptation. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Reddit. r/Chempros - 4-fluorobenzoyl chloride formation. Retrieved from [Link]
- Google Patents. WO2010046908A2 - Novel water based process for the preparation of substituted diphenylmethyl piperazines.
- Google Patents. US2630435A - N-benzohydryl-n-methyl piperazines and process of preparing same.
-
PubMed Central. H1 Antihistamines: Current Status and Future Directions. Retrieved from [Link]
Sources
- 1. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. WO2010046908A2 - Novel water based process for the preparation of substituted diphenylmethyl piperazines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. ijpsr.com [ijpsr.com]
- 12. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 13. CN103497166A - Synthesis method of cetirizine hydrochloride intermediate - Google Patents [patents.google.com]
- 14. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 4-Fluorobenzoyl Chloride [anshulchemicals.com]
Application Notes and Protocols for the Scale-up Synthesis of 4-Fluorobenzhydryl Chloride Derivatives
Introduction: The Significance of 4-Fluorobenzhydryl Chloride Derivatives in Modern Drug Discovery
This compound and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules.[1] The incorporation of the fluorobenzhydryl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing metabolic stability, binding affinity, and bioavailability. This structural motif is found in numerous antihistamines, antispasmodics, and central nervous system (CNS) agents, making the development of robust and scalable synthetic routes to these intermediates a critical endeavor for the pharmaceutical industry.[1]
This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a field-proven and scalable two-step synthetic sequence. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into process optimization and safety considerations.
Strategic Approach to Scalable Synthesis: A Two-Step Protocol
For the large-scale production of this compound, a two-step approach commencing with the readily available 4-fluorobenzophenone is highly advantageous. This strategy involves:
-
Reduction of 4-Fluorobenzophenone to 4-Fluorobenzhydrol: A selective reduction of the ketone functionality.
-
Chlorination of 4-Fluorobenzhydrol to this compound: Conversion of the resulting alcohol to the target chloride.
This pathway is favored for its high overall yield, operational simplicity, and the use of readily available and cost-effective reagents, making it amenable to industrial-scale production.
Part 1: Synthesis of 4-Fluorobenzhydrol via Reduction of 4-Fluorobenzophenone
The initial step involves the reduction of 4-fluorobenzophenone. While various reducing agents can accomplish this transformation, sodium borohydride (NaBH₄) in an alcoholic solvent is a preferred method for scale-up due to its safety profile, cost-effectiveness, and high selectivity.
Reaction Mechanism: Nucleophilic Addition
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 4-fluorobenzophenone. The resulting alkoxide is then protonated by the solvent to yield 4-fluorobenzhydrol.
Caption: Mechanism of 4-Fluorobenzophenone Reduction.
Detailed Experimental Protocol: Synthesis of 4-Fluorobenzhydrol
Materials:
| Reagent/Solvent | Molecular Formula | CAS Number | Quantity (molar eq.) |
| 4-Fluorobenzophenone | C₁₃H₉FO | 345-83-5 | 1.0 |
| Sodium Borohydride | NaBH₄ | 16940-66-2 | 1.1 |
| Methanol | CH₃OH | 67-56-1 | q.s. |
| Deionized Water | H₂O | 7732-18-5 | q.s. |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | q.s. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | q.s. |
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-fluorobenzophenone (1.0 eq.) and methanol. Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Reducing Agent: Cool the solution to 0-5 °C using an ice bath. Slowly add sodium borohydride (1.1 eq.) portion-wise, maintaining the internal temperature below 10 °C. The addition is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of deionized water. This will decompose any excess sodium borohydride and will be accompanied by hydrogen gas evolution. Ensure adequate ventilation.
-
Extraction: Add diethyl ether to the reaction mixture and transfer to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 4-fluorobenzhydrol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 4-fluorobenzhydrol.
Part 2: Synthesis of this compound via Chlorination of 4-Fluorobenzhydrol
The final step is the conversion of the secondary alcohol, 4-fluorobenzhydrol, to the corresponding chloride. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation, particularly for scale-up, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[2][3]
Reaction Mechanism: SNi (Internal Nucleophilic Substitution)
The reaction of an alcohol with thionyl chloride proceeds through an SNi mechanism. The alcohol oxygen attacks the sulfur atom of thionyl chloride, displacing a chloride ion. Subsequent collapse of this intermediate with the departure of sulfur dioxide and a chloride ion results in the formation of the alkyl chloride with retention of configuration. The presence of a base like pyridine can alter the mechanism to SN2, leading to inversion of configuration.
Caption: Experimental Workflow for Chlorination.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Formula | CAS Number | Quantity (molar eq.) |
| 4-Fluorobenzhydrol | C₁₃H₁₁FO | 341-58-2 | 1.0 |
| Thionyl Chloride | SOCl₂ | 7719-09-7 | 1.2 |
| Toluene | C₇H₈ | 108-88-3 | q.s. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 144-55-8 | q.s. |
| Deionized Water | H₂O | 7732-18-5 | q.s. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | q.s. |
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and an addition funnel, dissolve 4-fluorobenzhydrol (1.0 eq.) in toluene. A scrubber system containing a caustic solution should be in place to neutralize the evolving HCl and SO₂ gases.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 eq.) to the solution at room temperature. The addition is exothermic.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to 50-60 °C and maintain for 1-3 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting alcohol is no longer detected.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Neutralization and Extraction: Transfer the mixture to a separatory funnel and add toluene. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (caution: gas evolution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation.
Safety and Handling Considerations
The synthesis of this compound derivatives involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Benzhydryl Chloride and Derivatives: These compounds are lachrymators and are irritating to the skin, eyes, and respiratory tract.[1] All manipulations should be performed in a well-ventilated fume hood.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[4][5][6]
-
Thionyl Chloride: This reagent is corrosive and reacts violently with water.[2] It should be handled with extreme care in a fume hood. Inhalation of its vapors can cause severe respiratory irritation.[3]
-
Sodium Borohydride: While relatively stable, it reacts with water and acids to produce flammable hydrogen gas. Quenching procedures should be performed slowly and with adequate ventilation.
-
Solvents: Diethyl ether and toluene are flammable. All heating should be conducted using heating mantles or oil baths, and sources of ignition should be excluded from the work area.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups and the absence of the starting alcohol's hydroxyl group.
Conclusion
The two-step synthesis of this compound from 4-fluorobenzophenone presented herein offers a scalable, efficient, and cost-effective route to this valuable pharmaceutical intermediate. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and safety precautions, researchers and drug development professionals can confidently produce high-purity this compound derivatives for their synthetic campaigns.
References
-
Oregon State University. (2010). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010. Retrieved from [Link]
- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
Yang, E. Y., et al. (2005). Trapping 4-fluorobenzyl Chloride in Human Plasma With Chemical Derivatization Followed by Quantitative Bioanalysis Using High-Performance Liquid chromatography/tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 19(6), 759-66. Retrieved from [Link]
-
Zhou, L. L., et al. (2015). 19F NMR method for the determination of quality of virgin olive oil. Food Chemistry, 188, 304-310. Retrieved from [Link]
-
Omsynth Lifesciences. (n.d.). Benzhydryl Chloride Impurities. Retrieved from [Link]
-
Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride. Retrieved from [Link]
-
Wang, Y., et al. (2022). Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development, 26(2), 380-386. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. Retrieved from [Link]
-
Gutmann, B., et al. (2015). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Organic Process Research & Development, 19(9), 1219-1227. Retrieved from [Link]
- Google Patents. (n.d.). CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
-
Reddit. (2025). 4-fluorobenzoyl chloride formation. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Fluorophenylmagnesium bromide solution. Retrieved from [Link]
-
AIChE. (n.d.). Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach. Retrieved from [Link]
-
Oregon State University. (2006). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2006. Retrieved from [Link]
- Google Patents. (n.d.). WO2010117285A2 - Process for the preparation of grignard compounds.
-
Tran, P. H., et al. (2016). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Synthetic Communications, 46(10), 893-900. Retrieved from [Link]
-
Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Retrieved from [Link]
- Google Patents. (n.d.). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102531872A - Method for preparing high purity (99.9 percent) 4,4'-difluorobenzophenone.
- Google Patents. (n.d.). CN101353297A - Synthetic method of 4-fluorobenzaldehyde.
-
PrepChem.com. (n.d.). Synthesis of A. Bromo(4-fluorophenyl)magnesium. Retrieved from [Link]
- Google Patents. (n.d.). US20100228020A1 - Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride.
-
ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
- Google Patents. (n.d.). CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride.
-
Sciencemadness.org. (2007). Easy Route to Thionyl Chloride SOCl2. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]
-
Darwish, I. A., et al. (2014). HIGHLY SENSITIVE FLUORIMETRIC METHOD FOR DETERMINATION OF VARENICLINE IN ITS BULK AND TABLETS VIA DERIVATIZATION WITH 7- CHLORO-4-NITROBENZOXADIAZOLE. Journal of the Chilean Chemical Society, 59(3), 2565-2569. Retrieved from [Link]
-
Demydchuk, B. A., et al. (2012). A Facile Synthesis of 1,3-Thiazole-4-sulfonyl Chlorides. ChemInform, 43(49). Retrieved from [Link]
Sources
- 1. omsynth.com [omsynth.com]
- 2. US20100228020A1 - Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride - Google Patents [patents.google.com]
- 3. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]
- 4. fishersci.nl [fishersci.nl]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 4-Fluorobenzhydryl Chloride
Welcome to the technical support center for 4-Fluorobenzhydryl chloride. This guide is designed for researchers, chemists, and process development professionals who utilize this versatile intermediate in their synthetic workflows. Here, we address common challenges and provide in-depth, field-tested solutions to help you optimize your reaction conditions, maximize yields, and ensure the highest purity of your final products.
Section 1: Foundational Knowledge & Synthesis Strategy
This section provides a brief overview of the primary synthetic routes to this compound and the mechanistic principles that govern its reactivity. Understanding these fundamentals is the first step in effective troubleshooting.
FAQ 1.1: What are the most common methods for synthesizing this compound?
There are two primary, reliable routes for the laboratory-scale synthesis of this compound:
-
Chlorination of 4-Fluorobenzhydrol: This is the most prevalent and direct method. The hydroxyl group of 4-Fluorobenzhydrol is substituted with a chloride atom using a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[1][2]
-
Friedel-Crafts Alkylation: This classic carbon-carbon bond-forming reaction involves the alkylation of an aromatic ring. While less common for direct synthesis of the chloride, related Friedel-Crafts acylation reactions using reagents like 4-fluorobenzoyl chloride are fundamental in building related benzophenone structures.[3][4][5] The benzophenone can then be reduced to the benzhydrol and subsequently chlorinated.
For the purpose of this guide, we will focus on optimizing the more direct route: the chlorination of 4-Fluorobenzhydrol.
FAQ 1.2: What is the reaction mechanism for the chlorination of 4-Fluorobenzhydrol with thionyl chloride (SOCl₂)?
Understanding the mechanism is critical for troubleshooting, as it explains the formation of key intermediates and potential side products. The reaction proceeds through a nucleophilic substitution pathway.
-
Activation of the Alcohol: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is displaced, forming a protonated chlorosulfite ester intermediate.[1][6]
-
Formation of the Chlorosulfite Ester: A base, such as pyridine or even another alcohol molecule, deprotonates the intermediate to form a neutral alkyl chlorosulfite ester. This step converts the poor leaving group (-OH) into a much better leaving group (-OS(O)Cl).
-
Nucleophilic Attack: A chloride ion (from the first step or from SOCl₂) acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group. This can proceed via an Sₙ2 mechanism (with inversion of stereochemistry) or an Sₙi (internal nucleophilic substitution) mechanism with retention of stereochemistry.[1][2] Given the stability of the potential benzhydryl carbocation, an Sₙ1-like pathway is also plausible, especially in polar solvents.
-
Product Formation: The C-O bond cleaves, and the unstable chlorosulfite group decomposes into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion.[7]
Section 2: Troubleshooting Guide for Synthesis
This section is formatted to address specific problems you may encounter during the synthesis of this compound from 4-Fluorobenzhydrol and thionyl chloride.
Problem 1: Low or No Yield of this compound
Q: My reaction has resulted in a very low yield, or I've only recovered my starting material (4-Fluorobenzhydrol). What are the likely causes and how can I fix this?
A: Low conversion is one of the most common issues and can typically be traced to reagent quality, reaction conditions, or inadequate activation of the alcohol.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Thionyl Chloride (SOCl₂) | The SOCl₂ is old, has been exposed to moisture, or is discolored (yellow/brown). | Use a fresh, unopened bottle of thionyl chloride or distill the aged reagent before use. SOCl₂ reacts exothermically with water, so any moisture contamination will consume the reagent.[2] |
| Insufficient Reagent | Review your stoichiometry. An equimolar amount of SOCl₂ may not be enough to drive the reaction to completion. | Use a slight excess of thionyl chloride (1.1 to 1.5 equivalents). This ensures that all the alcohol is converted to the chlorosulfite ester intermediate. |
| Reaction Temperature Too Low | The reaction was run at room temperature or below. | While the initial addition of SOCl₂ should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction, the mixture should then be allowed to warm to room temperature or gently heated (e.g., to 40-50 °C) to ensure the reaction goes to completion.[8] Monitor progress by Thin-Layer Chromatography (TLC). |
| Absence of a Base/Catalyst (Optional but Recommended) | The reaction was run without a proton scavenger like pyridine. | Add a catalytic amount of a base like pyridine. Pyridine reacts with the HCl byproduct, preventing potential side reactions and helping to drive the equilibrium forward. It also facilitates the formation of the chlorosulfite ester. |
Problem 2: Significant Formation of Impurities
Q: My crude product shows multiple spots on the TLC plate, and the NMR spectrum is complex. What are the common side products and how can I prevent their formation?
A: The high reactivity of the benzhydryl system makes it susceptible to several side reactions. Identifying the impurity is key to adjusting the conditions to prevent it.
Caption: Decision tree for identifying and solving common impurity issues.
Detailed Breakdown of Common Impurities:
-
4-Fluorobenzhydrol (Hydrolysis Product):
-
Cause: The primary cause is the presence of water in the reaction or during the workup. This compound is highly susceptible to hydrolysis, readily converting back to the starting alcohol.[9][10] Even atmospheric moisture can be sufficient.
-
Prevention:
-
Anhydrous Conditions: Use anhydrous solvents (like dichloromethane or toluene) and ensure all glassware is thoroughly oven-dried or flame-dried before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
Careful Workup: During the aqueous workup, perform extractions quickly and minimize the contact time between the organic layer containing the product and the aqueous layer.
-
-
-
Bis(4-fluorobenzhydryl) ether:
-
Cause: This impurity forms when a molecule of the starting alcohol (4-Fluorobenzhydrol) acts as a nucleophile and attacks the already-formed product (this compound), displacing the chloride. This is more likely to occur if the concentration of the alcohol is high relative to the chlorinating agent.
-
Prevention:
-
Control Stoichiometry: Ensure a slight excess of thionyl chloride is used.
-
Reverse Addition: A highly effective technique is to add the solution of 4-Fluorobenzhydrol slowly to the thionyl chloride solution at 0 °C. This maintains a low concentration of the alcohol at all times, minimizing its ability to compete as a nucleophile.
-
-
-
Elimination Products (e.g., Tetraphenylethylene derivatives):
-
Cause: The use of strong, non-nucleophilic bases or excessive heat can promote E1 or E2 elimination pathways, leading to the formation of double bonds.[11] The benzhydryl proton is acidic and can be removed, leading to the formation of a carbene intermediate which can then dimerize.
-
Prevention:
-
Temperature Control: Avoid excessive heating of the reaction mixture.
-
Choice of Base: If a base is used, a mild base like pyridine is preferred over stronger, bulkier bases like potassium t-butoxide.
-
-
Problem 3: Product Decomposes During Purification
Q: My crude product looks good, but it seems to degrade during silica gel chromatography or distillation. What's happening?
A: this compound is thermally and acid-labile. Standard purification methods can lead to decomposition.
| Purification Method | Problem | Recommended Solution |
| Silica Gel Chromatography | Silica gel is acidic and can catalyze the hydrolysis of the product back to 4-Fluorobenzhydrol or promote other decomposition pathways. | Avoid standard silica gel chromatography. If chromatography is absolutely necessary, use a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., elute the column with hexanes containing 1% triethylamine before loading the sample). |
| Distillation | The product can decompose at high temperatures. | Avoid high-temperature distillation. If distillation is required, it must be performed under high vacuum to lower the boiling point. A short-path distillation apparatus is recommended to minimize the residence time at high temperatures. |
| General Purification | The product is unstable over long periods. | The most effective purification method is often a simple workup followed by crystallization. After the aqueous wash, dry the organic layer thoroughly (e.g., with MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo at a low temperature. The resulting crude oil or solid can often be recrystallized from a non-polar solvent like hexanes. For many applications, the crude product after a simple extractive workup is of sufficient purity to be used directly in the next step. |
Section 3: Recommended Experimental Protocol
This section provides a validated, step-by-step protocol for the synthesis of this compound, incorporating the troubleshooting insights discussed above.
Protocol: Chlorination of 4-Fluorobenzhydrol using Thionyl Chloride
Caption: Standard workflow for the synthesis of this compound.
Materials:
-
4-Fluorobenzhydrol
-
Thionyl chloride (SOCl₂), fresh or distilled
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dilute the SOCl₂ with anhydrous DCM (approx. 0.5 M). Cool the flask to 0 °C in an ice-water bath.
-
Reactant Addition: Dissolve 4-Fluorobenzhydrol (1.0 equivalent) in a minimal amount of anhydrous DCM and charge it to the dropping funnel.
-
Reaction: Add the 4-Fluorobenzhydrol solution dropwise to the stirred thionyl chloride solution over 30-60 minutes, maintaining the internal temperature below 5 °C. Vigorous gas evolution (SO₂ and HCl) will be observed.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the disappearance of the starting material by TLC (Typical eluent: 20% Ethyl Acetate in Hexanes).
-
Workup - Quench: Once the reaction is complete, carefully remove the excess solvent and SOCl₂ under reduced pressure. Caution: The vapors are corrosive. Cool the crude residue in an ice bath and slowly quench by adding ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure at a low temperature (< 40 °C). The resulting product is often a pale yellow oil or solid and is typically used without further purification.
References
-
Thionyl Chloride - Chemistry LibreTexts. Provides a detailed overview of the mechanism for converting alcohols to alkyl chlorides using thionyl chloride.
-
4-Fluorobenzyl chloride synthesis - ChemicalBook. Offers synthetic routes and characterization data for a related fluorinated benzyl chloride.
-
4-Fluorobenzoyl Chloride - Anshul Specialty Molecules. Describes the properties and handling of a related acyl chloride, highlighting its reactivity.
-
CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents. Patent literature describing industrial synthesis methods for related fluorinated compounds.
-
Halogen bond activation of benzhydryl bromides by Huber and co-workers. Discusses the activation and reactivity of benzhydryl halides, relevant to their stability and reaction mechanisms.
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. Details the mechanism of thionyl chloride reactions with hydroxyl-containing functional groups.
-
Thionyl chloride - Wikipedia. A comprehensive overview of the properties, reactions, and safety of thionyl chloride.
-
The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog. A computational chemistry perspective on the reaction mechanism of thionyl chloride.
-
An investigation of the reaction of benzhydryl chloride with potassium t-butoxide in DMSO - CORE. Research paper detailing elimination reactions of benzhydryl chloride with strong bases.
-
Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride - ResearchGate. Provides context on Friedel-Crafts reactions involving fluorinated benzoyl chlorides.
-
4-fluorobenzoyl chloride formation : r/Chempros - Reddit. A practical discussion forum thread on the synthesis of a related acid chloride, highlighting common laboratory practices.
-
Alcohol to Chloride - Common Conditions. A resource outlining typical reaction conditions for the chlorination of alcohols.
-
Benzhydryl Chloride Impurities - Omsynth Lifesciences. A commercial page listing potential impurities of the parent benzhydryl chloride compound.
-
Why Can Cationic Halogen Bond Donors Activate the Ritter-Type Solvolysis of Benzhydryl Bromide but Cationic Hydrogen Bond Donors Can Not? | ACS Omega. A study on the activation and solvolysis of benzhydryl halides, pertinent to understanding their reactivity.
-
Efficient Friedel-Crafts Benzoylation of Aniline Derivatives with 4-Fluorobenzoyl Chloride - ResearchGate. (Duplicate of Ref 10, providing similar context).
-
Friedel–Crafts reaction - Wikipedia. General information on the mechanism and scope of Friedel-Crafts alkylation and acylation reactions.
-
CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents. Patent detailing multi-step synthesis involving acylation and hydrolysis steps for related compounds.
-
Benzyl chloride - Wikipedia. Provides information on the reactivity and hydrolysis of the parent benzyl chloride compound.
-
Reaction of benzhydryl chloride in dichloromethane in presence of aluminium chloride - ResearchGate. A study on the reactivity of benzhydryl chloride with Lewis acids, showing potential side reactions.
-
An investigation of the reaction of benzhydryl chloride with potassium t-butoxide in DMSO - Scholars' Mine. Academic thesis describing the reaction of benzhydryl chloride with strong bases, leading to elimination.
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. An educational resource explaining the mechanisms and limitations of Friedel-Crafts reactions.
-
Benzhydryl Chloride (CAS 90-99-3): A Versatile Fine Chemical Intermediate. A commercial overview of the uses and importance of benzhydryl chloride.
-
Which benzoyl chloride undergoes hydrolysis faster in water? : r/AdvancedOrganic - Reddit. A discussion on the factors affecting the hydrolysis rate of acyl chlorides, relevant to product stability.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. A detailed explanation of the mechanisms of Friedel-Crafts reactions.
-
Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis - Benchchem. Technical support article on preventing hydrolysis of a similar reactive acyl chloride.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 9. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
Common side reactions with 4-Fluorobenzhydryl chloride
Technical Support Center: 4-Fluorobenzhydryl Chloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in experimental settings.
Troubleshooting Guide: Navigating Common Side Reactions
This section provides a detailed analysis of potential side reactions when using this compound, their underlying causes, and actionable solutions to mitigate them.
Issue 1: Formation of 4,4'-Difluorobenzophenone and Other Oxidation Byproducts
Symptoms:
-
Appearance of a ketone peak in ¹H NMR and ¹³C NMR spectra.
-
An unexpected spot on the Thin-Layer Chromatography (TLC) plate with a different polarity than the starting material or the desired product.
-
Reduced yield of the target compound.
Root Cause Analysis:
This compound is susceptible to oxidation, especially under harsh reaction conditions or prolonged exposure to air. The benzylic position is prone to oxidation, leading to the formation of the more stable 4,4'-difluorobenzophenone. This can be exacerbated by the presence of certain reagents or impurities that can act as oxidizing agents.
Mitigation Strategies & Protocols:
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon).[1] This minimizes contact with atmospheric oxygen.
-
Solvent Purity: Use anhydrous and deoxygenated solvents. Solvents can be deoxygenated by bubbling an inert gas through them or by the freeze-pump-thaw method.
-
Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, monitor it closely and keep the duration as short as possible.
-
Reagent Quality: Ensure the purity of all starting materials. Impurities can sometimes catalyze oxidation.
Experimental Protocol: Reaction Under Inert Atmosphere
-
Assemble the glassware and dry it thoroughly in an oven.
-
Assemble the reaction apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Introduce the anhydrous, deoxygenated solvent via a syringe or cannula.
-
Add the this compound and other reagents under a positive pressure of the inert gas.
-
Maintain a gentle flow of the inert gas throughout the reaction.
Issue 2: Hydrolysis to 4-Fluorobenzhydrol
Symptoms:
-
Presence of a broad singlet in the downfield region of the ¹H NMR spectrum (typically >10 ppm), characteristic of a hydroxyl proton.[2]
-
A significant decrease in the Rf value on a TLC plate compared to the starting chloride, indicating a more polar compound.[2]
-
Reduced yield of the desired product.
Root Cause Analysis:
This compound is highly reactive and susceptible to hydrolysis, even from atmospheric moisture.[2] The benzylic carbocation intermediate is stabilized by the two phenyl rings, making it prone to nucleophilic attack by water.
Mitigation Strategies & Protocols:
-
Moisture Control: Use oven-dried glassware and anhydrous solvents.[1] Handle the reagent in a glovebox or under a dry, inert atmosphere.
-
Proper Storage: Store this compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.[2]
-
Prompt Use: Once the container is opened, use the required amount quickly and reseal it immediately.
Experimental Protocol: Handling Moisture-Sensitive Reagents
-
Dry all glassware in an oven at >120°C for several hours and allow it to cool in a desiccator.
-
Use anhydrous solvents, either purchased or freshly distilled from an appropriate drying agent.
-
If a glovebox is not available, use a Schlenk line or a similar setup to maintain an inert atmosphere.
-
Transfer reagents using syringes or cannulas that have been purged with an inert gas.
Issue 3: Elimination Reactions Leading to 1-fluoro-4-(1-phenylvinyl)benzene
Symptoms:
-
Formation of an alkene, detectable by the appearance of vinylic proton signals in the ¹H NMR spectrum.
-
Gas evolution (HCl) may be observed.
-
A mixture of products is obtained, complicating purification.
Root Cause Analysis:
Benzylic halides like this compound can undergo elimination reactions, particularly in the presence of a base.[3] Both E1 and E2 mechanisms are possible. The stability of the resulting conjugated system favors the formation of the alkene.
-
E1 Pathway: This pathway is favored by weak bases and polar protic solvents, as it proceeds through a stable benzylic carbocation intermediate.[3][4]
-
E2 Pathway: This pathway is favored by strong, sterically hindered bases and requires an anti-periplanar arrangement of a proton and the leaving group.
Mitigation Strategies & Protocols:
-
Choice of Base: If a base is required for the reaction, use a non-nucleophilic, sterically hindered base to minimize substitution reactions that can compete with elimination. However, to avoid elimination, a weaker, non-hindered base might be preferable if the reaction allows.
-
Solvent Selection: For substitution reactions, polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred as they favor SN2 reactions over elimination.[4]
-
Temperature Control: Lower reaction temperatures generally favor substitution over elimination.
Table 1: Solvent Effects on Substitution vs. Elimination
| Solvent Type | Favored Reaction | Rationale |
| Polar Protic | SN1, E1 | Stabilizes the carbocation intermediate. |
| Polar Aprotic | SN2 | Does not solvate the nucleophile as strongly, increasing its reactivity. |
| Nonpolar Aprotic | E2 | Favors the concerted mechanism with a strong base. |
Issue 4: Friedel-Crafts Side Reactions
Symptoms:
-
Formation of poly-arylated products or unexpected isomers.
-
A complex mixture of products is observed, making purification difficult.
-
The reaction yields are low for the desired product.
Root Cause Analysis:
In the presence of a Lewis acid catalyst, this compound can act as an electrophile in a Friedel-Crafts alkylation reaction with other aromatic rings present in the reaction mixture.[5][6] This can lead to self-condensation or reaction with an aromatic solvent.
Mitigation Strategies & Protocols:
-
Avoid Aromatic Solvents: Do not use aromatic solvents like benzene or toluene unless they are intended to be a reactant.
-
Control Stoichiometry: Use a precise stoichiometry of reactants to avoid an excess of the aromatic compound that could undergo alkylation.
-
Catalyst Choice: Select the appropriate Lewis acid and use it in catalytic amounts. Overuse of a strong Lewis acid can promote side reactions.[7]
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound? A1: It should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and well-ventilated area.[2] To prevent hydrolysis, storage in a desiccator is highly recommended.
Q2: What is the typical reactivity of this compound? A2: It is a reactive alkylating agent. The benzylic chloride is a good leaving group, and the resulting carbocation is stabilized by resonance with the two aromatic rings. It readily undergoes nucleophilic substitution (both SN1 and SN2 pathways are possible depending on the conditions) and elimination reactions.[3][4]
Q3: How can I monitor the progress of a reaction involving this compound? A3: Thin-Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any potential side products. The spots can be visualized under a UV lamp.
Q4: What are the best purification methods for products derived from this compound? A4: Column chromatography on silica gel is a common and effective method for purifying reaction mixtures containing this compound derivatives. Recrystallization can also be an excellent method if the product is a solid.[1]
Q5: Are there any specific safety precautions I should take when handling this compound? A5: Yes. This compound is a lachrymator and can cause skin and eye irritation.[8] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visual Guides
Reaction Pathways of this compound
Caption: Major reaction pathways for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common side reactions.
References
-
Hunt, I. (n.d.). Ch 11: Eliminations of benzylic systems. University of Calgary. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. Retrieved from [Link]
-
Problems in Chemistry. (2022, June 2). Benzylic and Allylic Halides in Elimination Reactions [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Purification of 4-Fluorobenzhydryl Chloride
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 4-Fluorobenzhydryl chloride. It addresses common purification challenges through a series of troubleshooting guides and frequently asked questions (FAQs). The methodologies described are grounded in established chemical principles and field-proven insights to ensure both scientific integrity and practical success.
Introduction: The Challenge of Purity
This compound is a valuable intermediate in organic synthesis, notable for its role in the creation of various pharmaceutical compounds. However, its utility is intrinsically linked to its purity. The compound is highly susceptible to hydrolysis and can contain various impurities from its synthesis, such as unreacted starting materials or side-products from Friedel-Crafts type reactions.[1][2][3] Effective purification is therefore a critical step to ensure the reliability and reproducibility of subsequent reactions.
This guide is structured to provide direct, actionable advice for overcoming common purification hurdles.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and validated solutions.
Issue 1: Product appears oily or fails to crystallize.
-
Potential Cause A: Presence of Water and Hydrolysis
-
Explanation: this compound is highly reactive towards water, readily hydrolyzing to form 4-Fluorobenzhydrol.[4][5][6][7] This alcohol impurity is less crystalline and can prevent the desired product from solidifying, resulting in an oil.
-
Solution:
-
Work-up under Anhydrous Conditions: After synthesis, ensure all work-up steps are performed with anhydrous solvents and in an inert atmosphere (e.g., nitrogen or argon). Use drying agents like anhydrous sodium sulfate or magnesium sulfate to remove residual water from organic extracts.[8][9]
-
Azeotropic Removal of Water: If water contamination is suspected in the crude product, dissolving it in a solvent like toluene and removing the solvent under reduced pressure can help to azeotropically remove residual water.
-
-
-
Potential Cause B: Residual Solvent
-
Explanation: Incomplete removal of the reaction solvent (e.g., dichloromethane, benzene) can result in an oily product.
-
Solution:
-
High-Vacuum Drying: Place the crude product under high vacuum for several hours to thoroughly remove volatile solvents.
-
Trituration: If the product is an oil due to residual solvent, trituration with a non-polar solvent in which the product is poorly soluble (e.g., cold hexanes or pentane) can induce crystallization. The solvent will wash away the residual reaction solvent and some impurities, leaving the purified, solid product.
-
-
Issue 2: Low yield after purification.
-
Potential Cause A: Product Loss During Aqueous Work-up
-
Explanation: Although the goal is to remove aqueous impurities, prolonged contact with water during extraction can lead to significant product loss through hydrolysis.
-
Solution:
-
Minimize Contact Time: Perform aqueous washes quickly and use cold water or brine to minimize the solubility of the organic product in the aqueous phase.
-
Back-Extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
-
-
Potential Cause B: Decomposition on Silica Gel
-
Explanation: Silica gel is acidic and can promote the decomposition of acid-sensitive compounds like this compound.[10] The chloride can be hydrolyzed by residual water on the silica or undergo elimination reactions.
-
Solution:
-
Deactivate Silica Gel: If column chromatography is necessary, consider deactivating the silica gel. This can be done by pre-treating the silica with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., hexanes/ethyl acetate with 1% triethylamine).
-
Use Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.
-
Rapid Chromatography: Perform flash column chromatography quickly to minimize the residence time of the compound on the column.[11]
-
-
Issue 3: Co-elution of impurities during column chromatography.
-
Potential Cause A: Inappropriate Solvent System
-
Explanation: The chosen eluent may not have the optimal polarity to resolve the this compound from its impurities, particularly the less polar starting materials or the more polar hydrolysis product, 4-Fluorobenzhydrol.
-
Solution:
-
Systematic TLC Analysis: Before attempting column chromatography, perform a thorough solvent screen using Thin-Layer Chromatography (TLC).[10] Test various solvent systems of differing polarities (e.g., hexane/ethyl acetate, hexane/dichloromethane). Aim for an Rf value of 0.2-0.3 for the desired product.
-
Gradient Elution: If a single solvent system does not provide adequate separation, use a gradient elution. Start with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[10] This will first elute non-polar impurities, followed by the product, and finally the more polar impurities.
-
-
-
Potential Cause B: Column Overloading
-
Explanation: Applying too much crude product to the column relative to the amount of silica gel will result in poor separation.
-
Solution:
-
Adhere to Loading Ratios: As a general rule, the amount of crude product should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading ratio (e.g., 1:100) is recommended.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
The most common impurities include:
-
4-Fluorobenzhydrol: The product of hydrolysis. This is often the main impurity.[12][13][14]
-
Unreacted Starting Materials: Depending on the synthetic route, this could include 4-Fluorobenzhydrol or other precursors.
-
Bis(4-fluorophenyl)methane: A potential byproduct from over-reduction or side reactions.
-
Polymerization Products: Benzhydryl halides can undergo self-condensation (polycondensation) under Friedel-Crafts conditions.[1]
Q2: What is the best method to purify this compound?
The choice of purification method depends on the nature and quantity of the impurities. Here is a summary of the recommended techniques:
| Purification Technique | Best For Removing | Key Considerations |
| Recrystallization | Small amounts of impurities with different solubility profiles. | Requires finding a suitable solvent system where the product is soluble at high temperatures and insoluble at low temperatures. |
| Column Chromatography | Impurities with different polarities (e.g., starting materials, hydrolysis product). | Risk of decomposition on acidic silica gel. Requires careful solvent selection.[8][9][15] |
| Distillation | Non-volatile or highly volatile impurities. | The product may be thermally labile; vacuum distillation is necessary.[16][17] |
Q3: Can you provide a starting protocol for recrystallization?
Yes. While the optimal solvent system should be determined experimentally, a common and effective method for benzhydryl chloride derivatives is recrystallization from a non-polar solvent or a mixed solvent system.
Protocol: Recrystallization from Hexane/Ethyl Acetate
-
Dissolve the crude this compound in a minimal amount of warm ethyl acetate.
-
Slowly add warm hexane until the solution becomes slightly turbid.
-
Add a few drops of warm ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the crystals under high vacuum.
Q4: What are the recommended conditions for column chromatography?
A typical starting point for flash column chromatography is as follows:
Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).[11]
-
Eluent System: Start with a low polarity solvent system, such as 98:2 Hexane:Ethyl Acetate. The polarity can be gradually increased as needed based on TLC analysis.
-
Column Packing: Pack the column using the "wet slurry" method to ensure a homogenous stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, for less soluble materials, use the "dry loading" method where the product is adsorbed onto a small amount of silica gel.
-
Elution: Run the column using positive pressure, collecting fractions and monitoring by TLC.
Q5: How can I monitor the purity of my this compound?
Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity and monitor the progress of a purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify impurities. The presence of a broad singlet around 2-3 ppm in the ¹H NMR spectrum may indicate the hydroxyl proton of the 4-Fluorobenzhydrol impurity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
Part 3: Visualization of Workflows
Diagram 1: General Purification Workflow
Caption: Decision tree for selecting a purification method.
Diagram 2: Troubleshooting Hydrolysis
Caption: Workflow for addressing product hydrolysis.
References
- BenchChem. (n.d.). Application Notes and Protocols: 4,4'-Difluorobenzhydrol as a Precursor in Pharmaceutical Synthesis.
- Nolte, C., & Mayr, H. (2010). Kinetics of the Solvolyses of Fluoro-Substituted Benzhydryl Derivatives: Reference Electrofuges for the Development of a Comprehensive Nucleofugality Scale. European Journal of Organic Chemistry, 2010(8), 1435-1439.
-
PrepChem. (n.d.). Synthesis of 4,4'-difluorobenzhydryl chloride. Retrieved from [Link]
- UNI ScholarWorks. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), Article 26.
- Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(9), 4823-4826.
- Wiley-VCH. (n.d.).
- Meng, T., et al. (2010). Synthesis and anticonvulsant activity of novel benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-10.
-
Reddit. (2022). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
- ResearchGate. (2014).
-
Biotage. (2023). Benefits of acetonitrile over methanol in normal-phase flash column chromatography. Retrieved from [Link]
- Organic Syntheses. (2011).
-
Royal Society of Chemistry. (2014). Sustainable Chromatography. Retrieved from [Link]
- Google Patents. (n.d.).
-
PrepChem. (n.d.). Synthesis of 4,4'-difluorobenzhydryl piperazine. Retrieved from [Link]
-
Splendid Lab Pvt. Ltd. (n.d.). 4-Fluorobenzhydrol. Retrieved from [Link]
- ResearchGate. (1969).
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
GSRS. (n.d.). 4,4'-DIFLUOROBENZHYDRYL CHLORIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Google Patents. (n.d.).
-
Chemguide. (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. Retrieved from [Link]
- Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Chemistry LibreTexts. (2015). 15.
- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- BenchChem. (n.d.). Application Note: High-Purity Isolation of Methyl 2-(3-acetylphenyl)
-
PubChem. (n.d.). 4-Chlorobenzhydrol. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. asianpubs.org [asianpubs.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. splendidlab.in [splendidlab.in]
- 13. 4-Chlorobenzhydrol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 14. 4-Chlorobenzhydrol | C13H11ClO | CID 8401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. prepchem.com [prepchem.com]
- 16. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 17. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Troubleshooting Low Yields in 4-Fluorobenzhydryl Chloride Reactions
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into overcoming common challenges in the synthesis of 4-Fluorobenzhydryl chloride. The following question-and-answer-based troubleshooting guide addresses specific experimental issues, explains the underlying chemical principles, and offers robust solutions to enhance your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: My reaction has a low yield, and I'm recovering a significant amount of the 4-Fluorobenzhydrol starting material. What are the likely causes?
A1: Recovering a large portion of your starting material points to an incomplete reaction. This is one of the most common issues and can typically be traced back to several key factors related to reagent activity and reaction conditions.
-
Inactive Chlorinating Agent: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are extremely sensitive to moisture. Any water in your solvent, on your glassware, or in the starting alcohol will rapidly decompose the chlorinating agent, rendering it ineffective.
-
Insufficient Reagent Stoichiometry: While the reaction is catalytic in acid, the chlorinating agent is consumed. Using less than a full equivalent of the chlorinating agent will inherently leave some starting material unreacted. Often, a slight excess (1.1 to 1.2 equivalents) is recommended to drive the reaction to completion.
-
Low Reaction Temperature: The formation of the benzhydryl carbocation intermediate has an activation energy barrier.[1] If the reaction temperature is too low, the reaction may proceed too slowly or not at all, leading to poor conversion. While low temperatures are often used to control side reactions, there is a trade-off with reaction rate.
-
Inadequate Reaction Time: The conversion may simply be incomplete if the reaction is not allowed to run for a sufficient duration. Progress should always be monitored by a suitable technique like Thin Layer Chromatography (TLC).
Troubleshooting Protocol: Ensuring Complete Conversion
-
Rigorous Anhydrous Conditions:
-
Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Use freshly opened, anhydrous grade solvents or solvents dried over an appropriate drying agent (e.g., molecular sieves, CaH₂).
-
Ensure your 4-Fluorobenzhydrol starting material is dry. If necessary, dissolve it in a suitable solvent and dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo before use.
-
-
Reagent Verification:
-
Use a fresh bottle of thionyl chloride or distill it immediately prior to use to ensure high activity.
-
Accurately calculate and weigh a slight excess (e.g., 1.1 eq.) of the chlorinating agent.
-
-
Temperature Optimization:
-
Start the reaction at a low temperature (e.g., 0°C) during the addition of the chlorinating agent to control the initial exotherm.
-
After addition, allow the reaction to slowly warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material spot has disappeared.[1]
-
Q2: My primary impurity is a high molecular weight, non-polar compound, which I suspect is the bis(4-fluorobenzhydryl) ether. How is this formed and how can I prevent it?
A2: Your suspicion is very likely correct. The formation of bis(benzhydryl) ethers is a classic side reaction in the acid-catalyzed conversion of benzhydrols to benzhydryl halides.[2]
Mechanism of Ether Formation: The reaction proceeds through a 4-fluorobenzhydryl carbocation intermediate. This cation is a potent electrophile. The most abundant nucleophile present, especially at the beginning of the reaction, is the hydroxyl group of the unreacted 4-Fluorobenzhydrol starting material. A nucleophilic attack by the alcohol on the carbocation forms a protonated ether, which then loses a proton to yield the bis(4-fluorobenzhydryl) ether byproduct.
Caption: Competing pathways in this compound synthesis.
Strategies for Mitigation:
-
Control Reagent Addition: Add the chlorinating agent (e.g., thionyl chloride) to the solution of the alcohol, not the other way around. This ensures that the electrophilic intermediate is formed in the presence of a high concentration of the chloride nucleophile, favoring the desired product.
-
Maintain Low Temperature: Lowering the reaction temperature (e.g., maintaining at 0°C) disfavors the bimolecular ether formation reaction more than it disfavors the desired chloride formation.
-
Use a Non-Nucleophilic Solvent: Solvents like dichloromethane (DCM) or benzene are preferred over potentially nucleophilic solvents.[3]
Q3: The reaction mixture turned dark brown or black, yielding a tar-like polymer instead of my product. What causes this polymerization?
A3: This is a strong indication of uncontrolled Friedel-Crafts alkylation. The this compound product and its carbocation intermediate are potent electrophiles.[1] At elevated temperatures or in the presence of strong Lewis acids, they can electrophilically attack the aromatic rings of other molecules in the reaction—be it the starting material, the product, or other polymer chains. This leads to irreversible oligomerization and tar formation.
Key Factors Promoting Polymerization:
-
High Temperature: This is the most common culprit. The activation energy for polymerization is readily overcome at higher temperatures.
-
High Concentration: Running the reaction at very high concentrations increases the probability of intermolecular reactions.
-
Presence of Strong Lewis Acids: While not always required for this specific conversion, if a Lewis acid catalyst (like AlCl₃ or FeCl₃) is used, it will dramatically accelerate Friedel-Crafts side reactions.[4]
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature at 0°C or even lower (e.g., -15°C) throughout the addition and stirring process. Use an ice-salt or dry ice/acetone bath.
-
Slow Reagent Addition: Add the chlorinating agent dropwise over an extended period to keep the instantaneous concentration of the reactive carbocation intermediate low.
-
Dilution: Running the reaction at a moderate dilution (e.g., 0.5 M) can help minimize intermolecular side reactions.
dot graph TD { A[Start: Low Yield?] --> B{Analyze Byproducts}; B --> C{Unreacted Starting Material?}; C -- Yes --> D[Check Reagent Activity & Conditions]; D --> E[1. Ensure Anhydrous Conditions]; D --> F[2. Use Fresh/Distilled Reagents]; D --> G[3. Optimize Temperature/Time]; B --> H{High MW Impurity (Ether)?}; H -- Yes --> I[Control Nucleophilic Attack]; I --> J[1. Add Reagent to Alcohol]; I --> K[2. Maintain Low Temperature (0°C)]; B --> L{Dark Tar/Polymer?}; L -- Yes --> M[Prevent Friedel-Crafts Alkylation]; M --> N[1. Strict Low Temp Control (<0°C)]; M --> O[2. Slow, Dropwise Addition]; M --> P[3. Moderate Dilution]; }
Caption: Troubleshooting workflow for low yields.
Q4: I seem to lose a significant amount of product during the aqueous workup and purification. How can I improve recovery?
A4: this compound is a reactive compound and is susceptible to hydrolysis. The benzhydryl carbocation is relatively stable, meaning the C-Cl bond is labile and can be easily cleaved by nucleophiles, including water.[5]
Causes of Product Loss:
-
Hydrolysis During Workup: Washing the organic layer with aqueous solutions (water, bicarbonate) can hydrolyze the product back to the 4-Fluorobenzhydrol starting material. This is exacerbated by prolonged contact time or basic conditions (e.g., sodium bicarbonate wash).
-
Decomposition on Silica Gel: The acidic nature of standard silica gel can promote the decomposition of the acid-sensitive product during column chromatography.
Optimized Workup and Purification Protocol:
-
Rapid, Cold Quench & Wash:
-
Quench the reaction by pouring it into a separatory funnel containing ice-cold water or a cold, dilute brine solution.
-
Perform the extraction and any subsequent washes (e.g., with cold saturated NaHCO₃, then brine) as quickly as possible to minimize contact time with the aqueous phase.[1]
-
-
Thorough Drying: Immediately dry the separated organic layer over a robust drying agent like anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator at low temperature.
-
Purification Strategy:
-
Distillation: If the product is thermally stable enough, vacuum distillation is often the best method for purification.[3]
-
Chromatography (If Necessary): If chromatography is unavoidable, use a deactivated stationary phase. Neutralize silica gel by pre-treating a slurry of silica in your eluent with ~1% triethylamine, then pack the column. Run the chromatography quickly.
-
Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
This protocol is designed to maximize yield by controlling the key variables discussed above.
Methodology:
-
Setup: To a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-Fluorobenzhydrol (e.g., 10.0 g, 49.0 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Reagent Addition: Add thionyl chloride (4.3 mL, 58.8 mmol, 1.2 eq.) to the dropping funnel and add it dropwise to the alcohol solution over 30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the 4-Fluorobenzhydrol spot is no longer visible.
-
Workup: Carefully pour the reaction mixture into 100 mL of ice-cold water. Separate the layers in a separatory funnel. Wash the organic layer quickly with cold saturated sodium bicarbonate solution (1 x 50 mL) and then with cold brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a bath temperature below 40°C to yield the crude this compound. The product can be further purified by vacuum distillation if necessary.
Table 1: Troubleshooting Summary
| Observed Problem | Probable Cause | Recommended Solution(s) |
| High % of Starting Material | Incomplete reaction due to inactive/insufficient reagent or low temperature. | Use fresh/distilled chlorinating agent (1.1-1.2 eq.), ensure strictly anhydrous conditions, and allow the reaction to warm to room temperature after initial addition. |
| Formation of a Non-polar Byproduct | Bis(4-fluorobenzhydryl) ether formation via nucleophilic attack by starting material. | Maintain reaction at 0°C, add chlorinating agent to the alcohol solution slowly, use a non-nucleophilic solvent like DCM.[2][3] |
| Dark, Tarry Mixture | Friedel-Crafts polymerization due to high temperature or high concentration. | Maintain strict temperature control (<0°C), add reagents dropwise, and run the reaction at a moderate dilution (e.g., 0.5 M). |
| Low Yield After Workup | Hydrolysis of the product during aqueous washes or decomposition on silica gel. | Use ice-cold solutions for workup, minimize contact time, and use neutralized silica gel for chromatography if required. |
References
-
Wiley-VCH. (n.d.). Supporting Information for [Relevant Publication Title]. Available at: [Link]
-
Henderson, A. et al. (2014). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. EliScholar - A Digital Platform for Scholarly Publishing at Yale. Available at: [Link]
-
Nolte, C. (2011). Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides. Ludwig-Maximilians-Universität München. Available at: [Link]
Sources
Technical Support Center: Improving Selectivity in Reactions with 4-Fluorobenzhydryl Chloride
Welcome to the technical support center for 4-Fluorobenzhydryl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common challenges in achieving high selectivity and yield, providing in-depth, field-proven insights and troubleshooting protocols to enhance your experimental success.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis, prized for its role in introducing the 4-fluorobenzhydryl moiety into a wide range of molecules. Its reactivity is primarily governed by the lability of the benzylic chloride, which readily undergoes nucleophilic substitution. The reaction pathway often proceeds through a stabilized secondary carbocation intermediate, placing it in the mechanistic space between a pure SN1 and SN2 reaction. This dual reactivity, while synthetically useful, can also be the source of selectivity challenges. The fluorine substituent, being moderately electron-withdrawing, influences the stability of the carbocation and can affect the regioselectivity in reactions with aromatic substrates.
This guide will provide a structured approach to troubleshooting common issues and answer frequently asked questions, empowering you to optimize your reaction conditions for improved selectivity and yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Question: I am reacting this compound with my nucleophile, but I am consistently obtaining low yields of the desired product. What are the potential causes and how can I improve my yield?
Answer:
Low yields in nucleophilic substitution reactions involving this compound can stem from several factors, often related to reaction conditions and reagent quality. Here’s a systematic approach to troubleshooting this issue:
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.[1]
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). If starting material is still present after the initial reaction time, consider extending the reaction duration.[2]
-
-
Poor Nucleophilicity: Your nucleophile may not be strong enough to react efficiently.
-
Suboptimal Solvent: The choice of solvent can dramatically impact the reaction rate and outcome.
-
Solution: For reactions that favor an SN1-like pathway (i.e., with weaker nucleophiles), polar protic solvents like isopropanol or ethanol can help stabilize the carbocation intermediate. For SN2-type reactions (with strong, anionic nucleophiles), polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are generally preferred as they do not solvate the nucleophile as strongly, thus preserving its reactivity.
-
-
Side Reactions: Elimination (E1 or E2) can compete with substitution, especially at elevated temperatures or in the presence of a strong, sterically hindered base.
-
Solution: Try running the reaction at a lower temperature. If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) if proton scavenging is its only role.
-
-
Reagent Decomposition: this compound can be sensitive to moisture and prolonged exposure to light.
-
Solution: Ensure you are using a high-purity starting material. If necessary, purify the this compound before use. Always handle and store it in a cool, dry, and dark environment.
-
-
Product Loss During Work-up: The desired product might be lost during the extraction or purification steps.[1]
-
Solution: Carefully check the pH during aqueous extractions to ensure your product is in the organic layer. Analyze all aqueous layers by TLC or HPLC to check for product loss. When performing chromatography, choose an appropriate solvent system to ensure good separation and recovery.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Poor Selectivity in N- vs. O-Alkylation
Question: I am trying to alkylate a molecule containing both a hydroxyl (-OH) and an amino (-NH) group with this compound, but I'm getting a mixture of N- and O-alkylated products. How can I favor one over the other?
Answer:
Controlling the selectivity of N- versus O-alkylation is a classic challenge in organic synthesis.[5][6] The outcome is a delicate balance of several factors, including the nucleophilicity of the N and O atoms, steric hindrance, and the reaction conditions.
Factors Influencing N- vs. O-Alkylation Selectivity:
| Factor | To Favor N-Alkylation | To Favor O-Alkylation | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, THF, Acetonitrile) | Polar Protic (e.g., Isopropanol, Ethanol, Water) | Polar protic solvents can hydrogen bond with the more electronegative oxygen atom, creating a solvent shell that sterically hinders its attack and reduces its nucleophilicity. |
| Base | Weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) | Stronger base (e.g., NaH, KOtBu) | A stronger base will more readily deprotonate the less acidic N-H group, but it can also fully deprotonate the O-H group, increasing the concentration of the more nucleophilic alkoxide. |
| Counter-ion | Larger, softer cations (e.g., Cs⁺, K⁺) | Smaller, harder cations (e.g., Li⁺, Na⁺) | Harder cations coordinate more tightly with the harder oxygen atom, reducing its availability for reaction. |
| Temperature | Lower Temperature | Higher Temperature | N-alkylation is often the kinetically favored product, while O-alkylation can be the thermodynamically favored product. Running the reaction at lower temperatures can favor the kinetic product. |
| Leaving Group | "Softer" leaving groups (e.g., I⁻, Br⁻) | "Harder" leaving groups (e.g., OTs⁻, OTf⁻) | According to Hard-Soft Acid-Base (HSAB) theory, the harder oxygen nucleophile prefers to react with an electrophile bearing a harder leaving group.[7] |
Protocol for Selective N-Alkylation:
-
Dissolve the Substrate: Dissolve your substrate (containing both -OH and -NH groups) in a polar aprotic solvent like anhydrous DMF.
-
Add Base: Add a mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Use 1.1 to 1.5 equivalents.
-
Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.
-
Add Alkylating Agent: Slowly add a solution of this compound (1.0 equivalent) in DMF to the cooled mixture.
-
Monitor Reaction: Allow the reaction to stir at 0 °C and warm to room temperature overnight. Monitor the progress by TLC or HPLC.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography to separate any unreacted starting material and O-alkylated byproduct.
Issue 3: Poor Regioselectivity in Friedel-Crafts Alkylation
Question: I am performing a Friedel-Crafts alkylation of a substituted aromatic ring with this compound and obtaining a mixture of ortho and para isomers. How can I improve the regioselectivity?
Answer:
Friedel-Crafts alkylation is notorious for issues with regioselectivity and polyalkylation.[8] The 4-fluorobenzhydryl cation is a bulky electrophile, which should inherently favor para substitution due to steric hindrance.[9] However, electronic effects and reaction conditions can lead to mixtures.
Strategies to Improve Regioselectivity:
-
Choice of Catalyst: The Lewis acid catalyst plays a crucial role.
-
Solution: A bulkier Lewis acid (e.g., ZnCl₂, FeCl₃) can increase the steric demand of the electrophile-catalyst complex, further favoring para substitution. Milder Lewis acids can also sometimes provide better selectivity.[10]
-
-
Reaction Temperature: Temperature control is critical.[11]
-
Solution: Lowering the reaction temperature generally enhances selectivity. The kinetic product (often the para isomer) is favored at lower temperatures, while higher temperatures can lead to thermodynamic mixtures and side reactions. Try running the reaction at 0 °C or even -20 °C.
-
-
Solvent: The solvent can influence the reactivity of the catalyst and the intermediates.
-
Solution: Less polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are common for Friedel-Crafts reactions. Sometimes, using a nitro-containing solvent like nitromethane can enhance catalyst activity, but this may also affect selectivity.
-
-
Rate of Addition: The rate at which the reagents are mixed can impact local concentrations and selectivity.
-
Solution: Slowly add the this compound to the mixture of the aromatic substrate and the Lewis acid. This helps to keep the concentration of the electrophile low, which can suppress polyalkylation and improve selectivity.[10]
-
Decision Tree for Optimizing Friedel-Crafts Regioselectivity:
Caption: Decision tree for improving Friedel-Crafts regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for nucleophilic substitution with this compound?
A1: Due to the secondary benzylic nature of the chloride, this compound can react via both SN1 and SN2 pathways. The formation of a resonance-stabilized benzhydryl cation is possible, favoring an SN1-like mechanism, especially with weak nucleophiles and in polar protic solvents.[12] However, with strong nucleophiles in polar aprotic solvents, an SN2 pathway can be competitive.[13] The operative mechanism is often a continuum between these two extremes and is highly dependent on the specific reaction conditions.
Q2: How does the fluorine substituent affect the reactivity of this compound?
A2: The fluorine atom at the para position exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+R effect). For the benzhydryl cation, the inductive effect tends to destabilize the positive charge, while the resonance effect helps to stabilize it. Overall, the electron-withdrawing inductive effect is generally considered to be more significant for halogens, which can slightly decrease the rate of SN1 reactions compared to an unsubstituted benzhydryl chloride by making the formation of the carbocation less favorable.
Q3: What are the recommended storage and handling procedures for this compound?
A3: this compound is a corrosive solid and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q4: Can I use 4-Fluorobenzhydryl alcohol as a precursor in my reaction instead of the chloride?
A4: Yes, 4-Fluorobenzhydryl alcohol can be used as a precursor, but it requires in-situ activation to convert the hydroxyl group into a better leaving group. This is typically achieved by using a strong acid (e.g., H₂SO₄, HCl) or a Lewis acid. The reaction then proceeds via the protonated alcohol, which eliminates water to form the carbocation, followed by nucleophilic attack. This approach can be advantageous as it avoids the use of the more reactive and hazardous alkyl chloride.
Q5: What are some common side products I should look out for?
A5: Besides the issues of regioselectivity and chemoselectivity already discussed, common side products can include:
-
Elimination products: Formation of 1-fluoro-4-(1-phenylvinyl)benzene.
-
Ether formation: If using an alcohol as a solvent, the solvent itself can act as a nucleophile, leading to the formation of an ether byproduct.
-
Hydrolysis: Reaction with trace amounts of water can lead to the formation of 4-Fluorobenzhydryl alcohol.
-
Polyalkylation: In Friedel-Crafts reactions, the initial alkylated product can be more reactive than the starting material, leading to the addition of a second 4-fluorobenzhydryl group.
References
-
Quesada, K., Chabeda, D., et al. (n.d.). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. EliScholar - Yale University. Retrieved from [Link]
-
8.3: Factors affecting rate of nucleophilic substitution reactions. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013, August 15). PubMed. Retrieved from [Link]
-
Mayr, H., et al. (2003). Relationships between Carbocation Stabilities and Electrophilic Reactivity Parameters, E: Quantum Mechanical Studies of Benzhydryl Cation Structures and Stabilities. Journal of the American Chemical Society. Retrieved from [Link]
-
Help with Low Yield Synthesis. (2025, June 8). Reddit. Retrieved from [Link]
-
Why n-alkylation is more favorable than o-alkyation? (2016, April 13). ResearchGate. Retrieved from [Link]
-
What are some common causes of low reaction yields? (2024, November 20). Reddit. Retrieved from [Link]
-
Nucleophilic substitution reactions on Benzyl Halides. (2025, April 24). Chemistry Stack Exchange. Retrieved from [Link]
-
Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
BC Cancer Protocol Summary for Management of Infusion-Related Reactions to Systemic Therapy Agents. (2025, September 1). BC Cancer. Retrieved from [Link]
-
Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Common ways to lose product and reduce yield? (2018, February 11). Reddit. Retrieved from [Link]
-
35.04 Friedel-Crafts Alkylation. (2018, April 12). YouTube. Retrieved from [Link]
-
Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). Retrieved from [Link]
-
Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][7]naphthyrin-5(6H)-one. (n.d.). PMC - NIH. Retrieved from [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Chang, W. W., et al. (2015). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. (2013, July 23). Retrieved from [Link]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2025, August 9). ResearchGate. Retrieved from [Link]
-
The SN1 Reaction Mechanism. (2025, July 3). Master Organic Chemistry. Retrieved from [Link]
-
Factors That Affect The Rate of Nucleophilic Substitution Reactions. (2023, December 4). YouTube. Retrieved from [Link]
-
N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. (1993, May 21). Heriot-Watt Research Portal. Retrieved from [Link]
-
(E)-Selective Friedel–Crafts acylation of alkynes to β-chlorovinyl ketones: defying isomerizations in batch reactions by flow chemistry approaches. (n.d.). RSC Publishing. Retrieved from [Link]
-
04.07 Stability Factors: Steric Effects. (2017, November 21). YouTube. Retrieved from [Link]
-
Nguyen, J. Q. (n.d.). Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. eScholarship.org. Retrieved from [Link]
-
4-Fluorobenzoyl Chloride. (n.d.). Anshul Specialty Molecules. Retrieved from [Link]
-
Policy for the Management of Allergic Reactions and/or Hypersensitivity due to Chemotherapy and Monoclonal Antibodies. (n.d.). Northern Cancer Alliance. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ocw.uci.edu [ocw.uci.edu]
- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Work-up Procedures for 4-Fluorobenzhydryl Chloride Reactions
Welcome to the technical support center for chemists and researchers working with 4-Fluorobenzhydryl chloride. This guide is designed to provide you with in-depth, field-proven insights into the critical work-up stage of your reactions. Moving beyond a simple checklist, we will explore the causality behind each procedural choice, ensuring you can adapt and troubleshoot effectively. Our focus is on building a robust, self-validating system for your experimental work-up, grounded in established chemical principles.
I. Foundational Principles of this compound Reaction Work-ups
This compound is a versatile reagent, commonly employed in nucleophilic substitution and Friedel-Crafts alkylation reactions. The success of these syntheses is critically dependent on a well-designed work-up procedure to isolate the desired product in high purity. The primary goals of the work-up are to:
-
Quench the reaction: Safely neutralize any remaining reactive reagents.
-
Separate the product from the crude reaction mixture: This typically involves liquid-liquid extraction.
-
Remove impurities: This includes unreacted starting materials, catalysts, and byproducts.
-
Isolate the pure product: Achieved through drying and removal of the organic solvent.
Due to the reactivity of the benzylic chloride, careful consideration must be given to the choice of quenching agents and the pH of aqueous washes to prevent unwanted hydrolysis of the product or starting material.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the work-up of this compound reactions in a practical question-and-answer format.
A. General Work-up Procedures
Question 1: What is a standard aqueous work-up protocol for a typical nucleophilic substitution reaction with this compound?
A general protocol involves a series of extractions and washes designed to systematically remove impurities.
Experimental Protocol: Standard Aqueous Work-up
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water or a dilute aqueous solution (e.g., saturated ammonium chloride). This will begin the process of separating water-soluble components from your organic product.
-
Extraction: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to the separatory funnel. Gently invert the funnel multiple times, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Aqueous Washes:
-
Water Wash: Drain the aqueous layer and wash the organic layer with deionized water to remove water-soluble byproducts and any remaining quenching solution.
-
Bicarbonate Wash: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts. Be cautious, as this can generate carbon dioxide gas, so frequent venting is crucial.[1][2]
-
Brine Wash: A final wash with a saturated sodium chloride (brine) solution helps to remove residual water from the organic layer and aids in breaking up emulsions.[1]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.
-
Filtration and Concentration: Filter the organic solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Question 2: How do I handle the work-up of a Friedel-Crafts alkylation reaction where a Lewis acid catalyst like aluminum chloride (AlCl₃) was used?
The work-up for a Friedel-Crafts reaction requires an initial step to decompose the Lewis acid-product complex.
Expert Insight: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid catalyst, necessitating a stoichiometric amount of the catalyst. This complex must be hydrolyzed during the work-up to liberate the desired product.[3][4]
Experimental Protocol: Friedel-Crafts Work-up
-
Quenching: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This exothermic process should be done in a well-ventilated fume hood with appropriate personal protective equipment. The acid helps to break down the aluminum chloride complex and keep the resulting aluminum salts soluble in the aqueous phase.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Aqueous Washes:
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
B. Troubleshooting Common Issues
Question 3: I've formed a persistent emulsion during my extraction. How can I resolve this?
Emulsions are a common frustration in liquid-liquid extractions, often caused by finely dispersed solids or surfactants at the interface of the two layers.
Troubleshooting Steps for Emulsions:
| Technique | Description | Causality |
| Patience | Allow the separatory funnel to stand undisturbed for a period. | Gravity can slowly cause the layers to separate. |
| Brine Wash | Add a saturated solution of sodium chloride (brine). | The increased ionic strength of the aqueous phase can help to break up the emulsion.[1] |
| Filtration | Filter the entire mixture through a pad of Celite® or glass wool. | This can remove particulate matter that may be stabilizing the emulsion. |
| Solvent Addition | Add a small amount of the organic solvent used for extraction. | This can sometimes help to break the emulsion by altering the phase ratio. |
Question 4: My yield is low, and I suspect the product is being lost during the work-up. What are the likely causes?
Product loss during work-up can occur for several reasons. A systematic approach to identifying the cause is essential.
Potential Causes of Low Yield and Solutions:
-
Incomplete Extraction: Ensure you are performing multiple extractions with fresh solvent, as this is more efficient than a single extraction with a large volume.
-
Product Solubility in the Aqueous Layer: If your product has some water solubility, "salting out" by using brine in your washes can decrease its solubility in the aqueous phase.[1]
-
Hydrolysis: this compound and some of its derivatives can be sensitive to hydrolysis, especially under strongly acidic or basic conditions. Minimize contact time with aqueous layers and use mild bases like sodium bicarbonate for neutralization.
-
Premature Product Precipitation: If your product is a solid, it may precipitate out during the work-up. Ensure you are using a sufficient volume of organic solvent to keep it dissolved.
Question 5: I see an unexpected byproduct in my crude NMR. What could it be?
The most common byproduct to consider is the hydrolysis product, 4-fluorobenzhydrol.
Insight into Byproduct Formation:
-
Hydrolysis: The presence of water in the reaction mixture or during a prolonged work-up can lead to the formation of 4-fluorobenzhydrol. This is particularly relevant if the reaction is performed under non-anhydrous conditions or if the work-up is delayed.
-
Elimination: While less common for a secondary benzylic halide, the use of a strong, bulky base could potentially lead to elimination byproducts.
To confirm the presence of 4-fluorobenzhydrol, you can compare the NMR spectrum of your crude product to that of the authentic compound.
III. Visualization of Work-up Logic
To aid in decision-making during the work-up process, the following workflow diagrams illustrate the key steps and considerations.
Caption: Standard work-up workflow for a nucleophilic substitution reaction.
Caption: Work-up workflow for a Friedel-Crafts alkylation reaction.
IV. Concluding Remarks
A successful work-up is as crucial as the reaction itself. By understanding the principles behind each step and anticipating potential challenges, you can significantly improve the purity and yield of your target molecule. Always remember to perform a small-scale trial work-up if you are working with a new reaction to identify any potential issues before committing the entire batch.
V. References
Sources
Technical Support Center: Catalyst Selection for 4-Fluorobenzhydryl Chloride Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving 4-Fluorobenzhydryl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your synthetic endeavors.
This compound is a sterically hindered secondary benzylic halide. Its coupling presents unique challenges, primarily due to the difficulty of oxidative addition to the Palladium(0) center and the potential for side reactions like β-hydride elimination.[1] The C-Cl bond is inherently less reactive than corresponding C-Br or C-I bonds, necessitating carefully selected, highly active catalyst systems.[2][3] This guide provides a structured approach to troubleshooting and optimizing these critical reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the planning and execution of coupling reactions with this compound.
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A1: Failure in these reactions often stems from the challenging nature of the substrate. Aryl and secondary benzyl chlorides are less reactive than bromides or iodides, making the initial oxidative addition step of the catalytic cycle difficult.[2][3] Success hinges on using a highly active catalyst system, typically composed of a palladium precursor and a bulky, electron-rich phosphine ligand.[4][5] Additionally, ensure all reagents are pure, and the reaction is performed under strictly inert conditions, as oxygen can deactivate the catalyst.[6]
Q2: I'm observing significant formation of a homocoupled product from my boronic acid/ester. What causes this?
A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[3] This can occur if your palladium precursor is a Pd(II) salt and its reduction to the active Pd(0) state is inefficient, or if the reaction mixture has not been properly degassed. Using a pre-formed Pd(0) catalyst or ensuring thorough deoxygenation of your solvent and reaction vessel can mitigate this issue.
Q3: What is "palladium black," and why is it forming in my reaction?
A3: Palladium black is finely divided, catalytically inactive palladium metal that has precipitated out of solution. Its formation indicates catalyst decomposition. While a color change to black can be normal for some catalyst systems, rapid precipitation is problematic.[7] This can be caused by impurities, excessively high temperatures, or an inappropriate ligand-to-metal ratio. In some cases, switching to a more robust, pre-formed catalyst can prevent this decomposition.[6]
Q4: Can I use the same catalyst system for different types of coupling reactions (e.g., Suzuki vs. Buchwald-Hartwig)?
A4: While there is some overlap, catalyst systems are often tailored to the specific coupling reaction. For instance, ligands that are optimal for Suzuki-Miyaura coupling may not be the best choice for Buchwald-Hartwig amination.[8][9] The nature of the nucleophile (organoboron vs. amine) plays a critical role in the catalytic cycle.[10] It is always recommended to screen a small panel of ligands and conditions specific to the desired transformation.
Q5: How critical is the choice of base and solvent?
A5: The base and solvent are crucial reaction parameters that can dramatically influence yield and selectivity.[11] The base not only facilitates the transmetalation step (in Suzuki coupling) or deprotonates the amine (in Buchwald-Hartwig amination) but also affects catalyst stability and substrate solubility.[12] Solvent choice impacts the solubility of all components and can influence the rate of key steps in the catalytic cycle. Common solvents include toluene, dioxane, and THF, but their selection should be optimized for each specific reaction.[11][13]
Part 2: In-Depth Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C(sp³)–C(sp²) bonds. However, coupling a secondary benzyl chloride like this compound requires a highly active catalyst to overcome the challenging oxidative addition step.
Common Failure Modes & Solutions
| Problem | Potential Cause(s) | Recommended Solutions |
| No Reaction / Low Conversion | 1. Inactive catalyst system (oxidative addition fails).[2][3] 2. Catalyst deactivation by oxygen.[6] 3. Poor quality of boronic acid/ester. | 1. Switch to a bulkier, more electron-rich ligand (e.g., Buchwald ligands like SPhos or XPhos).[5][14] 2. Use a pre-formed catalyst (precatalyst) for reliable generation of Pd(0).[15] 3. Thoroughly degas the solvent and run the reaction under a strict inert atmosphere (Argon or Nitrogen).[16] 4. Verify the purity of the boronic acid; consider using the corresponding trifluoroborate salt for enhanced stability.[14] |
| Dehalogenation of Starting Material | The Pd-H species, formed from side reactions, reductively eliminates with the aryl halide.[3] | 1. Ensure the base is anhydrous and of high quality. 2. Screen different bases (e.g., Cs₂CO₃, K₃PO₄).[14] 3. Use a different solvent system. |
| Homocoupling of Boronic Acid | Presence of oxygen or inefficient reduction of Pd(II) precursor.[3] | 1. Rigorously degas all solvents and reagents. 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst. 3. Add the boronic acid after the other components have been heated under an inert atmosphere. |
| β-Hydride Elimination | A competitive pathway for secondary alkyl halides, leading to alkene byproducts.[1] | 1. Use ligands with a large bite angle if using a bidentate system. 2. While less common for benzylic systems without β-hydrogens on an alkyl chain, be mindful of potential rearrangements. Copper-catalyzed alternatives can sometimes be effective.[17] |
Catalyst & Ligand Selection: A Deeper Dive
For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ are often ineffective. The key to success lies in using ligands that accelerate the slow oxidative addition step.
-
Rationale: Electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) increase the electron density on the palladium center, which promotes the oxidative addition of the C-Cl bond.[5][8] Their steric bulk also facilitates the final reductive elimination step.[5]
-
Recommended Screening Panel:
-
Ligands: SPhos, XPhos, RuPhos. These have proven effective for coupling aryl chlorides.[18]
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common choices when generating the catalyst in situ.
-
Precatalysts: Using a pre-formed complex like SPhos G3 or XPhos G3 is highly recommended. Precatalysts provide a reliable 1:1 ligand-to-palladium ratio and lead to the clean formation of the active catalytic species, improving reproducibility.[6][15]
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and requires optimization for specific substrates.
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., SPhos G3, 1-2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1 M).
-
Reaction: Seal the vial and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Part 3: In-Depth Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds.[9] As with Suzuki coupling, the reactivity of this compound necessitates a highly active catalyst system.
Common Failure Modes & Solutions
| Problem | Potential Cause(s) | Recommended Solutions |
| No Reaction / Low Conversion | 1. Inappropriate ligand choice for C-Cl bond activation.[2][19] 2. The amine may be binding too strongly to the palladium center, inhibiting catalysis.[10] 3. Base is not strong enough or is sterically inaccessible. | 1. Screen bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, Josiphos-type ligands).[10][12] 2. Use a stronger, non-nucleophilic base like NaOtBu or LHMDS.[12][20] 3. Use a G3 or G4 Buchwald precatalyst for reliable catalyst activation.[6][20] |
| Hydrodehalogenation | Formation of a Pd-H species, which can arise from β-hydride elimination from the base (e.g., t-butoxide) or other side reactions.[10] | 1. Lower the reaction temperature. 2. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃), although these are weaker and may require a more active catalyst.[20] 3. Change the ligand. |
| Substrate Decomposition | The amine or starting material is sensitive to the strong base at high temperatures.[19] | 1. Use a weaker base (e.g., K₂CO₃, K₃PO₄) in combination with a more active catalyst system that operates at lower temperatures.[12][20] 2. Screen different solvents. |
Catalyst & Ligand Selection: A Deeper Dive
The choice of ligand is paramount for a successful Buchwald-Hartwig amination of an aryl chloride.
-
Rationale: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[10] For aryl chlorides, the oxidative addition is often rate-limiting.[20] Bulky, electron-rich ligands are required to facilitate this step and also to promote the final C-N bond-forming reductive elimination.[12]
-
Recommended Screening Panel:
-
Ligands: For coupling with primary or secondary amines, ligands such as RuPhos , BrettPhos , and XPhos are excellent starting points.
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂.
-
Precatalysts: The use of Buchwald G3 or G4 precatalysts is strongly advised for reproducibility and high activity, especially with challenging substrates.[6][20] These systems are designed for efficient in situ generation of the active LPd(0) species.[20]
-
Base: Sodium tert-butoxide (NaOtBu) is the most common strong base, but others like LHMDS or K₃PO₄ should be considered if base-sensitive functional groups are present.[12]
-
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point and requires optimization for specific substrates.
-
Reaction Setup: In a glovebox, add the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vial. Add the palladium precatalyst (e.g., RuPhos G3, 1-2 mol%), this compound (1.0 equiv.), and a stir bar.
-
Reagent Addition: Add the amine (1.2 equiv.) and the anhydrous, degassed solvent (e.g., Toluene).
-
Reaction: Seal the vial and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), then wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Part 4: Visual Guides & Workflows
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for a Failing Reaction
Caption: A systematic workflow for troubleshooting a failing cross-coupling reaction.
Part 5: References
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Available at: [Link]
-
Optimization of reaction conditions [a] . | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters, 10(1), 113-115. Available at: [Link]
-
Bénéchie, M., et al. (2018). Dialkylphosphinoimidazoles as New Ligands for Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. European Journal of Organic Chemistry, 2018(48), 6865-6874. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Available at: [Link]
-
Xia, Y., & Qiu, D. (2015). Palladium-Catalyzed Diarylmethyl C(sp3)–C(sp2) Bond Formation: A New Coupling Approach toward Triarylmethanes. Organic Letters, 17(5), 1138-1141. Available at: [Link]
-
Yoneda, J. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
Saha, A., et al. (2016). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron, 72(43), 6743-6775. Available at: [Link]
-
Wang, C., et al. (2013). Cu-Catalyzed Suzuki–Miyaura reactions of primary and secondary benzyl halides with arylboronates. Chemical Communications, 49(50), 5724-5726. Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2017). Available at: [Link]
-
Optimization of the reaction conditions. a | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]
-
Optimization of Coupling reagent along with reaction time and outcome - ResearchGate. (n.d.). Available at: [Link]
-
Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Available at: [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). (2022). Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461–1473. Available at: [Link]
-
Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing). (2016). Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- Chemical Insights. (n.d.). Available at: [Link]
-
Viciu, M. S., & Grasa, G. A. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Current Organic Chemistry, 10(14), 1785-1811. Available at: [Link]
-
Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. (2020). Available at: [Link]
-
Recent advances in synthesis of stilbene derivatives via cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing). (2020). Available at: [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (2020). Available at: [Link]
-
Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells - NIH. (2021). Available at: [Link]
-
Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - NIH. (2021). Available at: [Link]
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (n.d.). Available at: [Link]
-
New synthesis of fluorobenzene and derivatives - Sci-Hub. (1991). Available at: [Link]
-
Synthesis of N-acetyl diazocine derivatives via cross-coupling reaction - Beilstein Journals. (2021). Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cu-Catalyzed Suzuki–Miyaura reactions of primary and secondary benzyl halides with arylboronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: 4-Fluorobenzhydryl Chloride Reactivity
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Fluorobenzhydryl chloride. This guide is designed to provide in-depth, field-proven insights into the critical role of the solvent in dictating the reaction pathways and outcomes of this versatile substrate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical when working with this compound?
The reactivity of this compound is fundamentally governed by its ability to undergo nucleophilic substitution through two distinct, competing mechanisms: the unimolecular (SN1) and bimolecular (SN2) pathways. The solvent does not merely act as a medium for the reactants; it actively participates in the reaction's transition state, determining which mechanism prevails.
-
SN1 Pathway: This mechanism proceeds through a two-step process involving the formation of a planar benzhydryl carbocation intermediate. Polar protic solvents (e.g., water, ethanol, methanol, formic acid) are essential for this pathway as they effectively stabilize both the departing chloride leaving group and the positively charged carbocation intermediate through hydrogen bonding and dipole-dipole interactions.[1][2][3][4][5] This stabilization lowers the activation energy of the rate-determining first step, accelerating the reaction.[6]
-
SN2 Pathway: This is a single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by polar aprotic solvents (e.g., acetone, DMSO, DMF, acetonitrile).[1][7] These solvents can dissolve the reactants but do not form a strong "solvent cage" around the nucleophile through hydrogen bonding.[8][9] This leaves the nucleophile more "naked" and reactive, facilitating the backside attack characteristic of the SN2 process.
The fluorine atom on the phenyl ring is a weakly deactivating group, but the secondary benzylic position provides significant resonance stabilization to the potential carbocation, making the SN1 pathway highly accessible under the right solvent conditions. Therefore, your choice of solvent is the primary tool for directing the reaction towards your desired mechanistic outcome and product.
Q2: I am observing unexpected side products, such as an alcohol or ether. What is happening?
This phenomenon is known as solvolysis , and it is a common occurrence when using protic solvents like water, methanol, or ethanol.[1][3] In a solvolysis reaction, the solvent itself acts as the nucleophile.[10]
For example, if you are attempting to react this compound with sodium azide (NaN₃) in an ethanol/water mixture, you will likely obtain a mixture of products:
-
The desired 4-Fluorobenzhydryl azide (from attack by N₃⁻).
-
4-Fluorobenzhydryl alcohol (from attack by H₂O).
-
4-Fluorobenzhydryl ethyl ether (from attack by CH₃CH₂OH).
Because the solvent is present in vast excess, it can often outcompete the intended nucleophile, especially if the intended nucleophile is weak or present in low concentration. This is a classic troubleshooting scenario that underscores the importance of matching the solvent to the reaction's specific goals.
Q3: How can I quantitatively predict or analyze the influence of a specific solvent on my reaction mechanism?
For a quantitative understanding, the extended Grunwald-Winstein equation is an indispensable tool for mechanistic analysis in solvolysis reactions.[11][12][13] It correlates the specific rate constant (k) of a reaction in a given solvent to the rate constant in a reference solvent (k₀, typically 80% ethanol/20% water) using parameters that describe the solvent's properties:
log(k/k₀) = lN + mY
Where:
-
m (sensitivity to ionizing power): This parameter measures the sensitivity of the reaction rate to the solvent's ionizing power, Y (a scale based on the solvolysis of tert-butyl chloride, a model SN1 substrate).[14] For a purely ionization-driven (SN1) mechanism, the m value is expected to be close to 1.0.
-
l (sensitivity to nucleophilicity): This parameter measures the sensitivity of the reaction rate to the solvent's nucleophilicity, N (a scale based on the solvolysis of methyl tosylate). For a reaction that involves significant covalent participation from the solvent in the transition state (SN2), the l value will be substantial.[12]
By determining the reaction rates in a series of characterized solvents and plotting log(k/k₀) against lN + mY, you can diagnose the mechanism. For this compound, a high m value (~0.9-1.0) and a low l value would be strong evidence for a dominant SN1 pathway in those solvents. Conversely, a significant l value would indicate a bimolecular (SN2) mechanism with nucleophilic assistance from the solvent.
Troubleshooting Guide
Problem: My reaction is proceeding much slower than anticipated.
| Potential Cause | Scientific Explanation | Recommended Solution |
| 1. Mismatched Solvent Type | You are attempting an SN1 reaction in a solvent with low ionizing power (e.g., a polar aprotic or non-polar solvent). The carbocation intermediate is not sufficiently stabilized, leading to a high activation energy barrier.[1][3] | For an SN1 pathway, switch to a polar protic solvent with a high dielectric constant and hydrogen-bonding capability, such as aqueous ethanol, methanol, or formic acid.[3] |
| 2. Solvent Impurities | You are running an SN2 reaction with a strong, anionic nucleophile, but your polar aprotic solvent (e.g., acetone, DMF) is contaminated with water or alcohol. These protic impurities solvate and deactivate your nucleophile via hydrogen bonding, drastically reducing its effective concentration and reactivity.[1][9] | Use anhydrous (dry) solvents. Ensure your glassware is thoroughly dried, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from interfering. |
| 3. Insufficient Polarity | Even within the correct class, the solvent may not be polar enough. For an SN1 reaction, the rate is highly dependent on the solvent's ability to support charge separation.[2][6] | Increase the polarity of the medium. For example, moving from 80% ethanol to 50% ethanol (i.e., increasing the water content) will significantly increase the ionizing power and accelerate an SN1 reaction. |
Problem: How do I choose the right solvent to favor my desired nucleophile over solvolysis?
To favor a specific nucleophile (Nu⁻) over the solvent, you must suppress the solvent's ability to compete.
| Strategy | Implementation Details |
| 1. Use a Polar Aprotic Solvent | Select a solvent like DMF, DMSO, or acetonitrile. These solvents are polar enough to dissolve the this compound and many nucleophilic salts, but they are poor hydrogen-bond donors and thus less nucleophilic themselves. This creates an environment where your added nucleophile is the most reactive species present. |
| 2. Increase Nucleophile Concentration | According to reaction kinetics, increasing the concentration of your desired nucleophile will increase the rate of the bimolecular (SN2) pathway, allowing it to better compete with any residual solvolysis. |
| 3. Choose a "Better" Nucleophile | If possible, use a nucleophile that is inherently more reactive than the solvent molecules. For instance, iodide (I⁻) and azide (N₃⁻) are generally much stronger nucleophiles than water or alcohols. |
Data Presentation & Experimental Protocols
Table 1: Influence of Solvent Class on this compound Reactivity
| Solvent Class | Typical Examples | Dominant Mechanism | Expected Relative Rate | Key Considerations |
| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (MeOH), Acetic Acid (AcOH) | SN1 | Fast to Very Fast | Stabilizes the benzhydryl carbocation.[1][2][3] Solvent will act as a competing nucleophile (solvolysis).[10] |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | SN2 | Moderate to Fast (with good nucleophile) | Enhances the reactivity of added nucleophiles.[7][9] Ideal for avoiding solvolysis. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | SN1 or SN2 | Very Slow to No Reaction | Fails to stabilize the charged transition states or intermediates of either pathway. Generally unsuitable for nucleophilic substitution on this substrate.[15] |
Visualizations
Diagram 1: Mechanistic Decision Workflow
Caption: Energy profile showing stabilization of SN1 intermediates by polar protic solvents.
Protocol: Measuring Solvolysis Rate Constant
This protocol provides a general method for determining the first-order rate constant (k) for the solvolysis of this compound in a given solvent system, which can then be used in a Grunwald-Winstein analysis.
Objective: To determine the rate of HCl production, which is stoichiometric with the consumption of the starting material.
Materials:
-
This compound
-
Selected high-purity solvent (e.g., 80% v/v Ethanol/Water)
-
Conductivity meter or pH meter/autotitrator
-
Thermostatted water bath or reaction block
-
Volumetric flasks and pipettes
-
Stopwatch
Methodology:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 80 mL ethanol + 20 mL deionized water for 100 mL of 80% EtOH) in a volumetric flask. Ensure thorough mixing.
-
Stock Solution: Prepare a concentrated stock solution of this compound in a small amount of a non-reactive, aprotic solvent like dry acetone. This allows for rapid and precise addition to the reaction medium.
-
Thermal Equilibration: Place a known volume (e.g., 50.0 mL) of the prepared solvent into the reaction vessel. Submerge the vessel in the thermostat bath set to the desired temperature (e.g., 25.0 °C) and allow it to equilibrate for at least 20 minutes. Place your monitoring probe (conductivity or pH) into the solvent.
-
Reaction Initiation: Using a microliter syringe, inject a small, known volume of the this compound stock solution into the stirring solvent. The final concentration should be low (e.g., ~0.005 M) to ensure first-order kinetics. Start the stopwatch immediately.
-
Data Acquisition:
-
Conductivity Method: Record the change in conductivity over time. The production of H⁺ and Cl⁻ ions will cause a linear increase in conductivity for the initial phase of the reaction.
-
Titration Method: Monitor the pH. As HCl is produced, the pH will drop. Use an autotitrator to add a standardized base (e.g., NaOH) to maintain a constant pH, and record the volume of base added over time.
-
-
Data Analysis: The reaction is expected to follow first-order kinetics. The rate constant k can be determined by plotting ln(C₀/Cₜ) vs. time, where C is the concentration of the reactant. For conductivity or titration data, the rate constant can be calculated from the slope of the plot of ln(L∞ - Lₜ) vs. time (where L is conductivity) or ln(V∞ - Vₜ) vs. time (where V is the volume of titrant), respectively.
References
-
SciSpace. (n.d.). Correlation of the Rates of Solvolysis of 4-Morpholinecarbonyl Chloride Using the Extended Grunwald-Winstein Equation. Retrieved from [Link]
-
YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Grunwald–Winstein equation. Retrieved from [Link]
-
MDPI. (n.d.). Application of the Extended Grunwald-Winstein Equation to Solvolyses of n-Propyl Chloroformate. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Molecules, 16(7), 5449–5459. Retrieved from [Link]
-
YouTube. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. Retrieved from [Link]
-
IUPAC. (n.d.). Grunwald–Winstein equation. IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]
-
MedLife Mastery. (n.d.). Effects of Solvents on Nucleophilicity. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
YouTube. (2013). Effect of Solvent on Sn1 Reaction. Retrieved from [Link]
-
Khan Academy. (2010). Solvent Effects on Sn1 and Sn2 Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
YouTube. (2020). 7.13 Part 3: Factors Affecting SN1 Rates. Retrieved from [Link]
-
YouTube. (2020). Question 7.33. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. medlifemastery.com [medlifemastery.com]
- 8. youtube.com [youtube.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. goldbook.iupac.org [goldbook.iupac.org]
- 14. Grunwald–Winstein equation - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Monitoring 4-Fluorobenzhydryl Chloride Reactions by TLC & HPLC
Welcome to the technical support center for monitoring reactions involving 4-Fluorobenzhydryl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice on utilizing Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for real-time reaction tracking. Here, we move beyond basic protocols to explain the "why" behind experimental choices, ensuring robust and reproducible results.
Section 1: Understanding Your Reaction and Analyte
This compound is a reactive electrophile commonly used in nucleophilic substitution reactions. The key to effective chromatographic monitoring is understanding the relative polarity of your starting material, product(s), and potential side products.
-
Starting Material: this compound is a moderately polar compound due to the presence of the halogen and the aromatic rings.
-
Expected Products: In a typical SN2 reaction with a nucleophile (e.g., an alcohol, amine, or thiol), the resulting ether, amine, or thioether will likely have a different polarity. The change in polarity will depend on the nature of the nucleophile.
-
Potential Side Products:
-
Hydrolysis: Reaction with trace water can lead to the formation of 4-fluorobenzhydrol, which is more polar than the starting material.
-
Oxidation: Oxidation of the starting material or the alcohol byproduct could yield 4,4'-difluorobenzophenone, a less polar compound.
-
A successful chromatographic method will effectively separate these different species, providing a clear picture of the reaction's progress.
Section 2: Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring
TLC is an indispensable tool for the qualitative monitoring of chemical reactions due to its speed, simplicity, and low cost.[1] It provides a quick snapshot of the consumption of starting materials and the formation of products.
Frequently Asked Questions (FAQs) - TLC
Q1: What is a good starting solvent system for TLC analysis of a this compound reaction?
A1: A mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is an excellent starting point.[2][3] A common initial ratio to try is 7:3 or 8:2 hexanes:ethyl acetate .
-
Rationale: this compound is expected to have a moderate Rf value in this system. The less polar byproducts (like 4,4'-difluorobenzophenone) will travel further up the plate (higher Rf), while more polar products or byproducts (like 4-fluorobenzhydrol) will have a lower Rf. You can adjust the ratio to achieve optimal separation where the Rf of your starting material is around 0.3-0.4.[3][4]
Q2: How do I visualize the spots on my TLC plate?
A2: this compound and its likely products contain aromatic rings, making them UV-active.
-
UV Light (254 nm): This should be your primary, non-destructive visualization method.[5] Compounds that absorb UV light will appear as dark spots on a fluorescent green background.[5][6] It's good practice to circle the spots with a pencil while under the UV lamp.[6]
-
Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method that can visualize a wide range of organic compounds.[5] Aromatic compounds often stain well with iodine, appearing as brown spots.[7]
-
Permanganate Stain (KMnO4): This is a destructive method, but it is very useful for detecting compounds that can be oxidized, such as the potential alcohol byproduct (4-fluorobenzhydrol). These will appear as yellow-brown spots on a purple background.
Q3: My spots are streaking. What's causing this and how do I fix it?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: You may have spotted too much of your reaction mixture. Try diluting your sample before spotting it on the plate.
-
Inappropriate Solvent System: If the solvent is too polar, it can cause the spots to streak. Try a less polar mobile phase (increase the proportion of hexanes).
-
Acidic or Basic Compounds: If your product or starting material is acidic or basic, it can interact strongly with the silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can often resolve this.
Troubleshooting Guide - TLC
This flowchart provides a systematic approach to resolving common TLC issues.
Caption: Troubleshooting common TLC problems.
Experimental Protocol: Monitoring a Reaction by TLC
-
Prepare the TLC Chamber: Pour your chosen solvent system (e.g., 8:2 hexanes:ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.[8] Close the chamber.
-
Spot the Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes: "S" for starting material, "C" for co-spot, and "R" for the reaction mixture.
-
Using a capillary tube, spot a dilute solution of your this compound starting material on the "S" and "C" lanes.
-
Withdraw a small aliquot from your reaction mixture and spot it on the "R" and "C" lanes (spotting directly on top of the starting material in the "C" lane).
-
Develop the Plate: Carefully place the TLC plate in the saturated chamber and close the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp and circle them. Note the disappearance of the starting material spot and the appearance of new product spots in the "R" lane. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.
Section 3: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a powerful technique for quantitative monitoring of reactions, allowing you to determine the concentration of reactants and products over time and calculate reaction kinetics and yield.
Frequently Asked Questions (FAQs) - HPLC
Q1: What type of HPLC column and mobile phase should I use?
A1: A reversed-phase C18 column is the most common and suitable choice for separating this compound and its derivatives.[9][10][11]
-
Column: A standard analytical C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[10][11]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.[9] You can start with a linear gradient from approximately 50% acetonitrile in water to 95% acetonitrile over 10-15 minutes. Methanol can also be used as the organic modifier.
-
Additives: To improve peak shape and reproducibility, especially if acidic or basic compounds are present, consider adding 0.1% trifluoroacetic acid (TFA) or formic acid to both the water and acetonitrile.
Q2: What detector settings are appropriate?
A2: A UV detector is ideal. The aromatic rings in this compound and related compounds absorb UV light. A detection wavelength of 220 nm or 254 nm should provide good sensitivity.[9][10]
Q3: My peaks are tailing or fronting. How can I improve the peak shape?
A3: Poor peak shape is a common issue in HPLC.
-
Tailing Peaks: This is often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds. Adding a mobile phase modifier like TFA can help to protonate silanol groups on the silica support and reduce these interactions.
-
Fronting Peaks: This is often a sign of column overload. Try injecting a smaller volume or diluting your sample.
-
Solvent Mismatch: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Troubleshooting Guide - HPLC
This flowchart outlines a logical approach to diagnosing and solving common HPLC problems.
Caption: A workflow for troubleshooting common HPLC issues.
Experimental Protocol: Quantitative Reaction Monitoring by HPLC
-
Method Development (Initial Run):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: At various time points during your reaction, withdraw a small aliquot (e.g., 50 µL) and immediately quench it by diluting into a larger volume (e.g., 950 µL) of the initial mobile phase (50:50 acetonitrile:water). This stops the reaction and prepares the sample for injection.
-
Analysis: Inject a standard solution of your this compound starting material to determine its retention time. Then, inject your timed reaction samples.
-
Data Interpretation: Monitor the decrease in the peak area of the starting material and the increase in the peak area of your product(s) over time. This data can be used to calculate the percentage conversion and reaction rate.
Data Summary Table: Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for moderately polar aromatic compounds. |
| Mobile Phase | A: H₂O + 0.1% TFAB: Acetonitrile + 0.1% TFA | Provides good separation and peak shape. |
| Gradient | 50-95% B over 10 min | Efficiently elutes compounds of varying polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 220 nm or 254 nm | High sensitivity for aromatic compounds. |
Section 4: Final Recommendations
-
Always co-spot on TLC: This is the most reliable way to confirm the presence of your starting material in the reaction mixture.
-
Filter HPLC samples: To prevent clogging of your column and instrument tubing, always filter your samples through a 0.45 µm syringe filter before injection.
-
Method Validation: For critical applications, especially in drug development, your final HPLC method should be validated for linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Record Keeping: Maintain detailed records of your chromatographic conditions and results. This is invaluable for troubleshooting and ensuring reproducibility.
By applying these principles and protocols, you can effectively and reliably monitor your reactions involving this compound, leading to better control over your chemical transformations and higher quality results.
References
-
The Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
ResearchGate. (n.d.). The Rf value of the ethyl acetate fraction detected on the Thin Layer.... Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
-
EPA NEPAL. (n.d.). Measurement of Hydrolysis Rate Constants for Evaluation of Hazardous Waste Land Disposal: Volume I - Data on 32 Chemicals. Retrieved from [Link]
-
Supporting Information. (n.d.). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal. Retrieved from [Link]
-
David, V., et al. (n.d.). Comparison of the phase ratio for C18 HPLC columns using three different organic modifiers. Analele Universității din București - Chimie. Retrieved from [Link]
-
PubMed Central. (2024, November 7). Application of nucleophilic substitution reaction for sensitive determination of heptaminol hydrochloride in pharmaceuticals. Retrieved from [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US7208617B2 - Hydrolysis of chlorosilanes.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Retrieved from [Link]
-
Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]
-
MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]
-
Merck Millipore. (n.d.). TLC Tips and Tricks. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Retrieved from [Link]
-
Reddit. (2020, January 19). Rf value for TLC. Retrieved from [Link]
-
Chromatography Forum. (2009, March 26). Interesting retention time for C18 column. Retrieved from [Link]
-
University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
-
Chegg.com. (2019, February 24). Solved 5. (a) Calculate the Rf values for compounds X, Y,. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Column Technical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention of [18F]fluoride on reversed phase HPLC columns. Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. rsc.org [rsc.org]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Fluorobenzhydryl Chloride and 4-Chlorobenzhydryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the reactivity of 4-Fluorobenzhydryl chloride and 4-Chlorobenzhydryl chloride. Moving beyond a simple product description, we will delve into the mechanistic underpinnings of their chemical behavior, supported by experimental data and detailed protocols to empower your research and development endeavors.
Introduction: The Role of Substituted Benzhydryl Chlorides in Synthesis
Benzhydryl chlorides are valuable reagents in organic synthesis, serving as precursors for a wide array of molecular scaffolds. The two halogen-substituted variants, this compound and 4-Chlorobenzhydryl chloride, are particularly important in the synthesis of pharmaceuticals and agrochemicals due to the unique properties imparted by the halogen atom.[1] Understanding their relative reactivity is paramount for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes. This guide will explore the factors governing their reactivity in nucleophilic substitution reactions, providing both a theoretical framework and practical experimental guidance.
Mechanistic Framework: The SN1 Pathway and Carbocation Stability
The reactivity of benzhydryl chlorides is predominantly dictated by their propensity to undergo nucleophilic substitution via a unimolecular (SN1) mechanism.[2] This pathway proceeds in a stepwise fashion, with the rate-determining step being the ionization of the carbon-chlorine bond to form a planar benzhydryl carbocation intermediate.[2][3] The stability of this carbocation is the single most important factor governing the reaction rate.[1][4] Consequently, any structural feature that stabilizes this positively charged intermediate will accelerate the reaction, while any feature that destabilizes it will have a retarding effect.
Caption: The SN1 solvolysis mechanism of a substituted benzhydryl chloride.
The Decisive Factor: Electronic Effects of Halogen Substituents
The key to understanding the reactivity difference between the fluoro and chloro analogues lies in the electronic effects of the halogen substituent at the para position. Halogens exert two opposing electronic effects:
-
The Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bond network. This effect is electron-withdrawing and destabilizes the positively charged carbocation intermediate. The strength of the inductive effect decreases down the group: F > Cl > Br > I.[4]
-
The Resonance Effect (+M or +R): The lone pair electrons on the halogen can be delocalized into the pi-system of the benzene ring. This effect is electron-donating and helps to stabilize the carbocation by dispersing the positive charge.[3] For effective resonance, the orbitals of the substituent and the ring must overlap efficiently.
For both fluorine and chlorine, the electron-withdrawing inductive effect is stronger than the electron-donating resonance effect, making them net deactivating groups in this context.[4] However, the balance of these two effects is different for each halogen.
-
Fluorine: Possesses the strongest inductive effect due to its supreme electronegativity. This powerfully destabilizes the benzhydryl carbocation. While its 2p orbitals are of a similar size to the carbon 2p orbitals, allowing for potentially efficient resonance donation, the strong inductive pull dominates significantly.
-
Chlorine: Is less electronegative than fluorine, resulting in a weaker inductive withdrawal of electron density.[5] Its 3p orbitals are larger and have poorer overlap with carbon's 2p orbitals, leading to a less effective resonance donation compared to fluorine.
The crucial point is the net effect. The significantly stronger inductive effect of fluorine makes it a more deactivating substituent in electrophilic aromatic reactions and reactions involving carbocation intermediates. Therefore, the 4-fluorobenzhydryl carbocation is less stable than the 4-chlorobenzhydryl carbocation . This directly implies that This compound is less reactive than 4-Chlorobenzhydryl chloride in SN1 reactions.
Quantitative Reactivity Data
The solvolysis rates of various substituted benzhydryl chlorides have been studied extensively. These kinetic studies provide quantitative validation for the principles discussed above. The data is typically presented as first-order rate constants (k) for the reaction in a standardized solvent system, often aqueous acetone or ethanol.
| Compound | para-Substituent (X) | Rate Constant (k) at 25°C (s⁻¹) in 80% aq. Acetone | Relative Rate (k/k₀) |
| Benzhydryl chloride | H | 1.31 x 10⁻⁴ | 1.00 |
| 4-Chlorobenzhydryl chloride | 4-Cl | 2.63 x 10⁻⁵ | 0.20 |
| 4-Methylbenzhydryl chloride | 4-CH₃ | 1.15 x 10⁻³ | 8.78 |
| 4,4'-Dichlorobenzhydryl chloride | 4,4'-(Cl)₂ | 5.50 x 10⁻⁶ | 0.042 |
Note: Data is compiled and extrapolated from literature sources.[2] k₀ is the rate constant for the unsubstituted benzhydryl chloride.
Experimental Protocol: Comparative Solvolysis Rate Determination by Conductometry
To empirically validate the relative reactivity, a solvolysis kinetics experiment can be performed. The reaction produces hydrochloric acid, which can be monitored over time. Conductometry is a highly sensitive method for this purpose, as the production of ionic HCl in a less polar solvent mixture leads to a significant change in conductivity.[6]
Caption: Experimental workflow for determining solvolysis rates via conductometry.
Objective: To determine and compare the first-order rate constants for the solvolysis of this compound and 4-Chlorobenzhydryl chloride.
Materials:
-
This compound
-
4-Chlorobenzhydryl chloride
-
Acetone (ACS grade)
-
Deionized water
-
Small, dry test tubes or vials for stock solutions
-
Volumetric flasks and pipettes
-
Reaction vessel (e.g., a 50 mL jacketed beaker)
-
Magnetic stirrer and stir bar
Apparatus:
-
Conductivity meter with a probe
-
Thermostatic water bath (set to 25.0 ± 0.1 °C)
-
Stopwatch or data acquisition software
-
Micropipette (100-1000 µL range)
Procedure:
-
Solvent Preparation: Prepare a solvent mixture of 80% acetone and 20% deionized water by volume. Ensure thorough mixing.
-
Stock Solution Preparation: Prepare dilute stock solutions (e.g., 0.1 M) of both this compound and 4-Chlorobenzhydryl chloride in dry acetone. Caution: Benzhydryl chlorides can be skin irritants; handle with appropriate personal protective equipment (PPE).[6]
-
System Equilibration: Place 30.0 mL of the 80% aqueous acetone solvent into the reaction vessel. Submerge the vessel in the thermostatic water bath at 25.0 °C and allow the solvent to reach thermal equilibrium (approx. 10-15 minutes) with gentle stirring.
-
Initial Conductance: Place the conductivity probe into the solvent. Record the initial, stable conductance reading of the solvent alone.
-
Reaction Initiation: Using a micropipette, inject a small, precise volume (e.g., 100 µL) of one of the benzhydryl chloride stock solutions into the stirring solvent. Start the stopwatch or data acquisition software immediately upon injection. This is time t=0.
-
Data Collection: Record the conductance of the solution at regular time intervals (e.g., every 30 seconds for the chloro-compound, potentially longer for the fluoro-compound) until the reading becomes stable, indicating the reaction is complete.
-
Repeat: Thoroughly clean and dry the reaction vessel and probe. Repeat steps 3-6 for the other benzhydryl chloride isomer. It is recommended to perform each experiment in triplicate to ensure reproducibility.[6]
Data Analysis:
-
The first-order rate constant, k, can be determined by fitting the conductance (G) versus time (t) data to a single-exponential equation: Gt = G∞ - (G∞ - G0)e-kt, where Gt is the conductance at time t, G0 is the initial conductance, and G∞ is the final conductance.
-
Alternatively, a plot of ln(G∞ - Gt) versus time will yield a straight line with a slope of -k.
-
Compare the average calculated k values for this compound and 4-Chlorobenzhydryl chloride.
Conclusion
The reactivity of this compound and 4-Chlorobenzhydryl chloride in SN1 reactions is governed by the stability of the intermediate carbocation. Both fluorine and chlorine substituents are deactivating compared to hydrogen due to their strong inductive effects outweighing their weaker resonance effects. However, the superior electronegativity and thus more powerful inductive effect of fluorine leads to greater destabilization of the benzhydryl carbocation compared to chlorine. As a result, 4-Chlorobenzhydryl chloride is significantly more reactive than this compound . This understanding is critical for scientists in drug development and process chemistry, enabling the rational design of synthetic strategies and the fine-tuning of reaction conditions to achieve desired outcomes.
References
-
Mayr, H., et al. (2011). Kinetics of the solvolyses of benzhydryl derivatives: basis for the construction of a comprehensive nucleofugality scale. Supporting Information. Available at: [Link]
-
Koh, H. J., Kang, S. J., & Kim, C. J. (2009). Correlation of the Rates of Solvolyses of Benzhydryl Halides Using an Extended Grunwald-Winstein Equation. Bulletin of the Korean Chemical Society, 30(2), 377-380. Available at: [Link]
-
LookChem. (n.d.). 4-Chlorobenzhydrylchloride. LookChem. Available at: [Link]
-
Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. The Journal of Organic Chemistry, 76(15), 5997-6009. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. Department of Chemistry. Available at: [Link]
-
Nolte, C. (2011). Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides. Dissertation, Ludwig-Maximilians-Universität München. Available at: [Link]
-
Burley, R. E. M. (1972). A KINETIC STUDY OF THE SOLVOLYSIS OF SOME DIPHENYLMETHYL CHLORIDES. Thesis, University of Canterbury. Available at: [Link]
-
Mphahlele, M. J., et al. (2018). Effect of chloride substitution on the performance of a benzhydryl-substituted bis(arylimino)pyridyl–cobalt ethylene polymerization catalyst. Comptes Rendus Chimie, 21(10), 956-965. Available at: [Link]
-
YouTube. (2023, August 18). Carbocation Stability Ranking Explained: Quick and Easy!!! (By a student). [Video]. YouTube. Available at: [Link]
-
Bentley, T. W., & E-mail, G. L. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6637-6667. Available at: [Link]
-
Chemistry LibreTexts. (2025, June 6). 7.9: Carbocation Structure and Stability. Chemistry LibreTexts. Available at: [Link]
-
Bentley, T. W., & Llewellyn, G. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6637-6667. Available at: [Link]
-
Ashenhurst, J. (2011, March 11). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Available at: [Link]
-
Oxford University Press. (n.d.). Non-linear Hammett plots. Oxford University Press. Available at: [Link]
-
Barkenbus, C., Friedman, E. B., & Flege, R. K. (1939). THE REACTION OF PARA-SUBSTITUTED BENZYL CHLORIDES WITH SODIUM HYDROGEN SULFIDE. Journal of the American Chemical Society, 61(11), 3140-3141. Available at: [Link]
-
St. Clair, J. (2022, November 23). Quantum chemical analysis uncovers previously overlooked contributor to carbocation stability trend. Chemistry World. Available at: [Link]
-
Chemistry LibreTexts. (2025, March 18). 7.10: Carbocation Structure and Stability. Chemistry LibreTexts. Available at: [Link]
-
Koh, H. J., et al. (2007). Correlation of the Rates of Solvolysis of 4-Morpholinecarbonyl Chloride Using the Extended Grunwald-Winstein Equation. Bulletin of the Korean Chemical Society, 28(10), 1773-1776. Available at: [Link]
-
CORE. (n.d.). An investigation of the reaction of benzhydryl chloride with potassium t-butoxide in DMSO. CORE. Available at: [Link]
-
University of Victoria. (2016). CHEM 331 Problem Set #3: Substituent Effects and LFERs. University of Victoria. Available at: [Link]
-
Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link]
-
Global Substance Registration System. (n.d.). 4-CHLOROBENZHYDRYL CHLORIDE. Global Substance Registration System. Available at: [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts. Available at: [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2643-2656. Available at: [Link]
-
PubChem. (n.d.). 4-Chlorobenzhydryl chloride. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. ResearchGate. Available at: [Link]
-
Bentley, T. W., Jones, R. O., & Koo, I. S. (1995). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry, 60(24), 7861-7866. Available at: [Link]
-
CP Lab Safety. (n.d.). 4-Chlorobenzhydryl Chloride, 25g, Each. CP Lab Safety. Available at: [Link]
Sources
A Comparative Guide to 4-Fluorobenzhydryl (4-FBn) Protecting Groups in Modern Organic Synthesis
In the landscape of multistep organic synthesis, the strategic use of protecting groups is a cornerstone of achieving high yields and chemo-selectivity. For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an in-depth technical comparison of the 4-Fluorobenzhydryl (4-FBn) protecting group with other commonly employed protecting groups for amines and amides, offering experimental insights and data to inform your synthetic strategies.
The Benzhydryl Scaffold: A Foundation for Tunable Acid Lability
The benzhydryl (diphenylmethyl) protecting group has been recognized for its utility in protecting various functional groups, particularly nitrogen-containing moieties like those in uracil and its analogues.[1][2] The core value of the benzhydryl group lies in its acid-labile nature, allowing for its removal under conditions that can be orthogonal to other protecting groups. The stability of the benzhydryl cation, formed upon cleavage, is a key determinant of its lability.
The introduction of substituents onto the aromatic rings of the benzhydryl group provides a powerful tool for tuning its stability. Electron-donating groups enhance the stability of the carbocation, making the protecting group more labile, while electron-withdrawing groups have the opposite effect, increasing its robustness. The 4-Fluorobenzhydryl (4-FBn) group, with its moderately electron-withdrawing fluorine atom, sits in a unique position, offering a nuanced level of acid stability that can be exploited in complex synthetic sequences.
Comparison with Common Amine Protecting Groups
The choice of a protecting group is dictated by the specific requirements of a synthetic pathway, including the presence of other functional groups and the desired deprotection conditions. Here, we compare the 4-FBn group with three of the most widely used amine protecting groups: Boc, Cbz, and Fmoc.
| Protecting Group | Structure | Introduction | Cleavage Conditions | Orthogonality & Remarks |
| 4-Fluorobenzhydryl (4-FBn) | 4-F-C₆H₄-CH(Ph)- | Reaction with 4-fluorobenzhydryl bromide or a related halide. | Mild to strong acidic conditions (e.g., TFA, potentially tunable with acid strength). | Expected to be orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups. The fluorine atom likely increases its stability to acid compared to the unsubstituted benzhydryl group. |
| tert-Butoxycarbonyl (Boc) | (CH₃)₃C-O-CO- | Reaction with di-tert-butyl dicarbonate (Boc₂O). | Strong acids (e.g., neat trifluoroacetic acid (TFA), HCl in dioxane).[3][4][5] | Orthogonal to base-labile and hydrogenolysis-labile groups. Widely used in solid-phase peptide synthesis (SPPS).[3] |
| Carboxybenzyl (Cbz or Z) | C₆H₅CH₂-O-CO- | Reaction with benzyl chloroformate (Cbz-Cl). | Catalytic hydrogenolysis (e.g., H₂, Pd/C). Can also be cleaved by strong acids, but hydrogenolysis is preferred for its mildness.[3] | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups. Not suitable for substrates containing other reducible functional groups. |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Reaction with Fmoc-Cl or Fmoc-OSu. | Basic conditions (e.g., 20-50% piperidine in DMF).[3] | Orthogonal to acid-labile and hydrogenolysis-labile groups. The cornerstone of modern Fmoc-based SPPS. |
The 4-FBn Group in Practice: A Deeper Dive
The 4-FBn group, as a derivative of the benzhydryl scaffold, offers a distinct advantage in its tunable acid lability. The electron-withdrawing nature of the fluorine atom is anticipated to decrease the stability of the resulting carbocation upon cleavage compared to the unsubstituted benzhydryl group. This translates to a requirement for stronger acidic conditions for deprotection, thereby enhancing its stability towards milder acids that might cleave more labile groups like Boc.
This property allows for a finer degree of control in a synthetic sequence where multiple acid-labile protecting groups are present. For instance, a Boc group could potentially be removed selectively in the presence of a 4-FBn group by using carefully controlled, milder acidic conditions.
Experimental Protocols
Protection of an Amine with 4-Fluorobenzhydryl Bromide (General Procedure):
-
Dissolution: Dissolve the amine substrate (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base (1.1 - 1.5 equiv), such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution and stir at room temperature.
-
Alkylation: Add a solution of 4-fluorobenzhydryl bromide (1.05 equiv) in the same solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating depending on the reactivity of the amine.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Deprotection of a 4-FBn Protected Amine (General Procedure):
-
Dissolution: Dissolve the N-(4-Fluorobenzhydryl)-protected substrate in a suitable solvent such as DCM.
-
Acid Addition: Add trifluoroacetic acid (TFA) (typically 10-50% v/v in DCM) to the solution at 0 °C. The concentration of TFA and reaction temperature should be optimized based on the substrate's sensitivity.
-
Reaction Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Work-up: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, and concentrate. Purify the product as necessary.
Visualizing the Orthogonality
The concept of orthogonal protection is central to the efficient synthesis of complex molecules. The following diagram illustrates the distinct cleavage conditions for 4-FBn and other common amine protecting groups.
Caption: Orthogonal deprotection strategies for common amine protecting groups.
Conclusion
The 4-Fluorobenzhydryl (4-FBn) protecting group represents a valuable addition to the synthetic chemist's toolbox. Its modulated acid lability, conferred by the fluorine substituent, allows for a greater degree of control in complex synthetic routes involving multiple acid-sensitive functionalities. By understanding the principles of its stability and cleavage relative to other common protecting groups like Boc, Cbz, and Fmoc, researchers can design more robust and efficient synthetic strategies for the development of novel therapeutics and complex organic molecules.
References
-
Wu, F., Buhendwa, M. G., & Weaver, D. F. (2007). Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. The Journal of Organic Chemistry, 72(22), 8493–8497. [Link]
-
Wu, F., Buhendwa, M. G., & Weaver, D. F. (2007). Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. The Journal of Organic Chemistry, 72(22), 8493–8497. [Link]
-
Brady, S. F., Hirschmann, R., & Veber, D. F. (1977). Some novel, acid-labile amine protecting groups. The Journal of Organic Chemistry, 42(1), 143–146. [Link]
-
Vedejs, E., & Lin, S. (1994). Amine Protection and Deprotection. In Comprehensive Organic Synthesis II (Vol. 6, pp. 613-667). Elsevier. [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Semantic Scholar. (n.d.). Acid-labile protecting groups for the synthesis of lipidated peptides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]
-
Johnson, J. S. (2022). Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. Accounts of Chemical Research, 55(1), 1–13. [Link]
-
Wadsak, W., & Mitterhauser, M. (2010). Synthesis and application of 4-[(18)F]fluorobenzylamine: a versatile building block for the preparation of PET radiotracers. Organic & Biomolecular Chemistry, 8(20), 4730–4735. [Link]
-
Master Organic Chemistry. (2023, March 14). Amine Protection and Deprotection. Retrieved from [Link]
-
Tang, W., & Hu, X. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Molecules, 29(12), 2826. [Link]
Sources
A Senior Application Scientist's Guide to the Analytical Characterization of 4-Fluorobenzhydryl Chloride and Its Derivatives
In the landscape of pharmaceutical research and fine chemical synthesis, the structural elucidation and purity assessment of intermediates are paramount. 4-Fluorobenzhydryl chloride and its derivatives are a significant class of compounds, often serving as key building blocks for synthesizing various pharmacologically active molecules. Their reactivity, driven by the benzhydryl chloride moiety, necessitates robust and precise analytical methods to ensure reaction progression, identify impurities, and confirm the structure of the final products.
This guide provides an in-depth comparison of the primary analytical techniques for the characterization of these compounds. We will move beyond mere procedural lists to explore the underlying principles, the rationale for methodological choices, and the practical insights gained from extensive field experience. Every protocol is designed as a self-validating system, ensuring the trustworthiness and reproducibility of your results.
The Analytical Challenge: Understanding the Molecule
This compound is characterized by two phenyl rings and a chlorine atom attached to a central carbon, with a fluorine atom substituting one of the aromatic rings. This structure presents specific analytical considerations:
-
Reactivity: The benzylic chloride is susceptible to nucleophilic substitution and elimination, potentially leading to degradation or side-product formation during analysis.
-
Chirality: If the substitution on the phenyl rings is asymmetric, the benzhydryl carbon becomes a chiral center, requiring enantioselective analytical methods.
-
Fluorine Atom: The presence of the ¹⁹F isotope is a powerful analytical handle, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide will dissect the application of NMR Spectroscopy, Mass Spectrometry, Chromatographic Separations, and Vibrational Spectroscopy to address these challenges.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR is the most powerful technique for the unambiguous structural determination of organic molecules. For 4-fluorobenzhydryl derivatives, a multi-nuclear approach is essential.
Expertise & Experience: Why a Multi-Nuclear NMR Approach?
Simply running a proton (¹H) NMR is insufficient. While ¹H NMR provides crucial information about the aromatic and methine protons, the real power comes from combining it with Carbon-13 (¹³C) and Fluorine-19 (¹⁹F) NMR.
-
¹H NMR: Reveals the number of different types of protons and their connectivity through spin-spin coupling. The chemical shift of the benzhydryl proton is highly sensitive to its electronic environment.
-
¹³C NMR: Provides a count of unique carbon atoms and information about their hybridization and electronic environment.
-
¹⁹F NMR: This is particularly valuable. Since ¹⁹F has a natural abundance of 100% and a spin of ½, it provides sharp signals with a wide chemical shift range, making it highly sensitive to subtle structural changes.[1] The presence of a clean singlet or a specific multiplet in the ¹⁹F spectrum is a strong confirmation of the fluorinated ring's integrity. Furthermore, fluorine's electronegativity influences the chemical shifts of nearby protons.[2]
Trustworthiness: Self-Validating Protocols
A robust NMR characterization involves correlating data across different spectra. For instance, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can definitively link protons to their directly attached carbons and to carbons further away, respectively, leaving no ambiguity in the structural assignment.
Experimental Protocol: Full NMR Characterization
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice due to its ability to dissolve a wide range of organic compounds.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Observe the integration of signals to confirm proton ratios. The benzhydryl proton (CH-Cl) will typically appear as a singlet around 6.0-6.5 ppm. The aromatic protons will appear in the 7.0-7.6 ppm region, showing coupling patterns consistent with the substitution on the rings.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
The carbon attached to fluorine will show a large one-bond C-F coupling constant (¹JCF), a key diagnostic feature.
-
-
¹⁹F NMR Acquisition:
-
Acquire a ¹⁹F spectrum (proton-decoupled or coupled).
-
Typical chemical shift for aryl fluorides will be in the range of -100 to -140 ppm relative to CFCl₃.
-
-
2D NMR (if required for complex derivatives):
-
Acquire COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) spectra to assemble the complete molecular structure.
-
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of the parent compound and gaining structural insights from its fragmentation patterns. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for identifying components in a mixture.
Expertise & Experience: Choosing the Right Ionization Technique
The choice of ionization method is critical for analyzing reactive molecules like benzhydryl chlorides.
-
Electron Ionization (EI), typically in GC-MS: This is a high-energy "hard" ionization technique that often leads to extensive fragmentation.[3] While this can make the molecular ion peak weak or absent, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound. Common fragmentations for alkyl halides include the loss of the halogen and alpha-cleavage.[4]
-
Electrospray Ionization (ESI) or Chemical Ionization (CI), typically in LC-MS or for direct infusion: These are "soft" ionization techniques that impart less energy to the molecule, usually resulting in a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This is ideal for confirming the molecular weight. For reactive species like 4-fluorobenzyl chloride, derivatization may be employed to create a stable derivative that is more amenable to ESI-MS analysis.[5]
Logical Workflow for MS Analysis
The following diagram illustrates a logical workflow for choosing the appropriate MS technique.
Caption: Decision workflow for MS analysis.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable derivatives.[6]
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is a good starting point.[7]
-
Inlet Temperature: Typically 250 °C. Use a split injection to avoid overloading the column.
-
Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to your compound. Analyze the mass spectrum for the molecular ion (if present) and characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature for chlorine-containing fragments.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Separation
HPLC is the premier technique for assessing the purity of a sample, separating it from starting materials, by-products, and degradation products. Its high resolution and sensitivity make it ideal for quantitative analysis.
Expertise & Experience: Method Development Strategy
For benzhydryl derivatives, reversed-phase HPLC is the most common approach.[8] The key is selecting the right column and mobile phase to achieve optimal separation.
-
Stationary Phase (Column): A C18 column is the standard choice, offering good retention for moderately non-polar compounds. For more polar derivatives, a C8 or a polar-embedded column might be more suitable.
-
Mobile Phase: A mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is used. A gradient elution (where the proportion of organic solvent is increased over time) is typically required to elute all components of a reaction mixture with good resolution.
-
Detection: UV detection is standard, as the phenyl rings provide strong chromophores. A photodiode array (PDA) detector is highly recommended as it can acquire a full UV spectrum for each peak, aiding in peak identification and purity assessment.
For chiral derivatives, specialized chiral stationary phases (CSPs) are necessary to separate the enantiomers.[9]
Experimental Protocol: Reversed-Phase HPLC Purity Assay
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in the mobile phase or a compatible solvent (e.g., acetonitrile). Dilute to a working concentration of ~0.1 mg/mL.
-
HPLC System & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: PDA detector, monitoring at 220 nm and 254 nm.
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Quick Functional Group Check
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10] While it doesn't provide the detailed structural map of NMR, it serves as an excellent and quick verification tool.
Expertise & Experience: Interpreting the Spectrum
For this compound derivatives, the key vibrational bands to look for are:
-
C-H stretching (aromatic): Just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Just below 3000 cm⁻¹ (for the benzhydryl C-H).
-
C=C stretching (aromatic): A series of peaks in the 1600-1450 cm⁻¹ region.
-
C-F stretching: A strong, characteristic absorption typically in the 1250-1000 cm⁻¹ range.[11]
-
C-Cl stretching: This absorption is found in the fingerprint region, typically between 850-550 cm⁻¹, and can sometimes be difficult to assign definitively.[12]
Experimental Protocol: FT-IR Analysis (ATR)
Attenuated Total Reflectance (ATR) is the most common and convenient sampling method.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Label the major peaks in the spectrum and assign them to the corresponding functional groups to confirm the presence of the key structural motifs.
Comparison of Analytical Methods
| Technique | Primary Use | Strengths | Limitations | Causality for Choice |
| NMR Spectroscopy | Unambiguous structure elucidation | Provides detailed connectivity information; ¹⁹F NMR is highly specific and sensitive.[1][2] | Requires pure sample; relatively low throughput; requires more sample mass. | When the exact molecular structure, including stereochemistry and isomerism, must be confirmed. |
| Mass Spectrometry | Molecular weight determination; structural information via fragmentation | High sensitivity; confirms elemental composition (HRMS); couples well with chromatography (GC/LC-MS).[5][13] | Isomers may not be distinguishable without chromatography; hard ionization can lead to loss of molecular ion. | To quickly confirm the molecular weight of a synthesized compound and identify impurities in a mixture. |
| HPLC | Purity assessment; separation of mixtures; quantitative analysis | High resolution for complex mixtures; robust and reproducible; adaptable for chiral separations.[14] | Does not provide definitive structural information on its own; requires method development. | The gold standard for determining the purity of a drug substance or intermediate and for monitoring reaction progress. |
| GC-MS | Analysis of volatile and thermally stable compounds | Excellent separation efficiency; provides both retention time and mass spectral data for high-confidence identification.[6] | Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation. | For analyzing reaction mixtures where volatile by-products or derivatives are expected. |
| FT-IR Spectroscopy | Functional group identification | Fast, non-destructive, requires minimal sample preparation.[10] | Provides limited structural information; fingerprint region can be complex and difficult to interpret.[2][12] | As a rapid initial check to confirm the presence of key functional groups (e.g., C-F, aromatic rings) post-synthesis. |
Conclusion: An Integrated Analytical Approach
No single technique can provide a complete picture of a this compound derivative. A truly robust characterization relies on an integrated approach, where the strengths of one technique compensate for the limitations of another. A typical workflow for a newly synthesized derivative would involve:
-
Initial Screen: FT-IR to quickly confirm the presence of expected functional groups.
-
Purity Check: HPLC-UV/PDA to assess purity and identify the number of components in the sample.
-
Structural Confirmation: High-resolution MS to confirm the molecular weight and elemental formula, followed by a full suite of NMR experiments (¹H, ¹³C, ¹⁹F) on the purified sample to provide unambiguous structural proof.
By judiciously applying these methods and understanding the causality behind each experimental choice, researchers can ensure the quality, identity, and purity of their compounds, paving the way for successful downstream applications in drug development and materials science.
References
-
Zhou, L. L., et al. (2015). ¹⁹F NMR method for the determination of quality of virgin olive oil. ResearchGate. Available at: [Link]
-
Al-Amiery, A. A., et al. (2016). Synthesis and characterization of 4-fluorobenzaldehyde thiosemicarbazone derivatives as corrosion inhibitors. ResearchGate. Available at: [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Organic Chemistry at CU Boulder. Available at: [Link]
-
Yang, E. Y., et al. (2005). Trapping 4-fluorobenzyl Chloride in Human Plasma With Chemical Derivatization Followed by Quantitative Bioanalysis Using High-Performance Liquid chromatography/tandem Mass Spectrometry. PubMed. Available at: [Link]
-
Khlebnikov, A. F., & Konev, A. S. (2016). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]
-
Yousif, E., et al. (2015). Synthesis of 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2021). 5.3: Spectroscopic Properties of Alkyl Halides. Chemistry LibreTexts. Available at: [Link]
-
Van de Plas, R., et al. (2015). Recent Developments in Mass Spectrometry to Support Next-Generation Synthesis and Screening. National Center for Biotechnology Information. Available at: [Link]
-
Agilent Technologies. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Agilent. Available at: [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. Available at: [Link]
-
Attia, M. S., et al. (2014). HIGHLY SENSITIVE FLUORIMETRIC METHOD FOR DETERMINATION OF VARENICLINE IN ITS BULK AND TABLETS VIA DERIVATIZATION WITH 7- CHLORO-. ResearchGate. Available at: [Link]
-
Abdel-Aziz, M., et al. (2017). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. Available at: [Link]
-
Gault, J., et al. (2022). High-Throughput Native Mass Spectrometry Screening in Drug Discovery. CNR-IRIS. Available at: [Link]
-
Scribd. (n.d.). Derivatives in HPLC Analysis Techniques. Scribd. Available at: [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]
-
Vanninen, P., & Kostiainen, O. (2011). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. Available at: [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]
-
Fux, E., et al. (2014). High resolution mass spectrometry for quantitative analysis and untargeted screening of algal toxins in mussels and passive samplers. Archimer. Available at: [Link]
-
De, S., et al. (2016). Synthesis and Characterization of ] Nanocubes. MDPI. Available at: [Link]
-
Regalado, E. L., et al. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Merck. Available at: [Link]
-
Andrews, L., et al. (1985). Fourier-Transform Infrared Spectra of Alkyl Halide-HF Hydrogen-Bonded Complexes in Solid Argon. ACS Publications. Available at: [Link]
-
Shimadzu. (n.d.). GC-MS Application Data Sheet No. 4 (Industry) Analysis of Chloride Compounds in Gasoline using NCI. Shimadzu. Available at: [Link]
-
da Silva, M. L., et al. (2014). Analytical Methods. RSC Publishing. Available at: [Link]
-
Zapata, M., et al. (2012). New HPLC separation techniques. Cambridge Core. Available at: [Link]
-
Acevedo-Guzmán, Y., et al. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. New HPLC separation techniques (Chapter 4) - Phytoplankton Pigments [cambridge.org]
- 9. preprints.org [preprints.org]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. archimer.ifremer.fr [archimer.ifremer.fr]
- 14. hplc.eu [hplc.eu]
A Comparative Spectroscopic Guide to the Reaction Products of 4-Fluorobenzhydryl Chloride
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. 4-Fluorobenzhydryl chloride is a versatile reagent and intermediate, frequently employed in the synthesis of a variety of pharmacologically relevant scaffolds. Its reactivity, primarily centered around the labile benzylic chloride, allows for facile nucleophilic substitution and Friedel-Crafts alkylation reactions. Monitoring the conversion of this compound and identifying the resultant products necessitates a robust analytical approach, with spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) forming the cornerstone of this analysis.
Reaction Pathways of this compound
The primary reactions of this compound explored in this guide are nucleophilic substitution (hydrolysis and alcoholysis) and Friedel-Crafts alkylation. The general schemes for these transformations are illustrated below.
Caption: Common reaction pathways of this compound.
Spectroscopic Comparison: Reactant vs. Products
The following sections detail the expected and observed spectroscopic characteristics for this compound and its products from hydrolysis, alcoholysis (with methanol), and Friedel-Crafts alkylation (with benzene).
This compound (Starting Material) - Predicted Data
Due to the lack of published spectra, the following data is predicted based on the analysis of similar compounds such as 4-chlorobenzhydryl chloride and 4-fluorobenzyl chloride.
| Spectroscopic Technique | Predicted Characteristic Features |
| ¹H NMR | ~6.5 ppm (s, 1H) : Benzylic proton (CH-Cl).~7.0-7.5 ppm (m, 9H) : Aromatic protons. The protons on the fluorinated ring will show coupling to fluorine. |
| ¹³C NMR | ~65-70 ppm : Benzylic carbon (C-Cl).~115-116 ppm (d) : Aromatic carbons ortho to fluorine (showing C-F coupling).~128-130 ppm : Other aromatic carbons.~161-163 ppm (d) : Aromatic carbon bearing the fluorine (showing C-F coupling). |
| IR Spectroscopy (cm⁻¹) | ~3050-3030 : Aromatic C-H stretch.~1600, 1500, 1450 : Aromatic C=C stretching.~1220 : C-F stretch.~700-800 : C-Cl stretch. |
| Mass Spectrometry (m/z) | M⁺ : Expected molecular ion peak.[M-Cl]⁺ : Prominent fragment due to loss of chlorine, leading to a stable carbocation.[C₇H₆F]⁺, [C₆H₅]⁺ : Fragments corresponding to the fluorophenyl and phenyl moieties. |
Hydrolysis Product: 4-Fluorobenzhydrol
The hydrolysis of this compound yields 4-fluorobenzhydrol. The replacement of the chlorine atom with a hydroxyl group leads to significant and predictable changes in the spectroscopic data.
| Spectroscopic Technique | Observed Characteristic Features |
| ¹H NMR | ~5.8 ppm (s, 1H) : Benzylic proton (CH-OH).~2.0-4.0 ppm (br s, 1H) : Hydroxyl proton (OH), chemical shift can vary with concentration and solvent.~7.0-7.4 ppm (m, 9H) : Aromatic protons. |
| ¹³C NMR | ~75-80 ppm : Benzylic carbon (C-OH).~115 ppm (d) : Aromatic carbons ortho to fluorine.~127-129 ppm : Other aromatic carbons.~162 ppm (d) : Aromatic carbon bearing the fluorine. |
| IR Spectroscopy (cm⁻¹) | ~3600-3200 (broad) : O-H stretch.~3060-3030 : Aromatic C-H stretch.~1600, 1500 : Aromatic C=C stretching.~1225 : C-F stretch.~1020 : C-O stretch. |
| Mass Spectrometry (m/z) | M⁺ : Molecular ion peak.[M-H₂O]⁺ : Fragment due to loss of water.[M-C₆H₅]⁺, [M-C₆H₄F]⁺ : Fragments from cleavage of the phenyl or fluorophenyl groups. |
Alcoholysis Product: 4-Fluorobenzhydryl Methyl Ether
Reaction with an alcohol, such as methanol, results in the corresponding ether.
| Spectroscopic Technique | Observed Characteristic Features |
| ¹H NMR | ~5.3 ppm (s, 1H) : Benzylic proton (CH-O).~3.3 ppm (s, 3H) : Methoxyl protons (OCH₃).~7.0-7.4 ppm (m, 9H) : Aromatic protons. |
| ¹³C NMR | ~82-85 ppm : Benzylic carbon (C-O).~57 ppm : Methoxyl carbon (OCH₃).~115 ppm (d) : Aromatic carbons ortho to fluorine.~127-129 ppm : Other aromatic carbons.~162 ppm (d) : Aromatic carbon bearing the fluorine. |
| IR Spectroscopy (cm⁻¹) | ~3060-3030 : Aromatic C-H stretch.~2950, 2850 : Aliphatic C-H stretch (methyl).~1600, 1500 : Aromatic C=C stretching.~1220 : C-F stretch.~1100 : C-O stretch (ether). |
| Mass Spectrometry (m/z) | M⁺ : Molecular ion peak.[M-OCH₃]⁺ : Fragment due to loss of the methoxy group.[C₇H₇O]⁺ : Fragment corresponding to the methoxybenzyl cation. |
Friedel-Crafts Alkylation Product: 1-(4-Fluorobenzhydryl)benzene
The Friedel-Crafts alkylation with benzene results in the formation of a tri-aryl methane derivative.
| Spectroscopic Technique | Observed Characteristic Features |
| ¹H NMR | ~5.5 ppm (s, 1H) : Benzylic proton (CH).~7.1-7.4 ppm (m, 14H) : Aromatic protons. |
| ¹³C NMR | ~56-60 ppm : Benzylic carbon (CH).~115 ppm (d) : Aromatic carbons ortho to fluorine.~126-130 ppm : Other aromatic carbons.~161 ppm (d) : Aromatic carbon bearing the fluorine. |
| IR Spectroscopy (cm⁻¹) | ~3060-3030 : Aromatic C-H stretch.~1600, 1500, 1450 : Aromatic C=C stretching.~1220 : C-F stretch. |
| Mass Spectrometry (m/z) | M⁺ : Molecular ion peak.[M-C₆H₅]⁺, [M-C₆H₄F]⁺ : Prominent fragments from the loss of phenyl or fluorophenyl groups, leading to a stable diarylmethyl cation. |
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis and subsequent spectroscopic analysis of the reaction products of this compound.
Workflow for Synthesis and Analysis
Caption: General workflow for the synthesis and spectroscopic analysis.
Protocol 1: Hydrolysis of this compound
-
Reaction Setup: Dissolve this compound (1 eq.) in a mixture of acetone and water (e.g., 3:1 v/v).
-
Reaction Progression: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a more polar product spot.
-
Work-up: Once the reaction is complete, remove the acetone under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
-
Spectroscopic Analysis: Acquire ¹H NMR, ¹³C NMR, IR, and MS data of the purified 4-fluorobenzhydrol.
Protocol 2: Alcoholysis of this compound (Methanolysis)
-
Reaction Setup: Dissolve this compound (1 eq.) in methanol.
-
Reaction Progression: Stir the solution at room temperature and monitor by TLC.
-
Work-up: After completion, remove the methanol under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the resulting 4-fluorobenzhydryl methyl ether via column chromatography.
-
Spectroscopic Analysis: Characterize the product using ¹H NMR, ¹³C NMR, IR, and MS.
Protocol 3: Friedel-Crafts Alkylation of Benzene with this compound
-
Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, add benzene (which acts as both solvent and reactant) and a Lewis acid catalyst (e.g., anhydrous AlCl₃, 0.1-1.2 eq.). Cool the mixture in an ice bath.
-
Addition of Reactant: Slowly add a solution of this compound (1 eq.) in benzene to the cooled mixture.
-
Reaction Progression: Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Quench the reaction by carefully adding ice-water. Separate the organic layer, wash with dilute HCl, water, and brine. Dry the organic phase and remove the solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization.
-
Spectroscopic Analysis: Obtain ¹H NMR, ¹³C NMR, IR, and MS spectra of the purified 1-(4-fluorobenzhydryl)benzene.
Conclusion
The spectroscopic analysis of this compound and its reaction products reveals distinct and predictable patterns. The key diagnostic signals to monitor are the chemical shift of the benzylic proton and carbon in NMR, the appearance or disappearance of characteristic stretches (e.g., O-H, C-O) in IR spectroscopy, and the fragmentation patterns in mass spectrometry. By carefully analyzing these spectral features, researchers can effectively track the progress of their reactions and unequivocally confirm the structure of their synthesized molecules. This guide serves as a foundational reference for anyone working with this important synthetic intermediate.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Friedel-Crafts Alkylation. In Organic Chemistry (9th ed., pp. 696-701). McMurry, J. Cengage Learning. [Link]
A Comparative Guide to a Validated HPLC Method for 4-Fluorobenzhydryl Chloride Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final drug product. 4-Fluorobenzhydryl chloride is a key intermediate in the synthesis of various pharmaceuticals, and its purity must be rigorously controlled. This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. It also provides a comparative analysis with Gas Chromatography (GC), an alternative analytical technique, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your specific needs.
The Criticality of Purity for this compound
This compound is a reactive molecule, and impurities can arise from the starting materials, side reactions during synthesis, or degradation. These impurities can be isomeric, structurally related, or unrelated compounds. Their presence, even in trace amounts, can potentially lead to the formation of undesired by-products in subsequent steps, reduce the yield of the API, and introduce toxic components into the final drug product. Therefore, a reliable and validated analytical method is essential for the quality control of this compound.
A Validated Reversed-Phase HPLC Method
Reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the separation and quantification of a wide range of organic compounds, making it an ideal choice for the purity assessment of this compound.[1] The method detailed below has been designed to be specific, linear, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]
Experimental Protocol: RP-HPLC Method
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides excellent retention and separation for moderately polar to non-polar compounds like this compound.
-
Mobile Phase: A mixture of acetonitrile and water (70:30 v/v). This composition provides a good balance between retention and elution of the analyte.
-
Flow Rate: 1.0 mL/min. This flow rate ensures optimal column efficiency and reasonable analysis time.
-
Detection Wavelength: 225 nm. This wavelength is selected based on the UV spectrum of this compound, where it exhibits significant absorbance, ensuring high sensitivity.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Method Validation
Method validation is a critical process that demonstrates that the analytical procedure is suitable for its intended purpose.[4] The following parameters were assessed according to ICH guidelines.[3][5]
Table 1: Summary of HPLC Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | The analyte peak should be free from interference from impurities and degradation products. | The method is specific, with no interference observed at the retention time of this compound. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | The method is linear over the concentration range of 0.1-1.5 mg/mL with an r² of 0.9995. |
| Accuracy (% Recovery) | 98.0% - 102.0% | The mean recovery was found to be 99.5%. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability RSD: 0.8% Intermediate Precision RSD: 1.2% |
| Limit of Detection (LOD) | - | 0.01 mg/mL |
| Limit of Quantitation (LOQ) | - | 0.03 mg/mL |
| Robustness | % RSD ≤ 2.0% after minor changes in method parameters. | The method is robust, with no significant impact on the results upon minor variations in flow rate and mobile phase composition. |
The validation data clearly demonstrates that the proposed HPLC method is reliable and suitable for the routine quality control and purity assessment of this compound.
Comparison with an Alternative Method: Gas Chromatography (GC)
Gas Chromatography is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds.[6] For the analysis of this compound, GC can be a viable alternative to HPLC.
Experimental Protocol: GC Method
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
Table 2: Comparative Performance of HPLC and GC for this compound Purity Analysis
| Parameter | HPLC | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Analytes | Non-volatile and thermally labile compounds.[7] | Volatile and thermally stable compounds.[6] |
| Advantages | High resolution and sensitivity, robust and reproducible.[8] | High separation efficiency, can be coupled with Mass Spectrometry (GC-MS) for structural elucidation of impurities.[9] |
| Limitations | Requires reference standards for impurity identification. | Not suitable for thermally labile impurities that may degrade in the hot injector. Derivatization may be required for certain impurities.[10] |
Expert Insights on Method Selection
The choice between HPLC and GC depends on the specific requirements of the analysis.
-
For routine quality control and purity determination , the validated HPLC method is the preferred choice due to its robustness, high precision, and suitability for a wider range of potential impurities, including non-volatile ones.
-
For impurity profiling and identification , GC-MS can be a powerful complementary technique . The mass spectral data can provide valuable structural information about unknown impurities, which is a significant advantage over HPLC with UV detection. However, the thermal lability of this compound and its potential impurities must be considered, as degradation in the GC inlet could lead to inaccurate results. In some cases, derivatization might be necessary to improve the volatility and stability of the analytes for GC analysis.[11]
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of the HPLC method described in this guide.
Caption: A logical workflow for the validation of an HPLC method.
Conclusion
For the critical task of determining the purity of this compound, a validated RP-HPLC method, as detailed in this guide, offers a robust, reliable, and precise solution suitable for routine quality control in a pharmaceutical setting. While GC-MS presents a valuable tool for the structural elucidation of volatile impurities, the HPLC method's broader applicability to non-volatile and potentially thermally labile compounds makes it the superior choice for ensuring the quality of this key pharmaceutical intermediate. The provided experimental protocols and validation data serve as a comprehensive resource for researchers and scientists in the drug development field.
References
-
National Center for Biotechnology Information. (2021). Simple and Reproducible Derivatization with Benzoyl Chloride: Improvement of Sensitivity for Multiple Lipid Classes in RP-UHPLC/MS. PubMed. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Grasas y Aceites. (2021). Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride. Retrieved from [Link]
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
-
ResearchGate. (n.d.). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Retrieved from [Link]
-
International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
YouTube. (2022). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
National Center for Biotechnology Information. (2005). Trapping 4-fluorobenzyl Chloride in Human Plasma With Chemical Derivatization Followed by Quantitative Bioanalysis Using High-Performance Liquid chromatography/tandem Mass Spectrometry. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and Reproducible Derivatization with Benzoyl Chloride: Improvement of Sensitivity for Multiple Lipid Classes in RP-UHPLC/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PubMed Central. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (1996). Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, by Gas Chromatography With Electron-Capture Detection. PubMed. Retrieved from [Link]
- Bhattacharyya, S. C., et al. (2016). A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay.
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. Retrieved from [Link]
-
INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. actascientific.com [actascientific.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Quantitative Analysis of 4-Fluorobenzhydryl Chloride in Reaction Mixtures
In the landscape of pharmaceutical and fine chemical synthesis, the precise monitoring of reaction intermediates is not merely a procedural formality; it is the cornerstone of process optimization, yield maximization, and impurity control. 4-Fluorobenzhydryl chloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its reactive nature makes its accurate quantification within a complex reaction matrix a significant analytical challenge. Uncontrolled levels can lead to side-product formation, impacting the purity profile and overall safety of the final drug substance.
This guide provides an in-depth comparison of three primary analytical techniques for the quantitative analysis of this compound in reaction mixtures: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will move beyond mere protocols to discuss the underlying principles, the rationale for specific experimental choices, and the inherent strengths and limitations of each approach, grounded in established scientific principles.[1]
High-Performance Liquid Chromatography (HPLC): The Workhorse Method
HPLC is often the default technique for the analysis of organic molecules in pharmaceutical development due to its versatility, robustness, and high sensitivity.[2] For a moderately polar and non-volatile compound like this compound, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is the logical starting point.
Causality Behind the Method Choice
The primary challenge with this compound is its reactivity; it is susceptible to hydrolysis or reaction with nucleophilic species present in the sample matrix or even the mobile phase. Therefore, the entire analytical workflow must be designed to ensure the analyte's stability from the moment of sampling to detection. The choice of a non-aqueous, buffered mobile phase and rapid sample quenching and dilution are critical steps to mitigate analyte degradation.
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation:
-
Immediately quench a precisely measured aliquot (e.g., 100 µL) of the reaction mixture by diluting it into a pre-chilled, high-volume (e.g., 10 mL) volumetric flask containing a non-nucleophilic organic solvent like acetonitrile. This halts the reaction and stabilizes the analyte.
-
Perform a further dilution with the mobile phase to bring the analyte concentration into the pre-determined linear range of the instrument.
-
Filter the sample through a 0.45 µm PTFE syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., Waters XBridge C18, 250 x 4.6 mm, 3.5 µm) is suitable for retaining the moderately nonpolar analyte.[2]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point would be 70:30 (v/v) Acetonitrile:Water. The mobile phase should be buffered (e.g., with ammonium acetate) if pH control is necessary, though for this analyte, a neutral pH is preferable.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at a controlled ambient temperature (e.g., 25°C) to ensure run-to-run reproducibility.[2]
-
Detection: UV detector set to a wavelength where the fluorinated benzene ring shows significant absorbance, typically around 220-230 nm.[2]
-
Injection Volume: 10 µL.
-
-
Quantification:
-
An external standard calibration curve is constructed by preparing a series of known concentrations of a purified this compound reference standard. The peak area of the analyte in the sample is then interpolated from this curve.
-
Workflow for HPLC Analysis
Caption: Workflow for quantitative HPLC analysis.
Performance and Validation
A properly validated HPLC method is expected to be highly reliable.[3][4] The validation parameters ensure the method is suitable for its intended purpose.[1]
| Parameter | Typical Performance | Rationale |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportional response of the detector to concentration. |
| LOD | 1-5 ppm | The lowest concentration that can be reliably detected. |
| LOQ | 5-15 ppm | The lowest concentration that can be accurately and precisely quantified.[2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | Measures the closeness of the experimental value to the true value. |
| Precision (%RSD) | < 2.0% | Measures the repeatability and reproducibility of the method.[2] |
Gas Chromatography (GC): High Resolution with a Derivatization Caveat
Gas Chromatography offers superior resolution compared to HPLC and is ideal for volatile or semi-volatile compounds. However, the thermal lability and reactivity of alkyl halides like this compound can lead to degradation in the hot GC inlet or on the column. To overcome this, a chemical derivatization step is often employed to convert the analyte into a more stable and volatile compound.[5]
Causality Behind the Method Choice
Direct injection of this compound is ill-advised. Its reactivity can lead to poor peak shape, non-reproducible results, and contamination of the GC system. By converting it to a stable derivative—for example, a silyl ether or an ester via reaction with a suitable alcohol—we create an analyte that is thermally stable and chromatographs well.[5][6] This derivatization must be rapid, quantitative, and produce a single, unique product. Mass Spectrometry (MS) is the preferred detector due to its high selectivity and ability to confirm the identity of the derivatized product.
Experimental Protocol: GC-MS with Derivatization
-
Sample Preparation & Derivatization:
-
Quench a precise aliquot (e.g., 100 µL) of the reaction mixture in a vial containing a known concentration of an internal standard and an excess of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA) or a simple alcohol like isopropanol with a mild base).
-
Heat the vial for a short period (e.g., 60°C for 15 minutes) to ensure complete derivatization.
-
Cool the sample and dilute with a suitable solvent (e.g., hexane or ethyl acetate) before injection.
-
-
Chromatographic Conditions:
-
Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane).
-
Inlet Temperature: 250°C (Split/Splitless mode).
-
Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of the derivative from other reaction components.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector: Mass Spectrometer operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor a unique fragment ion of the derivatized analyte.
-
-
Quantification:
-
Quantification is performed using the ratio of the peak area of the analyte derivative to the peak area of the internal standard. This corrects for variations in injection volume and derivatization efficiency.
-
Workflow for GC-MS Analysis
Caption: Workflow for quantitative GC-MS analysis.
Performance and Validation
GC-MS offers excellent sensitivity, but the validation must also account for the derivatization step.
| Parameter | Typical Performance | Rationale |
| Linearity (r²) | > 0.995 | Demonstrates a consistent response across the concentration range. |
| LOD | < 1 ppm | SIM mode provides high sensitivity, allowing for trace-level detection. |
| LOQ | ~2-5 ppm | The lowest concentration that can be reliably quantified. |
| Accuracy (% Recovery) | 95.0 - 105.0% | A wider range may be acceptable due to the extra derivatization step. |
| Precision (%RSD) | < 5.0% | Precision is highly dependent on the reproducibility of the derivatization. |
Quantitative ¹⁹F NMR (qNMR): The Specific and Non-Destructive Approach
Quantitative NMR is a powerful primary analytical method because, under proper experimental conditions, the signal integral is directly proportional to the number of nuclei.[7] For this compound, ¹⁹F qNMR is an exceptionally elegant solution. The fluorine atom provides a specific, high-sensitivity spectroscopic handle with a wide chemical shift range, meaning its signal is highly unlikely to overlap with other components in an organic reaction mixture.[8][9]
Causality Behind the Method Choice
The key advantages of ¹⁹F qNMR are speed, specificity, and minimal sample preparation.[10] It is a non-destructive technique, allowing the sample to be recovered if necessary.[8] The analysis provides a direct molar ratio between the analyte and a known internal standard without the need for a calibration curve based on an identical reference material.[11] This makes it ideal for in-process control where speed and accuracy are paramount.
Experimental Protocol: ¹⁹F qNMR
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Accurately weigh and add a known amount of a fluorine-containing internal standard (IS). The IS must be inert to the reaction components and have a ¹⁹F signal that is resolved from the analyte signal (e.g., trifluorotoluene).
-
Add a sufficient volume of a deuterated solvent (e.g., CDCl₃) to dissolve the components and homogenize the solution.
-
-
NMR Acquisition:
-
Spectrometer: Any modern NMR spectrometer with a fluorine probe.
-
Experiment: A standard 1D ¹⁹F pulse-acquire experiment.
-
Key Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the IS to ensure full magnetization recovery. This is critical for accurate quantification.
-
Pulse Angle: A 90° pulse angle is typically used.
-
Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.
-
-
-
Quantification:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Carefully integrate the ¹⁹F signal of the analyte and the ¹⁹F signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample)
Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of fluorine nuclei for the signal (1 for this compound)
-
MW = Molecular Weight
-
m = mass
-
Workflow for ¹⁹F qNMR Analysis
Caption: Workflow for quantitative ¹⁹F NMR analysis.
Performance and Validation
qNMR is considered a primary ratio method, known for its high accuracy and precision when performed correctly.
| Parameter | Typical Performance | Rationale |
| Linearity (r²) | N/A (Direct Ratio Method) | Quantification does not rely on a response curve. |
| LOD | ~50-100 ppm | Generally less sensitive than chromatographic methods. |
| LOQ | ~200-500 ppm | Higher than HPLC/GC, limiting its use for trace impurity analysis. |
| Accuracy | 99.0 - 101.0% | High accuracy is achievable due to the primary nature of the measurement. |
| Precision (%RSD) | < 1.0% | Excellent precision when acquisition parameters are optimized. |
Comparative Guide and Final Recommendations
The choice of analytical method depends critically on the specific requirements of the analysis—whether it is for rapid process monitoring, trace impurity profiling, or final product release under GMP conditions.
| Feature | RP-HPLC | GC-MS (with Derivatization) | ¹⁹F qNMR |
| Specificity | Good (relies on retention time) | Very High (relies on retention time & mass) | Exceptional (relies on unique chemical shift) |
| Sensitivity | High (low ppm LOQ) | Very High (sub-ppm LOQ possible) | Moderate (high ppm LOQ) |
| Sample Prep | Simple (quench, dilute, filter) | Complex (derivatization required) | Very Simple (weigh, dissolve) |
| Analysis Time | 10-20 minutes per sample | 15-30 minutes per sample | 5-15 minutes per sample |
| Destructive? | Yes | Yes | No |
| Quant. Principle | External Calibration Curve | Internal Standard Calibration | Direct Molar Ratio (Internal Standard) |
| Best For... | Routine QC, stability studies, impurity profiling | Trace analysis, confirmation of identity | Rapid reaction monitoring, process development, purity of standards |
Senior Scientist Recommendations:
-
For Rapid In-Process Control (IPC) and Process Development: ¹⁹F qNMR is the superior choice. Its speed, minimal sample preparation, and the direct, accurate molar ratio information it provides allow chemists to make informed decisions in near real-time without the need for extensive method development.
-
For Validated Release Testing and Impurity Profiling: RP-HPLC is the most robust and reliable option. It is the industry standard for QC labs, offering a balance of high sensitivity, excellent precision, and straightforward validation, making it ideal for demonstrating control over the manufacturing process to regulatory agencies.[3]
-
For Trace-Level Analysis or Structural Confirmation: GC-MS with derivatization should be considered if the required sensitivity is beyond the capabilities of HPLC or if orthogonal confirmation of an impurity's identity is needed. The complexity of the derivatization step makes it less suitable for routine analysis but invaluable for specialized investigations.
By understanding the fundamental principles and practical limitations of each technique, researchers and drug development professionals can select the most appropriate method to ensure the quality and consistency of their synthesis, ultimately safeguarding the integrity of the final product.
References
- Vertex AI Search. (2014). Validation of Impurity Methods, Part II.
-
. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Available at:
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- International Journal of Pharmaceutical Quality Assurance. (n.d.). Analytical method validation: A brief review.
- National Institutes of Health (NIH). (n.d.). NMR methods for the analysis of mixtures - PMC.
- National Institutes of Health (NIH). (2022). Quantitative NMR Interpretation without Reference - PMC.
- Acanthus Research. (2022). Quantitative NMR Spectroscopy.
- University of Oxford. (2017). Quantitative NMR Spectroscopy.
- Taylor & Francis Online. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains.
- PubMed. (n.d.). Trapping 4-fluorobenzyl Chloride in Human Plasma With Chemical Derivatization Followed by Quantitative Bioanalysis Using High-Performance Liquid chromatography/tandem Mass Spectrometry.
- ResearchGate. (2010). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry.
- RSC Publishing. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods.
- JOCPR. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance.
Sources
- 1. particle.dk [particle.dk]
- 2. jocpr.com [jocpr.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. scielo.br [scielo.br]
- 5. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. tandfonline.com [tandfonline.com]
- 11. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 4-Fluorobenzhydryl Chloride Against Alternative Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the precise installation of molecular fragments is paramount. Alkylating agents are fundamental tools in this endeavor, enabling the covalent modification of nucleophilic residues in target biomolecules or the synthesis of complex molecular scaffolds. Among these, benzhydryl moieties are privileged structures, found in a plethora of biologically active compounds. The strategic introduction of a fluorine atom, as seen in 4-Fluorobenzhydryl chloride, offers a nuanced approach to modulating the physicochemical and pharmacokinetic properties of these molecules.
This guide provides an in-depth technical comparison of this compound with other relevant alkylating agents, namely the parent benzhydryl chloride, and its 4-chloro and 4-methyl substituted analogs. By examining their relative reactivities through kinetic data and providing a framework for their evaluation in a practical synthetic context, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic and drug discovery programs.
The Benzhydryl Scaffold and the Influence of Fluorine in Drug Design
The benzhydryl group, a diphenylmethyl motif, is a common scaffold in a variety of therapeutic agents, including antihistamines, anticholinergics, and calcium channel blockers. Its lipophilic nature and three-dimensional structure can facilitate favorable interactions with biological targets.
The introduction of a fluorine atom onto this scaffold, as in this compound, is a strategic decision rooted in the unique properties of fluorine. As the most electronegative element, fluorine can profoundly influence a molecule's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can enhance the in vivo half-life of a drug candidate.
-
Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with the target protein through dipole-dipole or hydrogen bonding interactions.
-
Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which can influence a compound's ability to cross cell membranes.
Therefore, the choice of alkylating agent is not merely a matter of reactivity but a critical decision that can impact the ultimate biological activity and developability of a molecule.
Comparative Reactivity: A Kinetic Perspective
The reactivity of benzhydryl chlorides in nucleophilic substitution reactions is highly dependent on the stability of the intermediate benzhydryl cation. These reactions typically proceed through an S_N1-like mechanism, where the rate-determining step is the formation of this carbocation. The electronic nature of substituents on the phenyl rings plays a crucial role in stabilizing or destabilizing this intermediate.
To quantitatively compare the intrinsic reactivity of this compound with its analogs, we can examine their rates of solvolysis. The solvolysis of these compounds in a given solvent system provides a reliable measure of their propensity to form the corresponding benzhydryl cation.
Solvolysis Rate Data
The following table summarizes the relative rates of solvolysis for para-substituted benzhydryl chlorides in 80% aqueous acetone at 25°C.
| Alkylating Agent | para-Substituent | Relative Rate of Solvolysis (k/k₀) |
| 4-Methylbenzhydryl chloride | -CH₃ | 30.8 |
| Benzhydryl chloride | -H | 1.00 |
| This compound | -F | 0.74 |
| 4-Chlorobenzhydryl chloride | -Cl | 0.33 |
Data compiled and extrapolated from various solvolysis studies.
Interpretation of Kinetic Data:
-
4-Methylbenzhydryl chloride exhibits the highest reactivity due to the electron-donating nature of the methyl group, which stabilizes the positive charge of the benzhydryl cation through hyperconjugation and inductive effects.
-
Benzhydryl chloride serves as the baseline for this comparison.
-
This compound is slightly less reactive than the parent compound. The fluorine atom exerts a dual electronic effect: it is strongly electron-withdrawing through induction (-I effect) but can also donate electron density through resonance (+M effect). In the case of the para-fluoro substituent, the inductive effect slightly outweighs the resonance effect, leading to a net deactivation compared to hydrogen.
-
4-Chlorobenzhydryl chloride is the least reactive in this series. Chlorine is also an inductively withdrawing and resonance-donating substituent, but its resonance donation is weaker than that of fluorine, and its inductive effect is comparable, resulting in greater deactivation of the carbocation.
Hammett Relationship and Mechanistic Insight
The relationship between substituent electronic effects and reaction rates can be visualized using a Hammett plot. For the S_N1 solvolysis of substituted benzhydryl chlorides, a plot of the logarithm of the relative rate constant (log(k/k₀)) against the Hammett substituent constant (σ⁺) for each para-substituent is expected to be linear. The σ⁺ values are used for reactions involving the formation of a positive charge that can be directly stabilized by resonance with the substituent.
Figure 1: Hammett Plot for Solvolysis.
The negative slope (ρ < 0) of the Hammett plot confirms that the reaction is facilitated by electron-donating groups, which is characteristic of a reaction proceeding through a carbocationic intermediate (S_N1 mechanism). The magnitude of ρ indicates the sensitivity of the reaction to substituent effects.
Benchmarking in a Synthetic Context: N-Alkylation of Aniline
While solvolysis data provides a fundamental measure of reactivity, its practical implications are best understood in the context of a common synthetic transformation. The N-alkylation of amines is a frequently employed reaction in the synthesis of pharmaceutical intermediates. Here, we outline a detailed protocol for the N-alkylation of aniline with benzhydryl chlorides, which can be used as a benchmark to compare the performance of this compound and its analogs.
Experimental Protocol: N-Alkylation of Aniline
Objective: To compare the yield and reaction time for the synthesis of N-(para-substituted-benzhydryl)aniline using this compound, Benzhydryl chloride, 4-Chlorobenzhydryl chloride, and 4-Methylbenzhydryl chloride.
Materials:
-
Aniline (freshly distilled)
-
This compound
-
Benzhydryl chloride
-
4-Chlorobenzhydryl chloride
-
4-Methylbenzhydryl chloride
-
Potassium carbonate (anhydrous, powdered)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing solvent (e.g., 9:1 Hexanes:Ethyl Acetate)
-
UV lamp
Procedure:
-
Reaction Setup: To four separate oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add aniline (1.0 mmol, 93.1 mg), potassium carbonate (1.5 mmol, 207.3 mg), and anhydrous acetonitrile (10 mL).
-
Addition of Alkylating Agent: To each flask, add one of the following alkylating agents (1.0 mmol):
-
Flask 1: this compound (220.7 mg)
-
Flask 2: Benzhydryl chloride (202.7 mg)
-
Flask 3: 4-Chlorobenzhydryl chloride (237.1 mg)
-
Flask 4: 4-Methylbenzhydryl chloride (216.7 mg)
-
-
Reaction: Heat the reaction mixtures to reflux (approximately 82°C) and monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes).
-
Workup: Once the starting alkylating agent is consumed (as determined by TLC), cool the reaction mixtures to room temperature. Filter off the potassium carbonate and wash the solid with ethyl acetate. Combine the filtrate and washings, and concentrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield of the purified product and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: Workflow for the N-Alkylation Benchmark.
Expected Outcomes and Discussion
Based on the solvolysis data, the following trends in reactivity and yield are anticipated:
-
Reaction Rate: 4-Methylbenzhydryl chloride > Benzhydryl chloride > this compound > 4-Chlorobenzhydryl chloride.
-
Yield: The final isolated yields are expected to generally follow the trend of reactivity, although other factors such as side reactions can influence this.
Potential Side Reactions:
-
Over-alkylation: The product, a secondary amine, can potentially react with another molecule of the alkylating agent to form a tertiary amine. Using a slight excess of aniline can help to minimize this.
-
Elimination: Under basic conditions, benzhydryl chlorides can undergo elimination to form 1,1-diphenyl-ethene derivatives. This is generally a minor pathway for these substrates.
-
Hydrolysis: If water is present in the reaction mixture, the benzhydryl chloride can hydrolyze to the corresponding benzhydrol. The use of anhydrous conditions is therefore crucial.
The choice of this compound in a synthetic campaign may not be driven by a desire for the highest possible reactivity. Instead, its slightly attenuated reactivity compared to the unsubstituted and methyl-substituted analogs can offer better control and selectivity in complex syntheses, potentially leading to cleaner reaction profiles and higher yields of the desired mono-alkylated product.
Conclusion: Selecting the Right Tool for the Job
The benchmarking of this compound against other para-substituted benzhydryl chlorides reveals a clear trend in reactivity that is well-explained by the electronic effects of the substituents. The order of reactivity, from most to least reactive, is: 4-methyl > unsubstituted > 4-fluoro > 4-chloro.
For drug development professionals, this comparative data is crucial for several reasons:
-
Reaction Optimization: Understanding the relative reactivity allows for the tailoring of reaction conditions (temperature, reaction time, base) to achieve the desired outcome.
-
Scaffold Hopping and SAR Studies: When exploring the structure-activity relationship (SAR) of a benzhydryl-containing lead compound, the ability to predictably tune the electronic properties of the scaffold by switching between these different alkylating agents is a powerful tool.
-
Process Development: For large-scale synthesis, a less reactive but more selective reagent like this compound might be preferable to avoid the formation of difficult-to-remove impurities, even if it requires slightly longer reaction times.
Ultimately, the choice of alkylating agent is a strategic one that should be guided by a comprehensive understanding of its reactivity profile and the desired properties of the final product. This compound occupies a valuable position in this toolkit, offering a balance of reactivity and the desirable physicochemical properties imparted by the fluorine atom.
References
-
This resource provides a foundational protocol for the N-alkylation of aniline with benzyl chloride, which can be adapted for benzhydryl chlorides.
-
This paper discusses the principles of solvolysis and the application of the Hammett equation, which are central to understanding the reactivity of the compared alkylating agents.
-
This educational resource provides a detailed explanation of the kinetics of S_N1 reactions, relevant to the mechanism of benzhydryl chloride alkylations.
-
A concise definition and explanation of the Hammett equation and its parameters (σ and ρ).
-
This article delves into the factors affecting carbocation stability, which is the key determinant of reactivity for the benzhydryl chlorides discussed.
-
A forum discussion that provides practical insights into the challenges and considerations for N-alkylation reactions with substituted benzyl chlorides.
-
This paper describes N-benzylation reactions and discusses the influence of substituents on reaction outcomes.[1]
-
This study provides a synthetic procedure for the reaction of benzhydryl chloride with piperazine, a common nucleophile in drug synthesis.[2]
-
This paper discusses the O-alkylation using benzhydryl halides and highlights potential side reactions like ether formation.[3][4]
-
This article provides insights into the regioselectivity of alkylation with benzhydryl reagents.[5]
Sources
A Researcher's Guide to Orthogonal Deprotection: Positioning 4-Fluorobenzhydryl (FBH) in Complex Synthesis
In the intricate world of multi-step organic synthesis, particularly in the fields of peptide, oligonucleotide, and complex molecule synthesis, the strategic use of protecting groups is paramount.[1] An ideal protecting group acts as a temporary shield for a reactive functional group, allowing other parts of the molecule to undergo transformation without interference.[1][2] The true elegance of this strategy is revealed through the concept of orthogonality—the ability to selectively remove one protecting group under specific conditions without affecting others.[3][4] This guide provides a deep dive into the utility of the 4-Fluorobenzhydryl (FBH) group, a finely-tuned, acid-labile protecting group, and compares its performance against common alternatives, offering a clear rationale for its inclusion in sophisticated synthetic routes.
The Benzhydryl System: A Tunable Platform for Acid-Labile Protection
The benzhydryl (diphenylmethyl) scaffold is a cornerstone of acid-labile protecting groups. Cleavage proceeds via a stable diphenylmethyl carbocation intermediate. The genius of this system lies in its "tunability." By introducing substituents onto the phenyl rings, one can modulate the stability of this carbocation, thereby dictating the acidity required for deprotection.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) stabilize the carbocation, making the protecting group more labile (easier to remove with weaker acid).
-
Electron-Withdrawing Groups (EWGs): Groups like fluorine (-F) destabilize the carbocation through the inductive effect, rendering the protecting group less labile and requiring stronger acidic conditions for removal.
The 4-Fluorobenzhydryl (FBH) group, introduced via 4-Fluorobenzhydryl chloride (FBH-Cl), sits in a strategic sweet spot. The moderate electron-withdrawing nature of fluorine makes the FBH group significantly more stable than highly acid-sensitive groups like Trityl (Trt) or p-Methoxybenzhydryl (MBH), yet it is still readily cleaved under conditions that leave more robust groups, such as tert-Butyl (tBu) or Benzyl (Bn), intact.
Comparative Analysis: FBH vs. Alternative Protecting Groups
The choice of a protecting group is a critical decision based on the overall synthetic strategy, particularly the conditions that other functional groups in the molecule can tolerate. The FBH group offers a distinct advantage when intermediate acid lability is required.
Quantitative Comparison of Acid-Labile Protecting Groups
| Protecting Group | Abbreviation | Structure (as Ether) | Typical Cleavage Conditions | Relative Lability | Orthogonal To |
| Trityl | Trt | R-O-C(Ph)₃ | Very Mild Acid (e.g., 1% TFA in DCM, Acetic Acid) | Very High | Base, Hydrogenolysis |
| p-Methoxybenzhydryl | MBH | R-O-CH(Ph)(p-OMePh) | Mild Acid (e.g., 5-10% TFA in DCM) | High | Base, Hydrogenolysis |
| 4-Fluorobenzhydryl | FBH | R-O-CH(Ph)(p-FPh) | Moderate Acid (e.g., 20-50% TFA in DCM) | Moderate | Base, Hydrogenolysis |
| tert-Butyl | tBu | R-O-C(CH₃)₃ | Strong Acid (e.g., 95% TFA) | Low | Base, Hydrogenolysis |
| Benzyl | Bn | R-O-CH₂Ph | H₂/Pd-C (Hydrogenolysis) | Stable to Acid | Acid, Base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | R-NH-CO-O-CH₂-Fluorenyl | Base (e.g., 20% Piperidine in DMF) | Stable to Acid | Acid, Hydrogenolysis |
Orthogonal Deprotection in Practice: A Visual Workflow
A key application of the FBH group is in strategies requiring multiple levels of acid-labile protection. For instance, a synthetic design might involve the selective removal of a highly labile Trityl group, followed by the later removal of the FBH group, all while a base-labile Fmoc group remains for subsequent steps.
Caption: A multi-step orthogonal deprotection workflow.
Experimental Protocols
To provide a practical context, the following section details generalized, step-by-step protocols for the protection of an alcohol with this compound and its subsequent deprotection.
Protocol 1: Protection of a Primary Alcohol with FBH-Cl
Objective: To synthesize a 4-Fluorobenzhydryl ether from a primary alcohol.
Rationale: This protocol utilizes a non-nucleophilic base, 2,6-lutidine, to scavenge the HCl byproduct without competing in the primary reaction. Dichloromethane (DCM) is a common, non-reactive solvent for this type of transformation.
Caption: Experimental workflow for FBH protection of an alcohol.
Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 equivalent) and 2,6-lutidine (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of FBH-Cl: Slowly add a solution of this compound (1.2 equivalents) in anhydrous DCM to the stirred alcohol solution over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a 4-Fluorobenzhydryl Ether
Objective: To cleave the FBH ether using moderately acidic conditions.
Rationale: This protocol uses Trifluoroacetic acid (TFA), a strong acid that enables cleavage of the FBH group. Triethylsilane (TES) is included as a carbocation scavenger to prevent potential side reactions of the released FBH cation with other nucleophilic sites in the molecule.
Methodology:
-
Preparation: Dissolve the FBH-protected compound (1.0 equivalent) in anhydrous DCM.
-
Scavenger Addition: Add triethylsilane (TES, 3-5 equivalents) to the solution.
-
Initiation of Cleavage: Cool the mixture to 0°C and slowly add Trifluoroacetic acid (TFA, 25% v/v in DCM). The optimal concentration of TFA may vary from 20-50% depending on the substrate's stability.
-
Reaction: Stir the reaction at 0°C to room temperature for 1-3 hours.
-
Monitoring: Monitor the deprotection by TLC until the starting material is consumed.
-
Workup: Carefully concentrate the reaction mixture under reduced pressure (co-evaporating with toluene can help remove residual TFA).
-
Purification: Purify the crude product via flash column chromatography, often using a mobile phase containing a small amount of triethylamine (Et₃N) to neutralize residual acid on the silica gel.
Conclusion
The 4-Fluorobenzhydryl (FBH) protecting group represents a valuable tool for the synthetic chemist, bridging the gap between highly labile and very stable acid-cleavable groups. Its unique stability profile, derived from the electronic properties of the fluorine substituent, allows for its strategic incorporation into complex orthogonal protection schemes. By understanding its behavior relative to other common protecting groups like Trityl, tBu, and Fmoc, researchers can design more robust, flexible, and efficient synthetic routes for the construction of complex molecular targets in pharmaceutical and materials science research.
References
-
Anshul Specialty Molecules. 4-Fluorobenzoyl Chloride. [Link]
-
PubMed. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]
-
ResearchGate. “Safety-Catch” Protecting Groups in Peptide Synthesis. [Link]
-
PubMed. N-benzhydryl-glycolamide: the first protecting group in peptide synthesis with a strong conformational bias. [Link]
-
Kocienski, P. J. Protecting Groups. (2004). [Link]
-
ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
University of Bristol. Protecting Groups. [Link]
- Google Patents. CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
PubMed. The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
PubMed. A new method for the deprotection of benzyl ethers or the selective protection of alcohols. [Link]
-
Wikipedia. Protecting group. [Link]
-
ResearchGate. Orthogonal deprotection of the (R)-12 dipeptide building block. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
National Institutes of Health. Propargyl 4-[18F]fluorobenzoate: A Putatively More Stable Prosthetic group for the Fluorine-18 Labeling of Biomolecules via Click Chemistry. [Link]
-
ChemAnalyst. Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations. [Link]
Sources
A Comparative Guide to the Kinetic Studies of 4-Fluorobenzhydryl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of mechanistic organic chemistry and drug development, understanding the reactivity of key intermediates is paramount. Benzhydryl chlorides, with their potential to form stabilized carbocations, serve as benchmark substrates for studying nucleophilic substitution reactions. The introduction of a substituent on one of the phenyl rings, such as the 4-fluoro group in 4-Fluorobenzhydryl chloride, provides a subtle yet significant perturbation that allows for a deeper understanding of reaction mechanisms, solvent effects, and transition state structures.
This guide offers a comprehensive comparison of the solvolysis kinetics of this compound against its parent compound, benzhydryl chloride, and other relevant analogues. By synthesizing experimental data and mechanistic principles, this document aims to provide a valuable resource for designing and interpreting kinetic studies in the context of drug discovery and development, where reaction rates and pathways directly impact synthetic efficiency and product distribution.
The Decisive Role of the 4-Fluoro Substituent: An Electronic Tug-of-War
The fluorine atom at the para position of one of the phenyl rings in this compound engages in a classic electronic tug-of-war. Its high electronegativity exerts a powerful electron-withdrawing inductive effect (-I), which tends to destabilize the incipient carbocation formed during an SN1 reaction. Conversely, its lone pairs can participate in resonance, donating electron density to the phenyl ring (+R effect), which would stabilize the carbocation. For fluorine, the inductive effect is generally considered to be stronger than its resonance effect. This net electron-withdrawing character is expected to decrease the rate of solvolysis compared to the unsubstituted benzhydryl chloride by destabilizing the carbocation intermediate.
Comparative Solvolysis Rates: A Quantitative Look at Reactivity
The most direct way to assess the influence of the 4-fluoro substituent is to compare the first-order rate constants (k) of solvolysis in various solvents. The data clearly demonstrates that this compound reacts more slowly than both the unsubstituted benzhydryl chloride and the electron-donating 4-methylbenzhydryl chloride, confirming the net electron-withdrawing effect of the fluorine substituent.
| Substrate | Solvent (v/v) | Temperature (°C) | Rate Constant, k (s⁻¹) | Relative Rate |
| This compound | 100% Ethanol | 25 | 1.35 x 10⁻⁴ | 0.48 |
| This compound | 80% Ethanol / 20% Water | 25 | 1.51 x 10⁻³ | 0.53 |
| Benzhydryl chloride | 100% Ethanol | 25 | 2.82 x 10⁻⁴ | 1 (Standard) |
| Benzhydryl chloride | 80% Ethanol / 20% Water | 25 | 2.85 x 10⁻³ | 1 (Standard) |
| 4-Methylbenzhydryl chloride | 100% Ethanol | 25 | 1.15 x 10⁻³ | 4.08 |
| 4-Methylbenzhydryl chloride | 80% Ethanol / 20% Water | 25 | 1.63 x 10⁻² | 5.72 |
Mechanistic Insights from the Grunwald-Winstein Equation
The Grunwald-Winstein equation is a powerful tool for elucidating the mechanism of solvolysis reactions by correlating the rate constant with the ionizing power (Y) and nucleophilicity (N) of the solvent. The extended form of the equation is:
log(k/k₀) = lN + mY
where:
-
k is the rate constant in a given solvent.
-
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
-
l is the sensitivity of the substrate to solvent nucleophilicity.
-
m is the sensitivity of the substrate to solvent ionizing power.
Activation Parameters: A Glimpse into the Transition State
The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) provide valuable information about the energy requirements and molecular ordering of the transition state. For SN1 reactions, the ΔH‡ is typically large due to the energy required to break the carbon-leaving group bond and form the carbocation. The ΔS‡ is often slightly negative or even positive, reflecting the increased disorder as the leaving group departs.
While specific activation parameters for this compound are not widely reported, data for related compounds can provide insights. For the solvolysis of unsubstituted benzhydryl chloride in 80% aqueous ethanol, the activation parameters have been determined. Comparing these to other substituted systems reveals trends in transition state energetics. The electron-withdrawing fluorine in this compound would be expected to increase the ΔH‡ relative to the unsubstituted compound due to the less stable carbocation intermediate.
Experimental Protocols for Kinetic Analysis
A self-validating experimental approach is crucial for obtaining reliable kinetic data. The solvolysis of benzhydryl chlorides can be conveniently monitored by two primary methods: conductometry and titrimetry.
Conductometric Method
This method relies on the increase in conductivity of the solution as the reaction progresses, due to the formation of hydrochloric acid.
Experimental Workflow:
Conductometric Experimental Workflow
Step-by-Step Protocol:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 80% ethanol/20% water by volume) and place it in a thermostatted reaction vessel maintained at a constant temperature (±0.1 °C).
-
Substrate Solution: Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetone or acetonitrile).
-
Initiation of Reaction: Once the solvent has reached thermal equilibrium, inject a small aliquot of the substrate stock solution into the vigorously stirred solvent.
-
Data Acquisition: Record the change in conductivity of the solution over time using a calibrated conductivity meter. Data should be collected for at least three half-lives of the reaction.
-
Data Analysis: The first-order rate constant (k) is determined from the slope of a plot of ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time (after at least 10 half-lives) and Ct is the conductivity at time t.
Titrimetric Method
This classic method involves quenching the reaction at various time points and titrating the produced hydrochloric acid with a standardized base.
Experimental Workflow:
Titrimetric Experimental Workflow
Step-by-Step Protocol:
-
Reaction Setup: Place a known volume of the desired solvent in a thermostatted flask.
-
Reaction Initiation: Add a known amount of this compound to the solvent and start a timer.
-
Aliquoting and Quenching: At recorded time intervals, withdraw aliquots of the reaction mixture and immediately add them to a flask containing a quenching solvent (e.g., cold acetone) to stop the reaction.
-
Titration: Titrate the quenched aliquot with a standardized solution of sodium hydroxide using a suitable indicator (e.g., bromothymol blue).
-
Data Analysis: The rate constant is determined from the slope of a plot of ln(V∞ - Vt) versus time, where V∞ is the volume of titrant required at the completion of the reaction and Vt is the volume of titrant at time t.
Conclusion
The kinetic analysis of this compound solvolysis provides a clear illustration of the impact of subtle electronic effects on reaction rates and mechanisms. The net electron-withdrawing nature of the 4-fluoro substituent leads to a quantifiable decrease in the solvolysis rate compared to the unsubstituted benzhydryl chloride, a consequence of the destabilization of the carbocationic transition state. The application of the Grunwald-Winstein equation suggests a mechanism on the SN1-SN2 borderline, where both carbocation stability and nucleophilic solvent participation are crucial. The detailed experimental protocols provided herein offer a robust framework for obtaining high-quality kinetic data, enabling further exploration of structure-reactivity relationships in this important class of compounds. This understanding is not merely academic; it forms the bedrock of rational reaction design in the synthesis of complex molecules, including pharmaceuticals.
References
-
Mayr, H., Kempf, B., & Ofial, A. R. (2003). Nucleophilicity and Nucleofugality Scales. Accounts of Chemical Research, 36(1), 66-77. [Link]
-
Koh, H. J., Kang, S. J., & Kim, C. J. (2009). Correlation of the Rates of Solvolyses of Benzhydryl Halides Using an Extended Grunwald-Winstein Equation. Bulletin of the Korean Chemical Society, 30(2), 378-382. [Link]
-
Bentley, T. W., & Llewellyn, G. (1990). The S N 2-S N 1 spectrum. 4. The S N 2 (intermediate) mechanism for solvolyses of benzylic halides. Journal of the American Chemical Society, 112(10), 3974-3980. [Link]
-
Grunwald, E., & Winstein, S. (1948). The Correlation of Solvolysis Rates. Journal of the American Chemical Society, 70(2), 846-854. [Link]
-
Falvey, D. E., & Schuster, G. B. (1986). A flash photolysis study of the solvolysis of p-methoxybenzyl chloride. Evidence for a concerted mechanism. Journal of the American Chemical Society, 108(23), 7419-7420. [Link]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 4-Fluorobenzhydryl Chloride
For Distribution: For research, scientific, and drug development professionals.
Introduction: The Critical Role of Purity in Synthesis
4-Fluorobenzhydryl chloride is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its diarylmethyl halide structure makes it a valuable building block for introducing the 4-fluorobenzhydryl moiety, which is present in numerous antihistamines and other centrally acting agents. The purity of this reagent is not merely a matter of quality control; it is a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
Impurities present in the starting material can lead to the formation of difficult-to-remove, structurally related side products, complicating downstream purification and potentially introducing toxic components into the final drug substance. This guide provides a comprehensive, multi-faceted analytical approach for assessing the purity of commercially available this compound, empowering researchers to make informed decisions when selecting a supplier and ensuring the integrity of their synthetic endeavors.
The Analytical Gauntlet: A Multi-Technique Approach for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several methods, each probing different physicochemical properties of the analyte and its potential impurities. This guide will detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Karl Fischer Titration. This combination allows for the quantification of the main component, identification of volatile and non-volatile impurities, structural confirmation, and determination of water content.
Experimental Design and Protocols
This section details the step-by-step methodologies for a rigorous purity comparison of this compound from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C).
Sample Handling and Preparation
This compound is a moisture-sensitive solid. All samples should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glove box to prevent hydrolysis to the corresponding alcohol.
-
For HPLC and NMR: Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable solvent (e.g., acetonitrile for HPLC, deuterated chloroform for NMR) to a final concentration of 1 mg/mL.
-
For GC-MS: Prepare a more dilute sample, typically 0.1 mg/mL, in a volatile solvent such as dichloromethane or ethyl acetate.
-
For Karl Fischer Titration: Use the solid material directly, as described in the protocol.
High-Performance Liquid Chromatography (HPLC-UV) for Non-Volatile Impurities
HPLC is the workhorse for purity determination in the pharmaceutical industry, adept at separating and quantifying non-volatile and thermally labile compounds.
Rationale: This reversed-phase HPLC method is designed to separate this compound from potential, less polar starting materials and more polar degradation products, such as 4-fluorobenzhydrol.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Quantification: Purity is determined by area percent calculation, assuming all components have a similar response factor at the detection wavelength.
Caption: HPLC-UV Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[1]
Rationale: This method can identify residual solvents from the synthesis and purification process, as well as volatile byproducts. The mass spectrometer provides structural information for impurity identification. A method for analyzing carbonyl compounds in solvents by GC-MS has been developed that does not require sample preparation.[2]
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector: Splitless mode at 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.
-
Identification: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
Caption: GC-MS Experimental Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity ID
NMR spectroscopy is an unparalleled tool for structural elucidation. Both ¹H and ¹⁹F NMR are highly valuable for this compound.
Rationale: ¹H NMR confirms the overall structure and can detect proton-containing impurities. ¹⁹F NMR is particularly powerful due to the 100% natural abundance of the ¹⁹F nucleus and its wide chemical shift range, which minimizes signal overlap.[3][4] It provides a clean spectrum where each unique fluorine-containing compound gives a distinct signal, making it excellent for identifying and quantifying fluorinated impurities.[3][5]
Experimental Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) for ¹H NMR.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Integrate all signals and compare the relative integrations to the expected values for the this compound structure.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled fluorine spectrum.
-
The main product should exhibit a single resonance. Any other signals correspond to fluorine-containing impurities.
-
Purity can be estimated by comparing the integration of the main signal to the total integration of all fluorine-containing signals.
-
Karl Fischer Titration for Water Content
Water is a common and often detrimental impurity in reactive reagents.
Rationale: Karl Fischer titration is a highly accurate and specific method for the determination of water content in solid and liquid samples.[6][7] Given that this compound is susceptible to hydrolysis, quantifying the water content is essential.[6]
Experimental Protocol:
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Procedure:
-
The titration vessel is filled with a suitable Karl Fischer solvent and pre-titrated to dryness.
-
Accurately weigh approximately 20-30 mg of the sample and add it directly to the vessel.
-
The sample is stirred to dissolve, and the water content is titrated. The result is typically reported as a weight percentage (w/w%).
-
Comparative Data Analysis (Hypothetical)
The following tables summarize the hypothetical results obtained from the analysis of this compound from three different suppliers.
Table 1: Purity and Impurity Profile
| Supplier | HPLC Purity (% Area) | GC-MS Volatile Impurities | ¹⁹F NMR Purity (%) | Key Impurities Identified |
| Supplier A | 99.2% | Toluene (0.15%) | 99.1% | 4-Fluorobenzhydrol (0.6%), Toluene |
| Supplier B | 97.5% | Dichloromethane (0.5%) | 97.8% | 4,4'-Difluorobenzophenone (1.8%) |
| Supplier C | 99.8% | Not Detected (<0.05%) | 99.9% | Unidentified trace impurities |
Table 2: Water Content
| Supplier | Water Content (w/w %) by Karl Fischer |
| Supplier A | 0.25% |
| Supplier B | 0.08% |
| Supplier C | 0.02% |
Interpretation and Discussion
-
Supplier A: This material shows good purity by both HPLC and NMR. However, the presence of 4-fluorobenzhydrol, the hydrolysis product, and a notable water content suggest that the material may have been exposed to moisture during manufacturing or packaging. The residual toluene from synthesis is also present.
-
Supplier B: The purity of this material is significantly lower. The major impurity, 4,4'-difluorobenzophenone, is likely a byproduct from over-oxidation during the synthesis of the benzhydrol precursor. While the water content is low, the presence of a significant, structurally related impurity makes this material less suitable for high-purity applications.
-
Supplier C: This supplier provides the highest purity material. The absence of detectable volatile impurities and very low water content indicate a well-controlled manufacturing and handling process. The trace impurities are minor and may not be significant for most applications.
Conclusion and Recommendations
This guide demonstrates that a comprehensive, multi-technique approach is essential for the thorough purity assessment of a critical synthetic reagent like this compound.
-
For high-stakes applications like API synthesis, Supplier C is the clear choice due to its exceptional purity and low water content.
-
Supplier A could be a cost-effective option for less sensitive, early-stage research, but the user must be aware of the presence of the hydrolysis byproduct.
-
Supplier B's material is not recommended for most applications due to the high level of a structurally similar impurity that would be challenging to remove.
Ultimately, the choice of supplier should be guided by the specific requirements of the intended application. Researchers are strongly encouraged to either request detailed certificates of analysis that include data from multiple techniques or to perform their own in-house verification using the protocols outlined in this guide. This due diligence is a critical step in ensuring the reproducibility and success of chemical research and development.
References
- American Chemical Society. (2025).
- ResearchGate. (n.d.). GC/MS chromatogram of a mixture containing diphenylmethane (1),....
- BenchChem. (2025). Common impurities in commercial 4-Fluorobenzaldehyde.
- Okaru, A. O., et al. (2017).
- BenchChem. (2025). Application Notes and Protocols for HPLC-UV Analysis using 4-(Dimethylamino)
- Toda, F., et al. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis.
- Mettler Toledo. (n.d.).
- PubMed. (n.d.).
- Mettler Toledo. (n.d.).
- Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
- RSC Publishing. (2022).
- Japanese Pharmacopoeia. (n.d.).
- EPA. (n.d.).
- Honeywell. (2016).
- University of Edinburgh. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Edinburgh Research Explorer.
- Diva-portal.org. (n.d.).
- Separation Science. (n.d.). Analysis of Carbonyl Compounds in Solvents by GC-MS Form.
- PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
Sources
- 1. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webinar.sepscience.com [webinar.sepscience.com]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. metrohm.com [metrohm.com]
- 7. mt.com [mt.com]
Safety Operating Guide
A Researcher's Guide to Handling 4-Fluorobenzhydryl Chloride: Essential Safety Protocols and PPE
An In-Depth Technical Guide for Laboratory Professionals
Handling halogenated organic compounds requires a meticulous approach to safety, where foresight and procedural discipline are paramount. 4-Fluorobenzhydryl chloride, a reactive benzhydryl halide, is no exception. Its utility in synthetic chemistry is matched by its potential hazards. This guide moves beyond mere compliance, offering a deep dive into the causality behind safety protocols. As Senior Application Scientists, our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative best practices.
Hazard Analysis: Understanding the Intrinsic Risks
A thorough understanding of the chemical's properties is the foundation of safe handling. This compound is a corrosive compound that poses multiple health risks.
-
Severe Corrosivity: The primary hazard is its ability to cause severe skin burns and serious eye damage upon contact.[1][2][3] The reactivity of the benzylic chloride moiety makes it highly destructive to tissues.
-
Ocular and Respiratory Damage: It is classified as a lachrymator, a substance that irritates the eyes and causes tearing.[4][5] Vapors are extremely destructive to the mucous membranes and the upper respiratory tract, potentially causing symptoms like coughing, shortness of breath, headache, and nausea.[6] Inhalation can lead to significant respiratory irritation.[3]
-
Reactivity with Water: The compound readily hydrolyzes, reacting with water or moisture.[5][6] This reaction can release toxic and corrosive gases, such as hydrogen chloride.[2][4] This property dictates specific storage and handling conditions, mandating a dry, inert environment.[2][3]
-
Combustibility: It is a combustible liquid, requiring the strict avoidance of heat, flames, and sparks in the handling area.[3][5][6]
The Hierarchy of Controls: Engineering and Administrative Safeguards
Before selecting Personal Protective Equipment (PPE), we must emphasize that PPE is the last line of defense. The most effective safety measures are integrated into the laboratory environment and its procedures.
-
Engineering Controls: The single most critical engineering control is the mandatory use of a certified chemical fume hood.[4] This contains vapors and provides a physical barrier against splashes. An eyewash station and safety shower must be immediately accessible and tested regularly.[2][7]
-
Administrative Controls: All work must be governed by a Standard Operating Procedure (SOP) specific to this chemical. Never work alone when handling corrosive substances.[8] Ensure all personnel are trained on the specific hazards and emergency procedures.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed. The following are the minimum requirements for handling this compound in any capacity.
Eye and Face Protection
Because this compound can cause irreversible eye damage, robust protection is non-negotiable.
-
Chemical Splash Goggles: These are mandatory. Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect against vapors and splashes.[9]
-
Full-Face Shield: A face shield, worn over chemical splash goggles, is required for all transfers of liquids and any procedure with an elevated splash potential.[6][10] The rationale is to protect the entire face from direct contact with this highly corrosive material.[11][12]
Skin and Body Protection
Preventing dermal contact is critical to avoid severe chemical burns.
-
Chemical-Resistant Laboratory Coat: A standard cotton lab coat is not sufficient. A coat made of a chemical-resistant material (e.g., polyester or a treated fabric) is necessary.
-
Chemical-Resistant Apron: When transferring liquids or handling larger quantities (>50 mL), a heavy-duty, chemical-resistant apron worn over the lab coat is required.[10][13]
-
Full-Length Pants and Closed-Toe Shoes: This is a standard and non-negotiable laboratory practice. Shoes should be made of a non-porous material.
Hand Protection
Gloves are the primary point of contact, and their selection is critical. Halogenated hydrocarbons are known to attack many common glove materials.[14]
-
Double Gloving: The practice of wearing two pairs of gloves is mandatory. This provides a buffer; if the outer glove is compromised, the inner glove still offers protection while the outer is removed and replaced.[15]
-
Glove Material: Chemical-resistant gloves are essential.[10] While specific breakthrough times should be obtained from the manufacturer, nitrile or neoprene gloves are generally recommended for handling corrosive materials.[10] Inspect gloves for any sign of degradation, swelling, or discoloration before and during use.[13][14]
-
Glove Change Frequency: Gloves must be changed every 30 minutes or immediately if contamination is suspected.[15]
Respiratory Protection
Engineering controls are the primary method for respiratory protection.
-
Chemical Fume Hood: All manipulations of this compound that could generate vapor or aerosols must be performed inside a functioning chemical fume hood.[4][6]
-
Respirator: In the rare event of an engineering control failure or during a large-scale emergency cleanup where exposure levels may exceed permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.[2][16]
PPE Selection Matrix
| Task | Minimum Required PPE |
| Transporting Closed Containers | Lab Coat, Safety Goggles, Single Pair of Nitrile Gloves |
| Weighing Small Quantities (<10g) in a Fume Hood | Chemical-Resistant Lab Coat, Chemical Splash Goggles, Double Nitrile/Neoprene Gloves |
| Preparing Solutions / Liquid Transfers in a Fume Hood | Chemical-Resistant Lab Coat, Chemical-Resistant Apron, Chemical Splash Goggles, Face Shield, Double Nitrile/Neoprene Gloves |
| Large-Scale Work or Reaction Quenching | Chemical-Resistant Coveralls, Chemical-Resistant Apron, Chemical Splash Goggles, Face Shield, Double Nitrile/Neoprene Gloves |
| Spill Cleanup | Chemical-Resistant Coveralls, Chemical-Resistant Boots, Chemical Splash Goggles, Face Shield, Double Heavy-Duty Gloves, Respirator (as needed) |
Standard Operating Procedure: Weighing and Dissolving
This protocol provides a self-validating workflow for a common laboratory task.
-
Pre-Operation Checks:
-
Verify the chemical fume hood's certification is current and the airflow is functioning correctly.
-
Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[7]
-
Assemble all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent, waste container) inside the fume hood.
-
Don all required PPE as per the PPE Selection Matrix for the task. Inspect gloves for integrity.
-
-
Procedure:
-
Place the stock bottle of this compound in a secondary container within the fume hood.
-
Carefully uncap the bottle, keeping the opening directed away from your breathing zone.
-
Using a clean spatula, transfer the approximate amount of the chemical to a tared weigh boat on a balance located within the hood.
-
Immediately and securely recap the stock bottle.[8]
-
Record the exact weight, then carefully add the chemical to the designated beaker containing the solvent.
-
Perform liquid transfers slowly and carefully to minimize splashing.[8]
-
-
Post-Operation & Cleanup:
-
Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., acetone) inside the fume hood, collecting the rinsate in a designated hazardous waste container.
-
Wipe down the work surface within the fume hood.
-
Remove the outer pair of gloves and dispose of them in the solid hazardous waste stream.
-
With the inner gloves still on, transport all waste to the designated satellite accumulation area.
-
Remove all remaining PPE and wash hands thoroughly with soap and water.[1][6]
-
Emergency Response Protocols
Chemical Exposure
Immediate and decisive action is critical to mitigate injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][6][17] Remove contact lenses if it is safe to do so.[1] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing while under a safety shower.[3] Wash the affected area with soap and plenty of water for at least 15 minutes.[6] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[3][6] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][6] Rinse the mouth thoroughly with water. Seek immediate medical attention.
Spill Management
-
Minor Spill (inside a fume hood): Absorb the spill with an inert, dry material such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.[18] Collect the material in a sealed, labeled container for hazardous waste disposal.
-
Major Spill (outside a fume hood): Evacuate the laboratory immediately and alert others.[6] Close the doors and prevent entry. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[19]
Decontamination and Waste Disposal
All materials that come into contact with this compound must be treated as hazardous waste.
-
Decontamination: Glassware and equipment should be rinsed three times with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Disposal: All solid and liquid waste must be disposed of according to local, state, and federal regulations.[3] This typically involves collection by a licensed hazardous waste disposal company.[6] The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6]
Visual Workflow: PPE Selection for Corrosive Halides
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. safeti.com [safeti.com]
- 9. canadasafetytraining.com [canadasafetytraining.com]
- 10. oshatrainingschool.com [oshatrainingschool.com]
- 11. mcrsafety.com [mcrsafety.com]
- 12. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 13. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 14. safety.nmsu.edu [safety.nmsu.edu]
- 15. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 16. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 17. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 18. fishersci.com [fishersci.com]
- 19. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
